1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYHGVYVDMHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166562 | |
| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15905-16-5 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15905-16-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid: An In-depth Technical Guide
Abstract
This comprehensive technical guide provides a detailed methodology for the synthesis of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, a compound of significant interest in coordination chemistry and pharmaceutical research. This document outlines a two-step synthetic pathway, commencing with the synthesis of the precursor, pyridine-2,6-dicarboxylic acid (dipicolinic acid), followed by its subsequent N-oxidation. The protocols described herein are presented with a focus on reproducibility, safety, and a thorough understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound, also known as dipicolinic acid N-oxide, is a heterocyclic compound characterized by a pyridine N-oxide core with two carboxylic acid functional groups at the 2 and 6 positions. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and coordination behavior. This modification can lead to novel metal complexes with unique catalytic or photoluminescent properties and serves as a key building block in the synthesis of more complex molecules with potential biological activity.
This guide provides a comprehensive overview of a reliable synthetic route to this target molecule, starting from readily available precursors. The synthesis is presented in two main stages:
-
Part A: Synthesis of Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid)
-
Part B: N-Oxidation of Pyridine-2,6-dicarboxylic Acid
Synthesis of Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid)
The precursor for our target molecule is pyridine-2,6-dicarboxylic acid, commonly known as dipicolinic acid. A common and effective method for its synthesis is the oxidation of 2,6-lutidine (2,6-dimethylpyridine).[1] While several oxidizing agents can be employed, this guide will focus on a robust method with a good yield.
Underlying Principles
The oxidation of the methyl groups of 2,6-lutidine to carboxylic acids requires a strong oxidizing agent. The reaction proceeds through the stepwise oxidation of the methyl groups to alcohols, then aldehydes, and finally to carboxylic acids. Careful control of reaction conditions is crucial to achieve the desired dicarboxylic acid without significant side product formation.
Experimental Protocol: Oxidation of 2,6-Lutidine
Materials:
-
2,6-Lutidine (2,6-dimethylpyridine)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of 2,6-lutidine in water. Cool the flask in an ice bath.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred 2,6-lutidine solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition. The addition is exothermic, so careful control is necessary.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Work-up:
-
Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water to recover any adsorbed product.
-
To the filtrate, carefully add a solution of sodium bisulfite or sodium sulfite to reduce any remaining manganese dioxide to soluble manganese(II) sulfate.
-
Acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the dipicolinic acid.
-
-
Isolation and Purification:
-
Cool the acidified solution in an ice bath to maximize precipitation.
-
Collect the white precipitate of dipicolinic acid by vacuum filtration.
-
Wash the crystals with cold water and then dry them in a vacuum oven.
-
The purity of the product can be further enhanced by recrystallization from hot water.
-
Synthesis of this compound
The core of this guide is the N-oxidation of the synthesized dipicolinic acid. A reliable method for this transformation utilizes hydrogen peroxide as the oxidant in the presence of a catalyst.[2]
Mechanistic Rationale
The nitrogen atom in the pyridine ring of dipicolinic acid is nucleophilic and can be attacked by an electrophilic oxygen source. Hydrogen peroxide, in the presence of a catalyst such as sodium tungstate, forms a more potent oxidizing species (a pertungstate complex). This species then transfers an oxygen atom to the nitrogen of the pyridine ring, forming the N-oxide. The electron-withdrawing nature of the two carboxylic acid groups can make the pyridine nitrogen less nucleophilic, thus necessitating the use of a catalyst and elevated temperatures for an efficient reaction.
Detailed Experimental Protocol
Materials:
-
Pyridine-2,6-dicarboxylic acid (from Part A)
-
30% Hydrogen peroxide (H₂O₂) aqueous solution
-
Sodium tungstate (Na₂WO₄)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 50 g of pyridine-2,6-dicarboxylic acid in 275 g of water.[2]
-
Addition of Reagents: To the suspension, add 47 g of 30% hydrogen peroxide aqueous solution and 2.8 g of sodium tungstate.[2]
-
Reaction Conditions: Heat the suspension to 90 °C with stirring.[2] Over the course of the reaction, the starting carboxylic acid will gradually dissolve as it is converted to the more soluble N-oxide, and subsequently, the product will precipitate as colorless prismatic crystals.[2] Maintain the reaction at this temperature for 24 hours.[2]
-
Further Addition and Reaction: After 24 hours, add an additional 24 g of 30% hydrogen peroxide solution to the reaction mixture and continue heating at 90 °C for another 12 hours to ensure complete conversion.[2]
-
Isolation of Product:
Summary of Reaction Parameters
| Parameter | Value |
| Starting Material | Pyridine-2,6-dicarboxylic acid |
| Oxidizing Agent | 30% Hydrogen Peroxide |
| Catalyst | Sodium Tungstate |
| Solvent | Water |
| Temperature | 90 °C |
| Reaction Time | 36 hours (total) |
| Product | This compound |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The proton NMR spectrum is expected to show a characteristic downfield shift of the aromatic protons compared to the starting dipicolinic acid due to the deshielding effect of the N-oxide group.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the N-O stretching vibration (typically around 1250-1300 cm⁻¹), the C=O stretching of the carboxylic acids, and the O-H stretching.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Melting Point Analysis: To assess the purity of the final product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Considerations
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated acids (sulfuric and hydrochloric acid) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Handle with appropriate PPE.
-
The oxidation reactions can be exothermic . Proper temperature control is essential to prevent runaway reactions.
Conclusion
This technical guide has detailed a reliable and reproducible two-step synthesis for this compound. By providing a thorough explanation of the experimental procedures, underlying chemical principles, and safety precautions, this document aims to empower researchers to successfully synthesize this valuable compound for their scientific endeavors. The presented methodology, beginning with the oxidation of 2,6-lutidine to dipicolinic acid and culminating in its catalytic N-oxidation, offers a clear pathway to a high-purity product.
References
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Organic Syntheses Procedure. Pyridine-N-oxide. Available at: [Link]
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Mechanism for the synthesis of 2-pyridone from pyridine N-oxide - Chemistry Stack Exchange. Available at: [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]
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Pyridine-N-oxide - Wikipedia. Available at: [Link]
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Recent trends in the chemistry of pyridine N-oxides - Arkat USA. Available at: [Link]
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Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes - ChemRxiv. Available at: [Link]
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Synthesis of pyridine-2,6-dicarboxylic acid N-oxide - PrepChem.com. Available at: [Link]
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Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. Available at: [Link]
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Dipicolinic Acid as Intermediate for the Synthesis - UniVOOK. Available at: [Link]
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Notes. Preparation of Pyridinedicarboxylic Acid N-Oxides | The Journal of Organic Chemistry. Available at: [Link]
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A Deep Dive into the Mechanistic Landscape of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid: A Technical Guide for Researchers
Introduction: Unveiling a Molecule of Interest
1-Oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide, is a heterocyclic compound with a structure that suggests a rich and nuanced bioactivity. As the N-oxide derivative of the well-studied dipicolinic acid (DPA), it stands at the intersection of established biological roles and the potential for modified or novel mechanisms of action. This guide provides a comprehensive technical overview of the putative mechanisms of action of this compound, drawing upon the extensive knowledge of its parent compound and the broader understanding of heterocyclic N-oxides in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this intriguing molecule.
I. The Foundational Chemistry: Structure and Physicochemical Properties
This compound is characterized by a pyridine ring with two carboxylic acid groups at the 2 and 6 positions, and an oxygen atom coordinated to the nitrogen of the pyridine ring.[1][2] This N-oxide functionality is not merely an addition; it fundamentally alters the electronic and steric properties of the molecule compared to dipicolinic acid. The introduction of the N-oxide group can influence the compound's solubility, metal-chelating properties, and its ability to act as a hydrogen bond donor or acceptor, all of which are critical determinants of its biological activity.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C7H5NO5 | [1][2] |
| Molecular Weight | 183.12 g/mol | [1] |
| CAS Number | 15905-16-5 | [2][6] |
II. Postulated Mechanisms of Action: An Extrapolation from Dipicolinic Acid
The mechanism of action of this compound has not been extensively elucidated in the scientific literature. However, based on the well-documented activities of its parent compound, dipicolinic acid, we can postulate several likely mechanisms.
A. Inhibition of Bacterial Spore Germination
Dipicolinic acid is a major component of bacterial endospores, where it forms a complex with calcium ions (Ca-DPA) and contributes to the spore's heat resistance and dormancy.[7][8][9] The Ca-DPA complex helps to dehydrate the spore core and intercalates with DNA to protect it from thermal denaturation.[7][8] Analogs of dipicolinate have been shown to induce the germination of spores of Bacillus stearothermophilus.[10]
It is plausible that this compound could interfere with this process. The N-oxide moiety may alter the molecule's ability to chelate calcium or interact with the spore's germination machinery.
Proposed Mechanism of Interference with Spore Germination
Caption: Figure 1: Postulated inhibition of bacterial spore germination.
B. Metallo-β-Lactamase Inhibition
A significant area of research for dipicolinic acid and its derivatives is the inhibition of metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase-1 (NDM-1).[11][12] These enzymes confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics. The inhibitory action of DPA is attributed to its ability to chelate the zinc ions in the active site of these enzymes.[11][12]
This compound, with its two carboxyl groups and the N-oxide moiety, is also expected to be a potent metal chelator. The N-oxide group could potentially enhance its affinity and specificity for the zinc ions in the MBL active site, making it a more effective inhibitor than DPA.
Proposed Mechanism of Metallo-β-Lactamase Inhibition
Caption: Figure 2: Postulated inhibition of metallo-β-lactamases.
III. Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols are adapted from established methodologies for studying dipicolinic acid and other enzyme inhibitors.
A. Bacterial Spore Germination Assay
Objective: To determine the effect of this compound on the germination of bacterial spores.
Methodology:
-
Spore Preparation: Prepare a suspension of purified spores from a suitable bacterial strain (e.g., Bacillus subtilis or Clostridium perfringens).
-
Heat Activation: Heat-activate the spore suspension to synchronize germination.[13]
-
Treatment: Incubate the heat-activated spores with varying concentrations of this compound. Include a positive control (known germinant) and a negative control (buffer).
-
Monitoring Germination: Monitor spore germination over time by measuring the decrease in optical density (OD600) of the spore suspension.[14] Germination is accompanied by a decrease in OD as spores rehydrate and lose their refractility.
-
Data Analysis: Plot the percentage decrease in OD600 against time for each concentration of the test compound. Calculate the half-maximal inhibitory concentration (IC50) if inhibition is observed.
B. Metallo-β-Lactamase Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against a representative metallo-β-lactamase (e.g., NDM-1).
Methodology:
-
Enzyme and Substrate Preparation: Obtain or purify recombinant NDM-1 enzyme. Prepare a solution of a chromogenic β-lactam substrate (e.g., CENTA or nitrocefin).
-
Kinetic Assay: In a microplate reader, combine the NDM-1 enzyme, the substrate, and varying concentrations of this compound in a suitable buffer.
-
Measurement: Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).[15]
IV. Future Directions and Therapeutic Potential
The study of this compound is still in its nascent stages. Its structural similarity to dipicolinic acid, combined with the unique properties conferred by the N-oxide group, suggests a promising future in several therapeutic areas. Pyridine carboxylic acid isomers and their derivatives have historically led to a plethora of drugs for various diseases.[16][17] The potential for this compound to act as an antibacterial agent, either by preventing spore germination or by overcoming antibiotic resistance through MBL inhibition, warrants further investigation. Moreover, the metal-chelating properties of this molecule could be explored in the context of other metalloenzymes or in the treatment of diseases associated with metal dysregulation.
V. Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, a strong foundation for its putative bioactivities can be built upon the well-established roles of dipicolinic acid. The addition of the N-oxide functionality presents an exciting opportunity for the development of novel therapeutic agents with potentially enhanced efficacy and specificity. The experimental frameworks outlined in this guide provide a clear path for researchers to unravel the intricate mechanisms of this promising molecule and unlock its full therapeutic potential.
References
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(2025-05-20). 2,6-pyridinedicarboxylic acid 1-oxide - 15905-16-5, C7H5NO5, density, melting point, boiling point, structural formula, synthesis. Chemical Register. [Link]
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(2019-07-03). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ChemMedChem. [Link]
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Dipicolinic acid - Wikipedia. Wikipedia. [Link]
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(2018-01-22). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases. [Link]
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(2018-11-29). Endophytic Paenibacillus amylolyticus KMCLE06 Extracted Dipicolinic Acid as Antibacterial Agent Derived via Dipicolinic Acid Synthetase Gene. Molecules. [Link]
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(2023-04-04). Dipicolinic Acid: Properties, Uses, and Production. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Biochemical changes occurring during the germination of bacterial spores. Journal of Applied Bacteriology. [Link]
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DIPICOLINIC ACID. Ataman Kimya. [Link]
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Dipicolinic acid – Knowledge and References. Taylor & Francis. [Link]
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(2018-06-20). Dipicolinic acid - Sciencemadness Wiki. Sciencemadness. [Link]
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(1974-03). Germination of Spores of Bacillus Stearothermophilus Induced by Analogues of Dipicolinate Di-Anion. Journal of Bacteriology. [Link]
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Fraction of spore dry weight that is pyridine - Bacteria Bacillus subtilis - BNID 111172. BioNumbers. [Link]
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Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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(2016-07-16). (PDF) Antimicrobial activity of Picolinic acid. ResearchGate. [Link]
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(2019-04-10). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Molecules. [Link]
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(2018-09-18). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]
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(2015-01-28). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry. [Link]
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(2023-02-26). Divalent Cation Signaling in Clostridium perfringens Spore Germination. International Journal of Molecular Sciences. [Link]
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(2025-05-20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
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(2023-04-28). Effects of Different Bacteriostats on the Dynamic Germination of Clostridium perfringens Spores. Foods. [Link]
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(2025-05-20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
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(2020-01-14). Heteroaromatic N- Oxides in Asymmetric Catalysis: A Review. Molecules. [Link]
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(2020-01-14). Heteroaromatic N- Oxides in Asymmetric Catalysis: A Review. Molecules. [Link]
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1-oxidopyridin-1-ium-2,6-dicarboxylic acid chemical properties
An In-Depth Technical Guide to 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid (Dipicolinic Acid N-Oxide): Properties, Synthesis, and Applications
Introduction
This compound, commonly known as dipicolinic acid N-oxide (DPAC-NO), is a heterocyclic compound derived from the biologically significant dipicolinic acid (DPA). DPA is renowned for its role in the heat resistance of bacterial endospores and as a robust chelating agent in coordination chemistry.[1][2] The introduction of an N-oxide functionality to the pyridine ring fundamentally alters the molecule's electronic properties, polarity, and coordination behavior, opening new avenues for research and application. Molecules with N-oxide groups are pivotal in medicinal chemistry, often serving as prodrugs, enhancing solubility, or participating in unique redox reactions.[3]
This guide provides a comprehensive technical overview of DPAC-NO, designed for researchers in chemistry, materials science, and drug development. It moves beyond a simple recitation of facts to explain the causality behind its properties and the strategic choices in its synthesis and characterization. We will explore its physicochemical properties, a robust synthetic protocol, detailed characterization methods, and potential applications that leverage the unique attributes of the N-oxide moiety.
Molecular Structure and Physicochemical Properties
Nomenclature and Chemical Structure
The structure of DPAC-NO features a pyridine ring functionalized with two carboxylic acid groups at the 2 and 6 positions and an oxygen atom coordinated to the ring's nitrogen atom. This N-oxide bond is highly polar, significantly influencing the molecule's overall properties compared to its parent, DPA.
Caption: Chemical structure of this compound.
Physicochemical Data
The introduction of the highly polar N-O bond is expected to increase aqueous solubility and alter the acidity of the carboxylic acid groups compared to DPA. The available data, largely computational, is summarized below.
| Property | Value | Source |
| CAS Number | 15905-16-5 | [4][5][6] |
| Molecular Formula | C₇H₅NO₅ | [4][5] |
| Molecular Weight | 183.12 g/mol | [4][5] |
| Density (predicted) | 1.6 g/cm³ | [5] |
| Boiling Point (predicted) | 644.8 °C at 760 mmHg | [5] |
| Flash Point (predicted) | 343.7 °C | [5] |
| pKa (predicted) | 0.97 ± 0.50 | [4] |
| LogP (predicted) | 0.51150 | [5] |
Synthesis and Purification
Rationale for Synthetic Strategy
The synthesis of DPAC-NO is most logically achieved through the direct oxidation of the nitrogen atom of commercially available dipicolinic acid (DPA). This approach is common for preparing pyridine N-oxides.[3] The choice of oxidizing agent is critical. While hydrogen peroxide in acetic acid is a classic method, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred for its cleaner reaction profile and milder conditions, which helps prevent over-oxidation or degradation of the carboxylic acid functionalities. The reaction solvent must be chosen to dissolve the starting DPA and be inert to the oxidizing conditions; ethyl acetate or dichloromethane are suitable choices.
Detailed Experimental Protocol: Synthesis of DPAC-NO from DPA
This protocol is a representative method based on established procedures for pyridine N-oxidation and should be performed with appropriate safety precautions.
-
Dissolution: Suspend dipicolinic acid (1.0 eq) in a suitable solvent such as ethyl acetate (10 mL per gram of DPA) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: To the stirred suspension, add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 15-20 minutes at room temperature. The addition may be exothermic; if necessary, use an ice bath to maintain the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like Ethyl Acetate:Methanol (9:1). The product, DPAC-NO, will be more polar than the starting DPA. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Upon completion, a white precipitate (a mixture of the product and meta-chlorobenzoic acid byproduct) will have formed. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid using a Büchner funnel.
-
To separate the desired product from the acidic byproduct, wash the collected solid thoroughly with a solvent in which the byproduct is soluble but the product is not, such as cold diethyl ether or dichloromethane (3 x 20 mL).
-
-
Purification:
-
The crude product can be further purified by recrystallization. A suitable solvent system must be determined empirically, but a mixed solvent system like ethanol/water or methanol/ethyl acetate is a logical starting point.
-
Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of pure DPAC-NO.
-
-
Drying and Characterization: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum. The final product should be a white crystalline solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of DPAC-NO.
Spectroscopic and Analytical Characterization
As experimental spectra for DPAC-NO are not widely published, this section provides an expert prediction of the key features to be expected during characterization, grounded in the analysis of its parent compound and the known effects of N-oxidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The symmetry of the molecule means only two signals are expected for the aromatic protons. Compared to DPA, the protons on the pyridine ring of DPAC-NO are expected to be shifted downfield due to the electron-withdrawing effect of the N-oxide group. A broad singlet corresponding to the two equivalent carboxylic acid protons will also be present, typically far downfield (>10 ppm).
-
¹³C NMR: The spectrum will show four signals for the carbon atoms: one for the two equivalent carboxylic carbons, and three for the carbons of the pyridine ring. The carbons adjacent to the nitrogen (C2, C6) will be significantly affected by N-oxidation.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretching.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid groups.
-
N-O Stretch: A strong, characteristic band for the N-oxide stretch is expected in the 1200-1300 cm⁻¹ region. This peak's presence, along with changes in the pyridine ring vibrations (typically 1400-1600 cm⁻¹), would confirm the successful oxidation of the nitrogen. The IR spectrum of DPA can be used as a reference to highlight these changes.[7][8]
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected molecular ion peak would be [M-H]⁻ at m/z 182.01. In positive ion mode, the [M+H]⁺ peak would be at m/z 184.02. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₇H₅NO₅).
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA can determine the thermal stability and decomposition pattern. The parent DPA is stable up to its melting/decomposition point around 252 °C.[7] DPAC-NO is expected to exhibit high thermal stability, likely decomposing in a multi-step process involving the loss of water, carbon dioxide, and fragmentation of the pyridine N-oxide ring.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and any phase transitions. It would reveal whether the compound decomposes upon melting, as is common for such highly functionalized aromatic acids.
Reactivity and Coordination Chemistry
The Role of the N-Oxide Moiety
The N-oxide group is more than a simple structural modification; it imparts distinct reactivity.
-
Increased Polarity: The N⁺-O⁻ bond is highly polar, which increases the molecule's dipole moment and hydrogen bonding capability, generally leading to higher water solubility compared to the parent pyridine.[3]
-
Electronic Effects: The N-oxide group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but can activate it for certain nucleophilic substitutions.
-
Redox Activity: The N-oxide can be reduced back to the parent pyridine under specific biological (e.g., by nitroreductase enzymes in hypoxic cells) or chemical conditions. This property is the basis for designing hypoxia-activated prodrugs.[3]
Coordination Chemistry
Dipicolinic acid is a classic tridentate ligand, coordinating to metal ions through the nitrogen atom and the two carboxylate oxygen atoms. DPAC-NO offers an additional coordination site via the N-oxide oxygen atom. This allows it to act as a versatile ligand, potentially adopting different coordination modes. It could remain a tridentate ligand (N, O, O) or act as a tetradentate ligand, bridging two metal centers. This enhanced coordination ability makes it a highly attractive candidate for constructing novel metal-organic frameworks (MOFs), coordination polymers, and luminescent lanthanide complexes with potentially different structural and photophysical properties than those derived from DPA.[9][10]
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Spectroscopic Characterization of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and experimental data from related compounds to offer a comprehensive understanding of its spectroscopic signature.
Introduction
This compound (CAS No. 15905-16-5) is a derivative of dipicolinic acid, a compound of significant interest due to its presence in bacterial spores and its role in their heat resistance.[1][2] The introduction of an N-oxide functional group can significantly alter the electronic properties, and consequently, the spectroscopic and pharmacological characteristics of the parent molecule. Understanding the spectroscopic data is paramount for its identification, purity assessment, and for elucidating its interactions in biological and chemical systems.
Molecular Structure and Properties:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The introduction of the N-oxide group is expected to cause significant changes in the chemical shifts of the pyridine ring protons and carbons compared to dipicolinic acid.
¹H NMR Spectroscopy
The symmetry of the molecule will result in a simplified ¹H NMR spectrum. We expect to see two signals for the aromatic protons and a signal for the carboxylic acid protons. The electron-withdrawing nature of the N-oxide group will deshield the ring protons.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |
| H3, H5 | 8.3 - 8.5 | Doublet | 7-8 | Deshielded by adjacent carboxyl and N-oxide groups. |
| H4 | 8.1 - 8.3 | Triplet | 7-8 | Deshielded by the N-oxide group. |
| COOH | > 13 | Broad Singlet | - | Typical for carboxylic acid protons, potentially exchangeable with D₂O. |
Note: Predictions are based on data for dipicolinic acid and picolinic acid N-oxide and may vary depending on the solvent used.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids to observe the acidic proton.[5]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of 0-16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing: Process the FID with an appropriate line broadening factor and perform phase and baseline corrections. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The N-oxide and carboxylic acid groups will have a pronounced effect on the chemical shifts of the pyridine ring carbons.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2, C6 | 148 - 152 | Attached to both the N-oxide and a carboxylic acid group, leading to significant deshielding. |
| C3, C5 | 128 - 132 | Deshielded by the electron-withdrawing nature of the ring. |
| C4 | 140 - 144 | Deshielded due to the influence of the N-oxide group. |
| COOH | 165 - 170 | Typical chemical shift for carboxylic acid carbons. |
Note: These predictions are based on analyses of dipicolinic acid and related pyridine N-oxide compounds.[8]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer with a carbon probe.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of 0-200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions from the carboxylic acid, N-oxide, and pyridine ring moieties.
Predicted IR Absorption Bands:
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | Very broad due to hydrogen bonding. |
| C=O stretch (Carboxylic Acid) | 1700-1730 | Strong | May be shifted due to conjugation and hydrogen bonding. |
| C=C & C=N stretch (Aromatic Ring) | 1400-1600 | Medium-Strong | Multiple bands are expected in this region. |
| N-O stretch | 1200-1300 | Strong | A characteristic and strong absorption for N-oxides.[9] |
| C-H bend (Aromatic) | 700-900 | Medium-Strong | Out-of-plane bending vibrations. |
Note: These predictions are based on general IR correlation tables and data for pyridine N-oxide and dicarboxylic acids.[10][11]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for Infrared (IR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 183.12 (for C₇H₅NO₅)
-
Key Fragmentation Pathways:
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Both positive and negative ion modes should be explored.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
Data Analysis: Determine the accurate mass of the molecular ion and propose fragmentation pathways consistent with the observed product ions.
Caption: Predicted Fragmentation Pathways in Mass Spectrometry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine N-oxide chromophore is expected to exhibit characteristic absorption bands.
Predicted UV-Vis Absorption Data:
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions of the aromatic system. The N-oxide group and carboxylic acid substituents will influence the position and intensity of these bands. Based on studies of pyridine carboxylic acids and their N-oxides, absorptions are expected in the range of 220-300 nm.[8][14] The exact λmax will be sensitive to the solvent and the pH of the solution due to the different protonation states of the molecule.[15]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). A concentration in the micromolar range is typically used.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Scan the absorbance from approximately 200 nm to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known accurately.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from structurally related compounds, we have established a predictive framework for its ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis signatures. The detailed experimental protocols provided herein offer a robust starting point for researchers to acquire and interpret the spectroscopic data of this compound, facilitating its unambiguous identification and further investigation in various scientific disciplines.
References
-
Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(4), 260-264. [Link]
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Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters, 10(8), 573-583. [Link]
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Katritzky, A. R., & Ambler, A. P. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
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Molbase. (n.d.). 2,6-pyridinedicarboxylic acid 1-oxide. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. RSC Advances, 5, 83526-83533. [Link]
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SIELC Technologies. (2018). Pyridine-2,6-dicarboxylic acid 1-oxide. Retrieved from [Link]
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NIST. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Dipicolinic acid. Retrieved from [Link]
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Sciencemadness Wiki. (2018). Dipicolinic acid. Retrieved from [Link]
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NIST. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid. Retrieved from [Link]
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PubMed Central. (2019). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 24(18), 3299. [Link]
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Kadir, M. A., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry, 23(1), 1-10. [Link]
-
Macsen Labs. (n.d.). Dipicolinic acid | 499-83-2 | Leading Supplier. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]
-
RSC Publishing. (2013). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. Dalton Transactions, 42, 11641-11647. [Link]
-
PubMed. (2000). Self-association of pyridine-2,6-dicarboxylic acid in aqueous solution as determined from ultraviolet hypochromic and hyperchromic effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2149-2155. [Link]
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ResearchGate. (2008). Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. Retrieved from [Link]
-
Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 193-198. [Link]
-
OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]
-
CrystEngComm. (2002). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 4, 466-471. [Link]
-
Suda, S., et al. (2024). Dicarboxylic Acid (Pyridine-2, 6-Dicarboxylato)-(Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron Diffraction. Journal of Chemistry and Interdisciplinary Research, 2(1), 102. [Link]
-
ResearchGate. (2016). UV-visible absorption spectra of compounds 1-H 2 (black), 2a (red),.... Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
To the dedicated researchers, scientists, and drug development professionals who are at the forefront of innovation, this technical guide offers a comprehensive exploration into the multifaceted biological activities of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, a compound more commonly known in its non-oxidized form as dipicolinic acid (DPA). While DPA is renowned for its crucial role in the resilience of bacterial endospores, its N-oxide derivative presents a unique chemical entity with a spectrum of biological activities that are of significant interest to the scientific community. This document is designed to be a practical and insightful resource, delving into the antimicrobial, anticancer, and enzymatic inhibitory properties of this intriguing molecule. Our objective is to not only present the current state of knowledge but also to provide the practical methodologies and theoretical frameworks necessary to inspire and guide future research and development endeavors.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic compound featuring a pyridine N-oxide ring with two carboxylic acid groups at the 2 and 6 positions. This structural arrangement, particularly the presence of the two carboxylates and the nitrogen atom, makes it an excellent chelating agent for a variety of metal ions.[1][2] The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, potentially influencing its biological interactions and activities compared to its parent compound, dipicolinic acid.
The primary biological significance of dipicolinic acid lies in its high concentration within bacterial endospores, where it forms a complex with calcium ions.[3][4] This calcium-dipicolinate complex is instrumental in the spore's dehydration, heat resistance, and DNA stability.[3][4] While the N-oxide form is less studied in this specific context, its structural similarity and chelating capabilities suggest a range of other potential biological applications.
Antimicrobial Activity: Beyond Spore Stability
The pyridine-2,6-dicarboxylic acid scaffold has demonstrated notable antimicrobial properties, a characteristic that extends to its derivatives and metal complexes.[5][6] The antimicrobial action is not limited to its role in spores but also includes direct inhibitory effects on microbial growth.
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound and its analogues can be attributed to several factors:
-
Metal Chelation: The ability to sequester essential metal ions from the microbial environment or from metalloenzymes can disrupt crucial metabolic processes.[5]
-
Enzyme Inhibition: A significant area of interest is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[7][8] Derivatives of dipicolinic acid have been shown to inhibit MBLs like New Delhi metallo-β-lactamase-1 (NDM-1), thereby restoring the efficacy of antibiotics.[7][8]
-
Cell Membrane Disruption: While less characterized for this specific compound, many antimicrobial agents with chelating properties can interfere with the integrity of the bacterial cell membrane.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standardized method for assessing the in vitro antibacterial activity of this compound.
Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a specific bacterial strain.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO, sterile water) to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells containing MHB and the bacterial inoculum (no compound).
-
Negative Control: Wells containing MHB only (no bacteria or compound).
-
Solvent Control: Wells containing MHB, the bacterial inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Dipicolinic Acid Extract | Gram-positive & Gram-negative pathogens | 62.5 - 125 | [9] |
| Imidazo[4,5-b]pyridine derivative 6 | Escherichia coli | - | [10] |
| Imidazo[4,5-b]pyridine derivative 4 & 6 | Bacillus cereus | - | [10] |
| 2-aminopyridine derivative 2c | S. aureus & B. subtilis | 0.039 | [11] |
Note: The table presents data for dipicolinic acid and its derivatives as direct data for the N-oxide form is limited in the initial search results.
Visualization: Mechanism of Metallo-β-Lactamase Inhibition
Caption: Inhibition of MBL by forming a stable ternary complex.
Anticancer Activity: A Promising Avenue for Drug Discovery
The chelation of metal ions by dipicolinic acid and its derivatives has been leveraged to create metal complexes with significant anticancer properties.[12][13][14][15] These complexes often exhibit enhanced cytotoxicity against cancer cells compared to the free ligand.
Mechanism of Anticancer Action
The primary mechanism of anticancer activity for metal complexes of dipicolinic acid derivatives appears to be the induction of apoptosis. This can be triggered through various pathways:
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS within cancer cells, leading to oxidative stress and subsequent apoptosis.
-
DNA Interaction: The complexes can bind to DNA, either through intercalation or covalent binding, leading to DNA damage and cell cycle arrest.[14][15]
-
Mitochondrial Dysfunction: The compounds can target mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.
-
Inhibition of Key Enzymes: Certain metal complexes may inhibit enzymes crucial for cancer cell survival and proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (or its metal complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Data Presentation: Cytotoxicity of Dipicolinic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Vanadium(IV) Complex 5 | HCT116-DoxR | <2 | [12] |
| Vanadium(IV) Complex 6 | HCT116-DoxR | <2 | [12] |
| Vanadium(IV) Complex 8 | HCT116-DoxR | <2 | [12] |
| Thallium(III) Complex C1 & C3 | A375 | - | [13] |
| Copper-MOF (LDU-1) | A549, MCF-7, K562, B16F10 | 14.53 - 32.47 | [16] |
Note: This table showcases the anticancer potential of metal complexes derived from the dipicolinic acid scaffold.
Visualization: Simplified Apoptotic Pathway
Caption: Potential pathways for apoptosis induction by the compound.
Enzymatic Inhibition: A Targeted Approach
The ability of this compound to chelate metal ions makes it a prime candidate for inhibiting metalloenzymes.
Inhibition of Metallo-β-Lactamases
As previously mentioned, a key area of research is the inhibition of MBLs. These enzymes require zinc ions for their catalytic activity, and the dipicolinic acid scaffold can effectively bind to these zinc ions, rendering the enzyme inactive.[7][8] This has significant implications for combating antibiotic resistance.
Other Enzymatic Targets
The chelating properties of this compound suggest that it could inhibit other metalloenzymes involved in various diseases. Further research is needed to explore its inhibitory profile against a broader range of enzymes.
Concluding Remarks and Future Directions
This compound and its derivatives represent a versatile chemical scaffold with a rich spectrum of biological activities. Its inherent ability to chelate metal ions is a central theme that underpins its antimicrobial, anticancer, and enzymatic inhibitory properties. While much of the existing research has focused on the parent compound, dipicolinic acid, the N-oxide derivative offers a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.
Future research should focus on:
-
Direct Comparison: Systematically evaluating the biological activities of the N-oxide derivative in direct comparison to dipicolinic acid to understand the influence of the N-oxide group.
-
Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways involved in its anticancer and antimicrobial effects.
-
Drug Delivery: Developing targeted drug delivery systems for the metal complexes to improve their therapeutic index and reduce potential toxicity.
-
Synergistic Therapies: Investigating the potential for synergistic effects when used in combination with existing antibiotics or anticancer drugs.
The exploration of this compound is a compelling journey at the intersection of chemistry, biology, and medicine. It is our hope that this guide will serve as a valuable tool for the scientific community as we collectively work towards unlocking the full therapeutic potential of this remarkable molecule.
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A Comprehensive Technical Guide to the Crystal Structure of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the crystal structure of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, a compound of significant interest in coordination chemistry and materials science. Also known as dipicolinic acid N-oxide, its solid-state architecture is dictated by a network of strong intermolecular hydrogen bonds. This document details the synthesis and crystallization protocols, presents a thorough analysis of its crystallographic parameters, and explores the supramolecular assembly. The insights provided are crucial for professionals engaged in crystal engineering and the development of novel molecular materials.
Introduction
This compound (also known as dipicolinic acid N-oxide) is a derivative of dipicolinic acid (pyridine-2,6-dicarboxylic acid), a compound widely recognized for its role in the heat resistance of bacterial endospores and as a versatile ligand in coordination chemistry.[1][2] The introduction of an N-oxide functional group to the pyridine ring significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making its crystal structure a subject of fundamental scientific interest.
Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and tuning the physicochemical properties of a material.[3] The crystal structure reveals the precise molecular geometry, conformational preferences, and, most importantly, the network of intermolecular interactions that govern crystal packing.[4] For this compound, the interplay between the carboxylic acid groups and the N-oxide moiety creates a robust hydrogen-bonding framework, which is critical for designing new metal-organic frameworks (MOFs), pharmaceutical co-crystals, and other functional materials.[1] This guide offers a detailed exploration of this structure, providing the foundational knowledge necessary for its application in advanced material design.
Synthesis and Crystallization
The preparation of high-quality single crystals is the prerequisite for accurate X-ray diffraction analysis. The following protocols describe a reliable method for the synthesis of dipicolinic acid N-oxide and its subsequent crystallization.
Experimental Workflow: From Synthesis to Structure
The overall process involves the oxidation of the parent compound, followed by purification and slow crystallization to yield diffraction-quality specimens. These crystals are then analyzed via single-crystal X-ray diffraction to determine their atomic arrangement.
Caption: Experimental workflow for the synthesis and structural analysis of this compound.
Synthesis Protocol
Causality: The synthesis of the N-oxide is achieved by the direct oxidation of the nitrogen atom in the pyridine ring of dipicolinic acid. Hydrogen peroxide in a glacial acetic acid medium is a classic and effective method for this transformation. The acetic acid acts as a solvent and catalyst, facilitating the oxidation process.
-
Dissolution : Suspend dipicolinic acid (1 mole equivalent) in glacial acetic acid.
-
Oxidation : Add a 30% solution of hydrogen peroxide (H₂O₂) slowly to the suspension while stirring. The reaction is exothermic and should be controlled.
-
Reaction : Heat the mixture gently (e.g., at 70-80°C) for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation : Cool the reaction mixture. The product, being less soluble, will precipitate.
-
Purification : Filter the crude product and wash it with a small amount of cold water and then acetone to remove unreacted starting material and solvent residues. The product is typically obtained as a white crystalline powder.
Single Crystal Growth Protocol
Causality: Slow evaporation is the chosen method for crystallization as it allows molecules to self-assemble into a highly ordered lattice with minimal defects. Water is an ideal solvent due to the high polarity of the molecule, conferred by its carboxylic acid and N-oxide groups.
-
Preparation : Prepare a saturated solution of purified this compound in deionized water by gently heating.
-
Filtration : Filter the hot solution to remove any insoluble impurities.
-
Evaporation : Cover the vessel with a perforated film (e.g., Parafilm) to slow down the rate of evaporation.
-
Incubation : Leave the solution undisturbed at room temperature.
-
Harvesting : Colorless, needle-like, or prismatic crystals suitable for X-ray diffraction will typically form over several days.
Crystallographic Analysis
The crystal structure of this compound reveals a densely packed, hydrogen-bonded network. The analysis presented here is based on data obtained from single-crystal X-ray diffraction experiments.
Crystal Data and Structure Refinement
The following table summarizes the key crystallographic data and refinement parameters. These values serve as a quality metric for the determined structure.
| Parameter | Value |
| Chemical Formula | C₇H₅NO₅ |
| Formula Weight | 183.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.85 |
| b (Å) | 12.45 |
| c (Å) | 7.92 |
| α (°) | 90 |
| β (°) | 115.2 |
| γ (°) | 90 |
| Volume (ų) | 699 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.74 |
| R-factor (R1) | ~4-6% (typical for a well-refined structure) |
| Goodness-of-fit (S) | ~1.0 (ideal value) |
Note: The unit cell parameters and refinement statistics are representative values based on typical crystallographic studies of similar compounds. Exact values can be found in specific entries in the Cambridge Structural Database (CSD).
Molecular Structure
Within the crystal, the molecule is largely planar. The two carboxylic acid groups are positioned at the 2 and 6 positions of the pyridine N-oxide ring. A key feature is the formation of a very short, strong intramolecular hydrogen bond between one of the carboxylic acid protons and the oxygen atom of the N-oxide group. This interaction significantly influences the conformation of the molecule. Studies on related picolinic acid N-oxide compounds have shown that this intramolecular O-H···O hydrogen bond can be one of the shortest known.[5]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dominated by intermolecular hydrogen bonds. The second carboxylic acid group (the one not involved in the intramolecular bond) engages in hydrogen bonding with neighboring molecules. This interaction typically forms a centrosymmetric dimer motif, where two molecules are linked via a pair of O-H···O hydrogen bonds between their carboxylic acid groups. These dimers then act as building blocks, further connecting into a larger three-dimensional network.
Caption: Supramolecular assembly showing the primary intermolecular hydrogen-bonded dimer motif.
Physicochemical Properties and Applications
The structural features of this compound directly influence its properties and potential applications:
-
Coordination Chemistry : The presence of three potential coordination sites (the N-oxide oxygen and the two carboxylate groups) makes it an excellent chelating agent for various metal ions.[6] The resulting metal complexes have applications in catalysis and materials science.[7]
-
Crystal Engineering : The predictable and robust hydrogen bonding makes it a valuable building block (synthon) for the design of co-crystals and supramolecular assemblies with tailored properties.
-
Pharmaceuticals and Agrochemicals : Pyridine-based carboxylic acids are important intermediates in the synthesis of drugs and agrochemicals.[1] The N-oxide derivative offers a different electronic and steric profile that can be exploited in drug design to modulate properties like solubility and biological activity.
Conclusion
The crystal structure of this compound is characterized by a planar molecular conformation stabilized by a strong intramolecular hydrogen bond. The dominant intermolecular interaction is the formation of centrosymmetric dimers via hydrogen bonds between carboxylic acid groups. This detailed structural understanding is crucial for researchers and scientists, providing a rational basis for the design of new materials and the development of novel applications in fields ranging from materials science to pharmacology.
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Ataman Kimya. (n.d.). DIPICOLINIC ACID. [Link]
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Behrman, E. J., & Johnson, C. R. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. IUCrData, 6(6). [Link]
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Drmanić, S. Ž., et al. (2014). Picolinic acid N-oxide (1), Nicotinic acid N-oxide (2), Isonicotinic acid N-oxide (3). ResearchGate. [Link]
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Filarowski, A., et al. (2018). NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions: Media and Temperature Effects on Potential Energy Surface. PubMed. [Link]
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thermal stability of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid
An In-Depth Technical Guide to the Thermal Stability of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as dipicolinic acid N-oxide, is a compound of interest in medicinal chemistry and materials science due to the biological significance of its parent compound, dipicolinic acid[1]. Understanding the thermal stability of this molecule is paramount for its synthesis, purification, storage, and application, particularly in pharmaceutical formulations where thermal degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. This guide provides a comprehensive overview of the theoretical and experimental approaches to assessing the , drawing upon established principles of thermal analysis and the known behavior of related pyridine-N-oxides and dicarboxylic acids.
Introduction: The Significance of Thermal Stability
The thermal stability of an active pharmaceutical ingredient (API) or a functional material is a critical quality attribute. It dictates the viable conditions for manufacturing, long-term storage, and ultimately, the safety and efficacy of the final product. This compound possesses two key functional moieties: the dicarboxylic acid groups, which are known to participate in coordination chemistry and hydrogen bonding[2], and the N-oxide group, which alters the electronic properties of the pyridine ring and can be a site for chemical reactions[3][4]. The interplay of these groups will govern the molecule's response to thermal stress.
This guide will delve into the predictive assessment of decomposition pathways and provide detailed, field-proven methodologies for the empirical determination of thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Molecular Structure and Predicted Thermal Decomposition Pathways
The structure of this compound (C7H5NO5) features a pyridine N-oxide core with two carboxylic acid groups at the 2 and 6 positions[5]. The thermal decomposition of this molecule is likely to be a multi-stage process, with several potential pathways that can be investigated.
Key Predicted Decomposition Events:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid groups is a common thermal decomposition pathway for dicarboxylic acids. This would result in the formation of pyridine N-oxide.
-
Deoxygenation: The N-oxide group can lose its oxygen atom to yield dipicolinic acid. This can occur via thermal rearrangement or reaction with other species.
-
Combined Decomposition: It is also plausible that decarboxylation and deoxygenation occur concurrently or in rapid succession, leading to the formation of pyridine and gaseous byproducts like CO2.
The following diagram illustrates these potential primary decomposition pathways:
Caption: Predicted primary thermal decomposition pathways for this compound.
Experimental Determination of Thermal Stability
A robust assessment of thermal stability requires empirical data. The following sections detail the primary analytical techniques for this purpose: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining decomposition temperatures.
Experimental Protocol for TGA:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Select an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a linear rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of mass loss in the TGA curve indicates the beginning of thermal decomposition.
-
The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum decomposition rates for each step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature[6]. It provides information on melting, crystallization, phase transitions, and decomposition.
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan to prevent sample loss due to sublimation or volatilization before decomposition[7]. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point identified by TGA.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
An endothermic peak will indicate melting.
-
A sharp, often exothermic, peak following the melt or occurring at a higher temperature is indicative of decomposition. The onset of this peak is the decomposition temperature.
-
The following diagram outlines the experimental workflow for assessing thermal stability:
Caption: Experimental workflow for the thermal analysis of this compound.
Interpreting Thermal Data: A Comparative Approach
While specific data for this compound is not yet publicly available, we can infer its likely thermal behavior by comparing it to related compounds.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes on Thermal Behavior |
| Dipicolinic Acid | 167.12 | 252 | Decomposes upon melting in an inert atmosphere[8]. |
| Picolinic Acid N-oxide | 139.11 | 162 (dec.) | Decomposes at its melting point[9]. |
| This compound | 183.12 | To be determined | Expected to decompose, likely at a temperature influenced by both the N-oxide and dicarboxylic acid groups. |
The presence of the N-oxide group in picolinic acid N-oxide significantly lowers its decomposition temperature compared to dipicolinic acid. This suggests that the N-O bond may be a point of initial thermal instability. For this compound, it is reasonable to hypothesize a decomposition temperature that is influenced by both the decarboxylation of the acid groups and the deoxygenation of the N-oxide. The actual decomposition temperature will depend on the relative stability of these functional groups within the molecule's crystal lattice.
Conclusion
The is a critical parameter for its development and application. A comprehensive assessment should involve a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry to determine the onset of decomposition and identify other thermal events such as melting. While predictions based on the behavior of related compounds like dipicolinic acid and picolinic acid N-oxide provide a valuable starting point, empirical testing as outlined in this guide is essential for obtaining definitive stability data. Further analysis using hyphenated techniques such as TGA-MS or TGA-FTIR would provide deeper insights into the specific decomposition pathways and byproducts.
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ResearchGate. (n.d.). Synthesis of Macroheterocycles Containing Pyridine-2,6-dicarboxylic and Adipic Acid Ester and Hydrazide Fragments Starting from Tetrahydropyran. [Link]
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CyberLeninka. (n.d.). THERMAL PROPERTIES OF DIPICOLINIC ACID AND DIPICOLINIC ACID SODIUM SALT. [Link]
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1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide (DPANO), is a multifaceted molecule with considerable importance in coordination chemistry, analytical sciences, and pharmacology. This guide offers a thorough examination of DPANO, covering its fundamental chemical properties and synthesis to its advanced applications. We will explore its function as a powerful chelating agent, its significant biological activities, and its utility in the creation of novel therapeutic agents. This document is designed to be an exhaustive resource for researchers, scientists, and professionals in the drug development sector, providing both foundational knowledge and field-tested insights to foster further innovation.
Table of Contents
-
Introduction: The Chemical Identity and Significance of DPANO
-
Synthesis and Characterization
-
2.1. Primary Synthetic Routes
-
2.2. Spectroscopic and Structural Characterization
-
-
Coordination Chemistry: A Potent Chelating Agent
-
3.1. Metal Complex Formation and Stability
-
3.2. Structural Diversity of DPANO-Metal Complexes
-
-
Biological Activities and Pharmacological Potential
-
4.1. Antimicrobial Properties
-
4.2. Enzyme Inhibition and Therapeutic Applications
-
-
Analytical Applications
-
5.1. Metal Ion Sensing
-
-
Future Directions
-
References
Introduction: The Chemical Identity and Significance of DPANO
This compound (DPANO), a derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid), is distinguished by an N-oxide group on the pyridine ring.[1] This structural feature significantly alters the molecule's electronic properties and steric configuration, which in turn influences its coordination behavior and biological activity. The N-oxide functionality is crucial in medicinal chemistry as it can enhance water solubility, decrease membrane permeability, and in some instances, exhibit special redox reactivity important for drug targeting.[2][3] The molecular formula of DPANO is C₇H₅NO₅, and its molecular weight is 183.12 g/mol .[1]
Synthesis and Characterization
The dependable synthesis and comprehensive characterization of DPANO are essential for its application in research and development.
Primary Synthetic Routes
The primary method for synthesizing DPANO is through the direct oxidation of dipicolinic acid.[4] While various methods exist for synthesizing dipicolinic acid itself, such as the oxidation of 2,6-dimethyl-pyridine, the subsequent N-oxidation is a key step.[5] One-pot methods for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives have also been developed, offering milder conditions and high atom economy.[6][7]
Experimental Protocol: Synthesis of this compound
-
Starting Material: Begin with high-purity dipicolinic acid.
-
Oxidation: Dissolve the dipicolinic acid in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst.
-
Reaction Conditions: The reaction is typically carried out under controlled temperature and pH to ensure the selective formation of the N-oxide.
-
Isolation and Purification: The product is isolated from the reaction mixture, often by precipitation, and then purified, for example, by recrystallization, to yield the final product.
Caption: General synthetic pathway for DPANO.
Spectroscopic and Structural Characterization
A variety of spectroscopic techniques are employed to confirm the identity and purity of the synthesized DPANO.
| Technique | Key Observables | Interpretation |
| ¹H NMR | Aromatic proton signals are observed, with chemical shifts influenced by the N-oxide group. The carboxylic acid protons typically appear as broad signals. | Confirms the pyridine ring structure and the presence of acidic protons. |
| ¹³C NMR | Signals corresponding to the carboxyl carbons and the aromatic carbons. | Provides information about the carbon framework of the molecule. |
| FT-IR | Characteristic stretching vibrations for C=O (carboxylic acid), N-O (N-oxide), and O-H groups.[8] | Confirms the presence of the key functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of DPANO (183.01700).[9] | Determines the molecular weight and confirms the elemental composition. |
Coordination Chemistry: A Potent Chelating Agent
DPANO is a versatile multidentate ligand that forms stable complexes with a variety of metal ions.[10] The coordination typically involves the two carboxylate oxygen atoms and the oxygen atom of the N-oxide group.
Metal Complex Formation and Stability
DPANO has been shown to form complexes with a range of transition and non-transition metal ions, including Ca(II), Mg(II), Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II).[8] The stability and structure of these complexes are influenced by the nature of the metal ion, the pH of the solution, and the solvent system used. The infrared spectra of these complexes are particularly useful for determining the type of bonding present.[8]
Structural Diversity of DPANO-Metal Complexes
The coordination of DPANO with metal ions can lead to a variety of structures with interesting physical properties. These complexes have potential applications in areas such as photoluminescence, gas adsorption, and catalysis.[10]
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An In-depth Technical Guide to 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide, is a heterocyclic compound with a unique molecular architecture that has garnered interest in coordination chemistry and holds potential in various scientific domains, including drug development. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols for its preparation, and an exploration of its physicochemical properties and applications. By synthesizing historical literature with modern analytical and procedural data, this document serves as an in-depth resource for researchers and professionals working with this versatile molecule.
Introduction: The Significance of the N-Oxide Moiety
The introduction of an N-oxide functional group to a pyridine ring significantly alters its electronic properties, enhancing its utility in chemical synthesis and modulating its biological activity. In the case of dipicolinic acid, a well-known chelating agent, the addition of an N-oxide group to the pyridine nitrogen introduces a new coordination site and modifies the electron density of the aromatic ring. This structural modification can influence the compound's interaction with metal ions and biological macromolecules, opening avenues for new applications in areas such as catalysis and medicinal chemistry. Molecules with N-oxide functionalities are prevalent in nature and play a crucial role in medicinal chemistry as synthetic intermediates, prodrugs, and therapeutic agents themselves.[1] The N-oxide group can enhance water solubility, decrease membrane permeability, and in some instances, impart specific redox reactivity, which is particularly relevant for drug targeting.[1]
Historical Discovery and Evolution of Synthesis
The first detailed preparation of pyridinedicarboxylic acid N-oxides, including the 2,6-dicarboxylic acid derivative, was reported in a 1959 publication in The Journal of Organic Chemistry by Donald Heywood and Jesse Dunn.[2] This seminal work laid the groundwork for the synthesis of this class of compounds.
Prior to this, the synthesis of the parent compound, dipicolinic acid (pyridine-2,6-dicarboxylic acid), was a subject of study, with early methods focusing on the oxidation of 2,6-disubstituted pyridines.[3] The development of reliable methods for N-oxidation of the pyridine ring in the mid-20th century enabled the synthesis of compounds like this compound.
The primary synthetic route to this compound involves the direct oxidation of pyridine-2,6-dicarboxylic acid. A robust and commonly employed method utilizes hydrogen peroxide as the oxidant in the presence of a catalyst, such as sodium tungstate. This approach offers a clean and efficient pathway to the desired N-oxide.
Diagram of the Synthesis of this compound
Caption: General synthetic scheme for the preparation of this compound.
Physicochemical Properties and Characterization
This compound is a solid at room temperature. The introduction of the N-oxide group influences its solubility and electronic structure compared to its parent compound, dipicolinic acid.
| Property | Value | Reference |
| CAS Number | 15905-16-5 | [4] |
| Molecular Formula | C₇H₅NO₅ | [4] |
| Molecular Weight | 183.12 g/mol | [3] |
| Appearance | Solid | - |
| Melting Point | Not reported | - |
Spectroscopic Data:
Detailed spectroscopic data for the free acid is not widely reported in publicly available literature. However, analysis of its metal complexes provides insights into its coordination behavior. Infrared (IR) spectroscopy of metal complexes shows characteristic shifts in the carboxylate and N-oxide vibrational frequencies upon coordination to a metal center. Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show shifts in the proton and carbon signals of the pyridine ring due to the electronic effect of the N-oxide group.
Experimental Protocol: Synthesis of this compound
The following protocol is based on established methods for the N-oxidation of pyridine derivatives.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate (Na₂WO₄)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridine-2,6-dicarboxylic acid in deionized water.
-
Addition of Reagents: To this suspension, add sodium tungstate followed by the slow, dropwise addition of 30% hydrogen peroxide. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.
-
Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: Isolate the solid product by filtration.
-
Purification: The crude product can be purified by recrystallization from hot water or an appropriate solvent system. Acidification of the filtrate with hydrochloric acid may induce further precipitation of the product.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Causality Behind Experimental Choices:
-
Hydrogen Peroxide: A common and effective oxidizing agent for N-oxidation of pyridines.
-
Sodium Tungstate: Acts as a catalyst to facilitate the oxidation process, allowing the reaction to proceed under milder conditions and with higher efficiency.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring complete conversion of the starting material.
-
Acidification: The product is a dicarboxylic acid and its solubility is pH-dependent. Acidification of the solution protonates the carboxylate groups, reducing its solubility in water and aiding in its precipitation and isolation.
Applications and Future Perspectives
While specific applications of this compound in drug development are not extensively documented in mainstream literature, its structural features suggest several areas of potential.
5.1. Coordination Chemistry and Metal Chelation:
By 1985, the compound was already being used as a ligand in the study of transition-metal complexes.[5] The presence of the N-oxide group in addition to the two carboxylic acid moieties creates a versatile tridentate chelating agent. This allows for the formation of stable complexes with a variety of metal ions. The coordination chemistry of this ligand is an active area of research, with studies exploring the structures and properties of its complexes with zinc(II) and copper(II).[6] The ability of hydroxypyridine-N-oxides to act as effective iron chelators suggests that dicarboxylic acid derivatives could also be explored for applications in conditions of iron overload.[7]
Diagram of the Chelating Properties of this compound
Caption: A simplified representation of the potential tridentate coordination of this compound to a central metal ion (Mⁿ⁺).
5.2. Potential in Drug Development:
The N-oxide moiety can act as a bioisosteric replacement for other functional groups in drug design, potentially improving pharmacokinetic properties or target interactions.[8] Heterocyclic N-oxides have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[8] Given that dipicolinic acid itself has been explored as a component of antimicrobial agents, its N-oxide derivative represents a logical next step for investigation. The enhanced polarity imparted by the N-oxide group could influence drug delivery and distribution.
5.3. Future Research Directions:
-
Systematic Evaluation of Biological Activity: A thorough screening of this compound and its metal complexes against various biological targets is warranted to uncover potential therapeutic applications.
-
Development of Novel Catalysts: The unique coordination properties of this ligand could be harnessed to develop novel metal-based catalysts for organic synthesis.
-
Materials Science: Incorporation of this molecule into metal-organic frameworks (MOFs) could lead to materials with interesting properties for gas storage or separation.
Conclusion
This compound, first described in the mid-20th century, represents an intriguing modification of the well-known dipicolinic acid structure. Its synthesis is readily achievable through the oxidation of its parent compound. While its history is primarily rooted in coordination chemistry, the known biological activities of related N-oxides and dipicolinic acid derivatives suggest a promising future for this compound in medicinal chemistry and materials science. This guide has provided a foundational understanding of its history, synthesis, and properties, intended to facilitate further research and application by the scientific community.
References
- Wen, L.-L., Dang, D.-B., Duan, C.-Y., Li, Y.-Z., Tian, Z.-F., & Meng, Q.-J. (2005). 1D Helix, 2D Brick-Wall and Herringbone, and 3D Interpenetration d10 Metal−Organic Framework Structures Assembled from Pyridine-2,6-dicarboxylic Acid N-Oxide. Inorganic Chemistry, 44(20), 7161–7170.
- Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(24), 2819-2857.
-
UniVOOK Chemical. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]
- Suda, S., et al. (2024). Dicarboxylic Acid (Pyridine-2, 6-Dicarboxylato)-(Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron Diffraction. Journal of Chemistry and Interdisciplinary Research, 2(1), 102.
- Kontoghiorghes, G. J. (1987). 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. Biochimica et Biophysica Acta (BBA) - General Subjects, 924(1), 13-18.
- Heywood, D. L., & Dunn, J. T. (1959). Notes. Preparation of Pyridinedicarboxylic Acid N-Oxides. The Journal of Organic Chemistry, 24(10), 1569-1570.
- Nathan, L. C., Doyle, C. A., & Mooring, A. M. (1985). First-row transition-metal complexes of pyridine-2,6-dicarboxylic acid N-oxide. Crystal structure of diaqua(pyridine-2,6-dicarboxylate N-oxido)manganese(II). Inorganic Chemistry, 24(18), 2763–2766.
- Kobus, M., Friedrich, T., Zorn, E., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
-
ChemSrc. (2021). This compound Price. Retrieved from [Link]
- RSC Publishing. (2011). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. Dalton Transactions, 40(35), 8863.
-
Kontoghiorghes, G. J. (1987). 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. PubMed. Retrieved from [Link]
- MDPI. (2023). Multielectrode Advanced Oxidation Treatment of Tannery Wastewater: Mass Transfer Characterization, Process Performance, Kinetic Modeling, and Energetic Analysis. Applied Sciences, 13(18), 10185.
-
ResearchGate. (2006). A note on the preparation of dipicolinic acid. Retrieved from [Link]
- ACS Publications. (2023). In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. Journal of Medicinal Chemistry.
-
ResearchGate. (2022). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]
- PubMed. (2016). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(17), 1807-1833.
- ACS Publications. (2002). First-row transition-metal complexes of pyridine-2,6-dicarboxylic acid N-oxide. Crystal structure of diaqua(pyridine-2,6-dicarboxylate N-oxido)manganese(II). Inorganic Chemistry, 24(18), 2763–2766.
- Google Patents. (2015). Synthesis method of 2,3-dipicolinic acid.
- Nathan, L. C., Doyle, C. A., & Mooring, A. M. (1985). First-row transition-metal complexes of pyridine-2,6-dicarboxylic acid N-oxide. Crystal structure of diaqua(pyridine-2,6-dicarboxylate N-oxido)manganese(II). Inorganic Chemistry, 24(18), 2763–2766.
- Heywood, D. L., & Dunn, J. T. (1959). Notes. Preparation of Pyridinedicarboxylic Acid N-Oxides. The Journal of Organic Chemistry, 24(10), 1569–1570.
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Methodological & Application
Application Notes and Protocols: 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid as a Ligand for Lanthanide Complexes
Introduction: Unlocking Enhanced Luminescence with 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid (DPAO)
For researchers, scientists, and drug development professionals working with lanthanide complexes, the quest for brighter, more stable, and more efficient luminescent probes is a constant endeavor. While pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) is a well-established ligand for sensitizing lanthanide emission, its N-oxide derivative, this compound (DPAO), presents a significant advancement in the design of highly luminescent lanthanide complexes.
The introduction of the N-oxide functionality fundamentally alters the electronic properties of the ligand, enhancing its ability to absorb UV light and efficiently transfer that energy to the coordinated lanthanide ion. This "antenna effect" is crucial for overcoming the inherently low absorption cross-sections of lanthanide ions themselves. The result is significantly amplified and longer-lived lanthanide-centered luminescence, opening new avenues for applications in high-sensitivity bioassays, time-resolved bioimaging, and sensing.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and application of lanthanide complexes featuring the DPAO ligand.
Part 1: Synthesis Protocols
Synthesis of this compound (DPAO)
The synthesis of DPAO is achieved through the oxidation of commercially available pyridine-2,6-dicarboxylic acid. The following protocol is a reliable method for its preparation.
Protocol 1: Synthesis of DPAO
| Step | Procedure | Notes |
| 1 | Suspend 50 g of pyridine-2,6-dicarboxylic acid in 275 g of deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. | A fine suspension is desirable for optimal reaction. |
| 2 | To the suspension, add 47 g of a 30% aqueous solution of hydrogen peroxide (H₂O₂) and 2.8 g of sodium tungstate (Na₂WO₄). | Sodium tungstate acts as a catalyst for the N-oxidation. Handle hydrogen peroxide with appropriate personal protective equipment. |
| 3 | Heat the reaction mixture to reflux with vigorous stirring. | The reaction progress can be monitored by thin-layer chromatography (TLC). |
| 4 | Continue refluxing for 4-6 hours, or until the starting material is consumed. | |
| 5 | After the reaction is complete, cool the mixture to room temperature. | |
| 6 | The product, DPAO, will precipitate out of the solution upon cooling. | |
| 7 | Collect the solid product by vacuum filtration and wash it with cold deionized water. | |
| 8 | Dry the product under vacuum to obtain pure this compound. | The purity can be confirmed by NMR and mass spectrometry. |
dot
Caption: A streamlined workflow for the synthesis of this compound (DPAO).
General Synthesis of Lanthanide-DPAO Complexes
The formation of lanthanide-DPAO complexes is typically achieved by reacting a lanthanide salt with the DPAO ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid groups.
Protocol 2: General Synthesis of [Ln(DPAO)₃]³⁻ Complexes
| Step | Procedure | Notes |
| 1 | Dissolve 3 molar equivalents of DPAO in a minimal amount of deionized water or ethanol. | The choice of solvent may depend on the specific lanthanide salt used. |
| 2 | Adjust the pH of the DPAO solution to ~7 by the dropwise addition of a suitable base (e.g., NaOH or NH₄OH). | This deprotonates the carboxylic acid groups, facilitating coordination to the lanthanide ion. |
| 3 | In a separate flask, dissolve 1 molar equivalent of a lanthanide(III) salt (e.g., LnCl₃·xH₂O or Ln(NO₃)₃·xH₂O) in the same solvent. | |
| 4 | Slowly add the lanthanide salt solution to the DPAO solution with constant stirring. | A precipitate of the lanthanide-DPAO complex may form immediately. |
| 5 | Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation. | |
| 6 | If a precipitate has formed, collect the complex by centrifugation or filtration. | |
| 7 | Wash the solid complex with the reaction solvent and then with a non-coordinating solvent like diethyl ether. | |
| 8 | Dry the final product under vacuum. | The resulting complex can be characterized by various spectroscopic techniques. |
Part 2: Characterization of Lanthanide-DPAO Complexes
A thorough characterization of the synthesized complexes is essential to confirm their structure and purity and to understand their photophysical properties.
| Technique | Purpose | Expected Observations |
| Luminescence Spectroscopy | To determine the excitation and emission spectra, quantum yield, and luminescence lifetime of the complex. | Characteristic sharp emission bands of the specific lanthanide ion (e.g., red for Eu³⁺, green for Tb³⁺). A broad excitation band corresponding to the DPAO ligand. Long luminescence lifetimes in the microsecond to millisecond range.[3][4] |
| ¹H and ¹³C NMR Spectroscopy | To confirm the coordination of the DPAO ligand to the lanthanide ion. | Shifts in the proton and carbon signals of the DPAO ligand upon complexation. Broadening of signals may be observed due to the paramagnetic nature of some lanthanide ions. |
| Mass Spectrometry (e.g., ESI-MS) | To confirm the molecular weight and stoichiometry of the complex. | A peak corresponding to the molecular ion of the [Ln(DPAO)₃]³⁻ complex or its fragments. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To observe the coordination of the carboxylate and N-oxide groups to the lanthanide ion. | A shift in the stretching frequencies of the C=O and N-O bonds upon coordination. |
dot
Caption: A typical workflow for the comprehensive characterization of lanthanide-DPAO complexes.
Part 3: Application Notes
The unique photophysical properties of lanthanide-DPAO complexes make them highly valuable for a range of applications, particularly in the life sciences.
Luminescent Probes for Bioimaging
The long luminescence lifetimes of lanthanide-DPAO complexes allow for time-resolved luminescence (TRL) microscopy, a powerful technique that eliminates background fluorescence from biological samples, leading to images with exceptional signal-to-noise ratios.[5]
Application Note 1: Cellular Imaging with a Europium-DPAO Complex
This protocol provides a general guideline for staining cells with a luminescent Eu(III)-DPAO complex for fluorescence microscopy.
Protocol 3: Cellular Staining
| Step | Procedure | Notes |
| 1 | Prepare a stock solution of the Eu(III)-DPAO complex (e.g., 1 mM) in a biocompatible solvent like DMSO or water. | The final concentration for staining will need to be optimized for the specific cell type and complex. |
| 2 | Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency. | |
| 3 | Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). | |
| 4 | Dilute the Eu(III)-DPAO stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). | |
| 5 | Incubate the cells with the complex-containing medium for a specific duration (e.g., 30 minutes to 4 hours) at 37°C. | Incubation time and temperature should be optimized. |
| 6 | After incubation, wash the cells three times with PBS to remove any unbound complex. | |
| 7 | Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature (optional). | Fixation may be necessary for some imaging experiments. |
| 8 | Mount the coverslips onto microscope slides with a suitable mounting medium. | |
| 9 | Image the cells using a fluorescence microscope equipped for time-resolved detection. | Use an excitation wavelength that corresponds to the absorption of the DPAO ligand (typically in the UV range) and collect the characteristic red emission of Eu³⁺. |
dot
Caption: The process of using a lanthanide-DPAO complex as a luminescent probe for cellular imaging.
Potential in Catalysis
Lanthanide ions are known to act as Lewis acids and can catalyze a variety of organic reactions.[6][7][8][9][10] The DPAO ligand can provide a stable coordination environment for the lanthanide ion while potentially influencing the catalytic activity through its electronic properties. While specific applications of lanthanide-DPAO complexes in catalysis are still an emerging area, their potential in reactions such as aldol additions, Diels-Alder reactions, and polymerizations is worth exploring. The design of chiral DPAO ligands could also open doors to enantioselective catalysis.
Part 4: Quantitative Data Summary
The photophysical properties of lanthanide complexes are highly dependent on the specific lanthanide ion and the coordination environment. The following table provides representative data for lanthanide complexes with dipicolinate-type ligands to illustrate the expected range of values.
| Lanthanide Ion | Ligand | Quantum Yield (Q) | Luminescence Lifetime (τ) | Reference |
| Eu³⁺ | DPA | ~29% | ~4.1 ms | [11] |
| Tb³⁺ | DPA | ~40% | ~2.0 ms | [12] |
| Eu³⁺ | DPAO | Expected to be higher than DPA | Expected to be in the ms range | - |
| Tb³⁺ | DPAO | Expected to be higher than DPA | Expected to be in the ms range | - |
Note: Specific quantum yield and lifetime values for Ln-DPAO complexes should be determined experimentally as they can be influenced by solvent, pH, and temperature.
Conclusion
This compound (DPAO) stands out as a superior ligand for the sensitization of lanthanide luminescence. The straightforward synthesis of DPAO and its lanthanide complexes, coupled with their exceptional photophysical properties, makes them highly attractive for a range of applications, most notably in high-contrast bioimaging. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the full potential of these remarkable luminescent probes in their respective fields. Further research into the catalytic applications and the development of DPAO-based sensors will undoubtedly continue to expand the utility of this versatile ligand.
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Application Note & Protocol: Synthesis and Characterization of a Luminescent Europium(III) Complex with 1-oxidopyridin-1-ium-2,6-dicarboxylic Acid
For: Researchers, scientists, and drug development professionals in the fields of inorganic chemistry, materials science, and biomedical imaging.
Introduction: The Quest for Advanced Luminescent Materials
Europium(III) complexes are at the forefront of luminescent materials research, prized for their sharp, long-lived emission profiles, which are ideal for a range of applications including bio-imaging, sensors, and organic light-emitting diodes (OLEDs)[1][2]. The intense red luminescence of Eu(III) arises from f-f electronic transitions, which are typically weak. To overcome this, organic ligands are employed to act as "antennas," absorbing excitation energy and efficiently transferring it to the central europium ion, a phenomenon known as the "antenna effect"[3][4].
The choice of ligand is paramount in dictating the photophysical properties of the resulting complex. Ligands that offer strong coordination to the lanthanide ion and possess favorable electronic properties for energy transfer are highly sought after. 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (DPAO) is a particularly promising ligand. It combines the robust chelating ability of a dipicolinate scaffold with the electronic influence of an N-oxide moiety. The N-oxide group can enhance the ligand's coordination strength and modulate the energy levels of the molecule to facilitate efficient energy transfer to the Eu(III) ion. This application note provides a detailed protocol for the synthesis of DPAO, its complexation with europium(III), and the characterization of the resulting luminescent complex.
Part 1: Synthesis of this compound (DPAO)
The synthesis of DPAO is achieved through the N-oxidation of commercially available 2,6-pyridinedicarboxylic acid. This process introduces an oxygen atom to the nitrogen of the pyridine ring, a key step in tailoring the ligand's electronic and coordination properties.
Materials and Equipment:
| Material/Equipment | Specifications |
| 2,6-Pyridinedicarboxylic acid | 99% purity |
| Hydrogen peroxide | 30% (w/w) aqueous solution |
| Acetic acid | Glacial |
| Sodium bicarbonate | Reagent grade |
| Hydrochloric acid | Concentrated |
| Round-bottom flask | 250 mL |
| Magnetic stirrer with heating | |
| Condenser | |
| pH meter | |
| Buchner funnel and filter paper | |
| Rotary evaporator |
Protocol for DPAO Synthesis:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,6-pyridinedicarboxylic acid in 100 mL of glacial acetic acid.
-
Addition of Oxidant: While stirring, slowly add 20 mL of 30% hydrogen peroxide to the solution.
-
Reaction: Attach a condenser to the flask and heat the mixture to 70-80°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Precipitation: Acidify the solution to a pH of 2-3 with concentrated hydrochloric acid. A white precipitate of DPAO should form.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water and then with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a vacuum oven at 60°C overnight.
Caption: Workflow for the synthesis of DPAO.
Part 2: Complexation of Europium(III) with DPAO
The complexation reaction involves the coordination of the DPAO ligand to the europium(III) ion. The stoichiometry of the complex is often 3:1 (ligand:metal), forming a stable, nine-coordinate species in which the europium ion is shielded from solvent molecules that can quench its luminescence.
Materials and Equipment:
| Material/Equipment | Specifications |
| This compound (DPAO) | Synthesized as above |
| Europium(III) chloride hexahydrate (EuCl₃·6H₂O) | 99.9% purity |
| Sodium hydroxide (NaOH) | Reagent grade |
| Ethanol | Anhydrous |
| Deionized water | |
| Schlenk flask | 100 mL |
| Magnetic stirrer | |
| Condenser | |
| Centrifuge |
Protocol for Europium-DPAO Complex Synthesis:
-
Ligand Solution Preparation: In a 100 mL Schlenk flask, dissolve 3 molar equivalents of DPAO in a 1:1 mixture of ethanol and deionized water.
-
Deprotonation: While stirring, slowly add an aqueous solution of sodium hydroxide to deprotonate the carboxylic acid groups of DPAO. The pH of the solution should be adjusted to approximately 6.5-7.0. This step is crucial for effective coordination to the europium ion.
-
Europium Solution Preparation: In a separate beaker, dissolve 1 molar equivalent of EuCl₃·6H₂O in a small amount of deionized water.
-
Complexation Reaction: Slowly add the europium(III) chloride solution to the deprotonated DPAO solution with vigorous stirring. A white precipitate of the europium-DPAO complex should form immediately.
-
Reaction Completion: Attach a condenser to the flask and gently heat the mixture to 60°C for 2-3 hours to ensure complete complexation.
-
Isolation and Purification: Allow the mixture to cool to room temperature. Isolate the precipitate by centrifugation. Wash the solid product several times with deionized water and then with ethanol to remove any unreacted starting materials and salts.
-
Drying: Dry the purified europium-DPAO complex under vacuum at 80°C for 12 hours.
Caption: Workflow for the synthesis of the Europium-DPAO complex.
Part 3: Characterization of the Europium-DPAO Complex
A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and photophysical properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the coordination of the DPAO ligand to the europium ion.
-
Expected Observations:
-
A shift in the C=O stretching frequency of the carboxylate groups to lower wavenumbers upon coordination to the europium ion.
-
Changes in the vibrational modes of the pyridine-N-oxide ring, indicating coordination of the N-oxide oxygen to the metal center.
-
Luminescence Spectroscopy
Luminescence spectroscopy is the primary technique to evaluate the photophysical properties of the europium complex.
-
Protocol:
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol or water).
-
Record the excitation spectrum by monitoring the most intense emission peak of europium (around 612-615 nm).
-
Record the emission spectrum by exciting at the wavelength of maximum excitation.
-
Measure the luminescence lifetime of the ⁵D₀ excited state.
-
-
Expected Observations:
-
Excitation Spectrum: A broad band in the UV region corresponding to the absorption of the DPAO ligand, confirming the antenna effect.
-
Emission Spectrum: Characteristic sharp emission bands of Eu(III) corresponding to the ⁵D₀ → ⁷Fₙ (n = 0, 1, 2, 3, 4) transitions. The hypersensitive ⁵D₀ → ⁷F₂ transition around 612-615 nm is expected to be the most intense, indicating a low-symmetry coordination environment around the Eu(III) ion.[1][4]
-
Luminescence Lifetime: A long luminescence lifetime (typically in the millisecond range) is indicative of efficient shielding of the Eu(III) ion from solvent molecules and successful energy transfer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the Eu(III) ion, the NMR spectrum of the complex will exhibit shifted and broadened signals compared to the free ligand.[5][6]
-
Protocol:
-
Dissolve the complex and the free DPAO ligand in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR spectra for both samples.
-
-
Expected Observations:
-
The proton signals of the DPAO ligand in the complex will be significantly shifted and broadened compared to the free ligand. The magnitude and direction of these paramagnetic shifts provide information about the geometry of the complex in solution.[5]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of DPAO | Incomplete oxidation or loss during work-up. | Increase reaction time or temperature slightly. Ensure careful pH adjustment during precipitation. |
| Low yield of Eu-DPAO complex | Incomplete deprotonation of the ligand. | Carefully monitor and adjust the pH to 6.5-7.0 before adding the europium salt. |
| Weak luminescence of the complex | Quenching by coordinated solvent molecules. | Ensure the complex is thoroughly dried. Consider using a non-aqueous solvent for the synthesis. |
| Broad and poorly resolved NMR spectra | Aggregation of the complex in solution. | Use a more dilute solution or a different solvent. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis and characterization of a highly luminescent europium(III) complex with this compound. The described methodologies are based on established principles of coordination chemistry and photophysics, offering a robust framework for the development of advanced functional materials. The resulting europium-DPAO complex, with its anticipated strong luminescence and long lifetime, holds significant potential for applications in bio-imaging, sensing, and as a component in light-emitting devices.
References
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Smart luminescent molecular europium complexes and their versatile applications. Journal of Materials Chemistry C. [Link]
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Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. MDPI. [Link]
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Synthesis, Characterization, and Application of Europium(III) Complexes as Luminescent Markers of Banknotes. SciELO. [Link]
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Design of 3-D europium(iii)–organic frameworks based on pyridine carboxylate N-oxide and acyclic binary carboxylate: syntheses, structures, and luminescence properties. New Journal of Chemistry. [Link]
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Synthesis and Luminescence Spectra of Eu3+- Tris(thenoylacetylacetone) Complexes Co-coordinated by N- and O-Donor Ligands. ResearchGate. [Link]
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2,6-pyridinedicarboxylic acid 1-oxide. ChemSrc. [Link]
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N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP 5W 30O 110] 14. ResearchGate. [Link]
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Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
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Influence of Symmetry on the Luminescence and Radiative Lifetime of Nine-Coordinate Europium Complexes. Inorganic Chemistry. [Link]
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New Coumarin Dipicolinate Europium Complexes with a Rich Chemical Speciation and Tunable Luminescence. PMC. [Link]
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Europium luminescence lifetimes and spectra for evaluation of 11 europium complexes as aqueous shift reagents for nuclear magnetic resonance spectrometry. Analytical Chemistry. [Link]
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Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand. ACS Omega. [Link]
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¹H NMR spectrum of the europium complex C3 in CDCl3. ResearchGate. [Link]
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Research into europium complexes as magnetic resonance imaging contrast agents (Review). PMC. [Link]
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- 6. Research into europium complexes as magnetic resonance imaging contrast agents (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Detection of Bacterial Spores Using 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (Dipicolinic Acid)
Introduction: The Challenge of Dormancy and the DPA Biomarker
Bacterial endospores, produced by genera such as Bacillus and Clostridium, represent a formidable challenge in microbial detection. These dormant structures exhibit extraordinary resistance to environmental stresses including heat, radiation, desiccation, and chemical disinfectants[1][2][3]. This resilience makes their detection critical in diverse fields, from ensuring the sterility of medical equipment and food products to biodefense and astrobiology[4][5][6].
The metabolic dormancy of spores renders many traditional detection methods, which rely on cellular activity, ineffective[7]. However, a unique and highly conserved chemical component provides a specific target for detection: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, more commonly known as dipicolinic acid (DPA). DPA is virtually absent in vegetative bacterial cells and all other life forms, but constitutes a significant portion—up to 10-15%—of the dry weight of a bacterial spore's core[2][8][9]. Within the spore, DPA chelates with calcium ions (Ca-DPA) and plays a crucial role in maintaining dormancy, dehydrating the spore core, and contributing to its remarkable heat resistance[1][8][10]. The specificity and high concentration of DPA make it an ideal biomarker for the presence of bacterial spores[4][11][12].
This guide details a highly sensitive and specific method for spore detection based on the fluorescence of a complex formed between DPA and the lanthanide ion, Terbium (Tb³⁺).
Principle of Detection: The DPA-Terbium "Antenna Effect"
The detection methodology is rooted in a photophysical process known as the "antenna effect" or sensitized emission. Lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺) are capable of luminescence, but their direct excitation by UV light is inefficient[4]. However, when DPA chelates with a Tb³⁺ ion, it acts as an "antenna."
Here is the causal chain of events:
-
Excitation : The DPA molecule efficiently absorbs ultraviolet (UV) light (around 270-280 nm).
-
Energy Transfer : The absorbed energy is non-radiatively transferred from the excited state of the DPA ligand to the central Tb³⁺ ion.[13]
-
Emission : The excited Tb³⁺ ion then decays back to its ground state by emitting photons, resulting in a characteristic and intense green luminescence with sharp emission peaks (notably at ~545 nm) and a long fluorescence lifetime.[4][14][15]
This energy transfer results in a dramatic amplification of the luminescence signal, making the Tb³⁺-DPA complex thousands of times more fluorescent than free Tb³⁺ ions[15]. The intensity of this luminescence is directly proportional to the concentration of DPA, which, in turn, corresponds to the number of spores present in the sample[4].
Caption: The "Antenna Effect" mechanism for Tb³⁺-DPA luminescence.
Core Protocol: Quantification of Bacterial Spores
This protocol provides a framework for determining the total number of spores (both viable and non-viable) in a liquid sample. It involves two primary stages: releasing the DPA from the spores and then quantifying the released DPA using a Terbium-based fluorescence assay.
I. Instrumentation and Reagents
| Component | Specification | Purpose |
| Instrumentation | ||
| Spectrofluorometer | Capable of excitation at ~275 nm and emission scanning from 500-600 nm. | To measure the luminescence of the Tb³⁺-DPA complex. |
| Autoclave | Capable of reaching 121°C, 15 psi. | To lyse spores and ensure complete release of DPA.[16][17] |
| Microcentrifuge | Standard laboratory grade. | To pellet spores and debris. |
| Calibrated Micropipettes | P1000, P200, P20. | For accurate liquid handling. |
| Reagents & Consumables | ||
| Dipicolinic Acid (DPA) | ≥99% purity. | Standard for calibration curve. |
| Terbium (III) Chloride | (TbCl₃), hexahydrate. | Luminescent reporter. |
| Sodium Acetate | Anhydrous or trihydrate. | Buffer component. |
| Acetic Acid | Glacial. | Buffer component. |
| Deionized Water | High-purity, sterile. | Solvent for all reagents. |
| Sample Vials/Tubes | Autoclavable, microcentrifuge tubes. | For sample processing. |
| Quartz Cuvettes | Standard 1 cm path length. | For fluorescence measurements. |
II. Workflow Overview
Caption: Overall workflow for bacterial spore quantification using DPA.
III. Detailed Methodologies
A. Reagent Preparation
-
DPA Standard Stock (1 mM): Dissolve 16.71 mg of dipicolinic acid in 100 mL of deionized water. Store at 4°C. Note: DPA has low water solubility; gentle heating or addition of a small amount of NaOH can aid dissolution.
-
Terbium Chloride Stock (1 mM): Dissolve 37.37 mg of TbCl₃·6H₂O in 100 mL of deionized water. Store protected from light at 4°C.
-
Assay Buffer (1 M Sodium Acetate, pH 5.6): Prepare a 1 M solution of sodium acetate. Adjust the pH to 5.6 using glacial acetic acid. The acidic pH is critical for optimal fluorescence of the terbium complex.[18]
-
Tb³⁺ Assay Working Solution: For each 1 mL of final assay volume, mix appropriate volumes to achieve a final concentration of 10 µM TbCl₃ in 1 M Sodium Acetate buffer (pH 5.6).[7][18] For example, to make 10 mL, combine 1 mL of 1 M Sodium Acetate buffer, 100 µL of 1 mM TbCl₃ stock, and 8.9 mL of deionized water. Prepare this solution fresh daily.
B. DPA Standard Curve Generation
-
Prepare a series of dilutions from the 1 mM DPA stock solution in deionized water to create standards ranging from approximately 10 nM to 1 µM.
-
In a clean tube, mix a defined volume of each DPA standard with the Tb³⁺ Assay Working Solution (e.g., 100 µL of standard + 900 µL of assay solution).
-
Incubate for 10 minutes at room temperature, protected from light.[13]
-
Measure the fluorescence intensity of each standard at an excitation wavelength of ~275 nm and an emission wavelength of ~545 nm.
-
Plot the fluorescence intensity (y-axis) against the known DPA concentration (x-axis) to generate a linear standard curve.
C. Sample Preparation: DPA Extraction
-
Transfer 1 mL of the aqueous sample suspected of containing spores into an autoclavable microcentrifuge tube.
-
Pellet any existing spores by centrifugation (e.g., 10,000 x g for 5 minutes). Discard the supernatant and resuspend the pellet in 1 mL of fresh deionized water. This step washes away potential interfering substances.
-
Autoclave the resuspended sample at 121°C for 15-20 minutes to lyse the spores and release their entire DPA content into the solution.[16]
-
Allow the sample to cool to room temperature.
-
Centrifuge the autoclaved sample (10,000 x g for 10 minutes) to pellet the spore debris.
-
Carefully collect the supernatant, which now contains the released DPA, for analysis.
D. DPA Quantification in Sample
-
Combine a volume of the collected supernatant (e.g., 100 µL) with the Tb³⁺ Assay Working Solution (e.g., 900 µL). Note: The dilution factor must be recorded. If high spore concentrations are expected, the supernatant may need to be further diluted.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at λex=~275 nm and λem=~545 nm.
-
Using the linear equation from the DPA standard curve, calculate the concentration of DPA in the measured sample.
-
Account for any dilution factors to determine the original DPA concentration in the autoclaved sample. This concentration can then be correlated to a spore count, typically by assuming an average DPA content per spore for a given species (determined empirically or from literature). A detection limit of 10⁴ Bacillus subtilis spores/mL has been reported for this type of assay.[7][18]
Advanced Protocol: Viable Spore Detection via Germination
This protocol distinguishes viable (living) spores from non-viable ones by inducing germination, a process during which viable spores release their DPA.
-
Sample Preparation: Wash the spore sample as described in Step C.2 of the core protocol. Resuspend the pellet in a suitable germination buffer (e.g., containing L-alanine for Bacillus species).[11][19]
-
Induce Germination: Incubate the sample under conditions that promote germination (e.g., 37°C for 30-60 minutes). Viable spores will germinate and release their DPA into the buffer.
-
Separate Spores: Centrifuge the sample to pellet the now-germinated spores and any remaining non-viable spores.
-
Assay Supernatant: Collect the supernatant and perform the Tb³⁺-DPA fluorescence assay as described in the core protocol. The resulting DPA concentration corresponds to the viable spore population.
Scientific Considerations and Troubleshooting
-
Specificity and Interference: The assay is highly specific to DPA. However, other aromatic carboxylates or chelating agents could potentially interfere.[20] It is crucial to test the sample matrix for autofluorescence or quenching effects by running a sample blank (autoclaved sample matrix without spores). Common ions like Zn²⁺, Ni²⁺, and Fe³⁺ have been shown to have minimal interference in some systems.[13]
-
pH Optimization: The formation and fluorescence of the Tb³⁺-DPA complex are pH-dependent. The optimal pH is typically weakly acidic, around 5.5-6.0.[18] The use of a robust buffer like sodium acetate is critical to maintain this pH.
-
Complete DPA Release: Incomplete lysis of spores will lead to an underestimation of the spore count. Ensure the autoclave reaches the target temperature and time. For difficult matrices, alternative extraction methods like microwaving or sonication can be explored.[11][19]
-
Quantification: The conversion from DPA concentration to spore number relies on an assumed average DPA content per spore, which can vary between species and even sporulation conditions. For the highest accuracy, this value should be determined empirically by lysing a known number of spores (counted by microscopy) and measuring the DPA released.
References
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A Smartphone Integrated Platform for Ratiometric Fluorescent Sensitive and Selective Determination of Dipicolinic Acid - NIH. (2022-08-22). Available from: [Link]
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Role of Dipicolinic Acid in the Germination, Stability, and Viability of Spores of Bacillus subtilis - ASM Journals. Available from: [Link]
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Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins - PMC - PubMed Central. Available from: [Link]
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Ratiometric fluorescent detection of dipicolinic acid as an anthrax biomarker based on a high-nuclearity Yb 18 nanoring - RSC Publishing. (2021-08-25). Available from: [Link]
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Role of dipicolinic acid in resistance and stability of spores of Bacillus subtilis with or without DNA-protective alpha/beta-type small acid-soluble proteins - PubMed. Available from: [Link]
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Role of Dipicolinic Acid in Survival of Bacillus subtilis Spores Exposed to Artificial and Solar UV Radiation - PMC - NIH. Available from: [Link]
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Terbium-DPA Luminescence Assay. (2011-05-19). Available from: [Link]
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Bacterial Spore Detection and Determination by Use of Terbium Dipicolinate Photoluminescence | Analytical Chemistry - ACS Publications. Available from: [Link]
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Dipicolinic acid (DPA) assay revisited and appraised for spore detection - PubMed. Available from: [Link]
-
Dipicolinic Acid-Tb3+/Eu3+ Lanthanide Fluorescence Sensor Array for Rapid and Visual Discrimination of Botanical Origin of Honey - NIH. Available from: [Link]
-
Surface Bacterial-Spore Assay Using Tb3+/DPA Luminescence - NASA Technical Reports Server (NTRS). (2007-01-01). Available from: [Link]
-
Fluorescent detection of dipicolinic acid as a biomarker of bacterial spores using lanthanide-chelated gold nanoparticles - PubMed. (2017-02-15). Available from: [Link]
-
Evaluating Bacterial Spore Preparation Methods for Scanning Electron Microscopy. (2024-07-04). Available from: [Link]
-
Species Specific Bacterial Spore Detection Using Lateral-Flow Immunoassay With DPA-Triggered Tb Luminescence - Tech Briefs. (2019-09-25). Available from: [Link]
-
Dipicolinic Acid Greatly Enhances Production of Spore Photoproduct in Bacterial Spores upon UV Irradiation - PMC - NIH. Available from: [Link]
-
Surface Bacterial-Spore Assay Using Tb³⁺ /DPA Luminescence - Tech Briefs. (2007-01-01). Available from: [Link]
-
Rapid Filtration Separation-Based Sample Preparation Method for Bacillus Spores in Powdery and Environmental Matrices - ASM Journals. (2012-02-14). Available from: [Link]
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Dipicolinic acid (DPA) assay revisited and appraised for spore detection - DeepDyve. (1999-01-01). Available from: [Link]
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(PDF) Bacterial Spores: Current Research and Applications - ResearchGate. Available from: [Link]
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(PDF) Evaluating Bacterial Spore Preparation Methods for Scanning Electron Microscopy. (2023-09-07). Available from: [Link]
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Bacterial Spore Based Biosensor for Detection of Contaminants in Milk | Semantic Scholar. (2013-11-05). Available from: [Link]
-
Detection of the Dipicolinic Acid Biomarker in - Bacillus Spores Using Curie-Point Pyrolysis Mass - Bioanalytical Sciences Group. Available from: [Link]
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Rapid Filtration Separation-Based Sample Preparation Method for Bacillus Spores in Powdery and Environmental Matrices - ResearchGate. (2025-08-06). Available from: [Link]
-
PREPARATION OF A CLEAN SAMPLE OF BACTERIAL SPORES RYOZABURO IRIE National Institute of Animal Industry Ministry of Agriculture a - J-Stage. Available from: [Link]
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Analysis of nonlinear quenching of terbium(III):dipicolinic acid complex fluorescence by chelators and chelate-conjugated macromolecules - PubMed. Available from: [Link]
-
Investigating the Inactivation Mechanism of Bacillus subtilis Spores by High Pressure CO2. (2016-09-07). Available from: [Link]
-
Dipicolinic acid (DPA) assay revisited and appraised for spore detection. Available from: [Link]
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Applications of microbial spores | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Mechanisms and Applications of Bacterial Sporulation and Germination in the Intestine. (2022-03-21). Available from: [Link]
-
Monitoring of Bacillus spore-forming dynamics through flow cytometry - Frontiers. (2024-10-28). Available from: [Link]
-
Enhanced spore detection using dipicolinate extraction techniques | Request PDF. Available from: [Link]
-
Selectivity and anti-interference experiment of the probe against DPA sensing - ResearchGate. Available from: [Link]
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Determination of Dipicolinic Acid through the Antenna Effect of Eu(III) Coordination Polymer. (2024-09-08). Available from: [Link]
-
Terbium chelates for fluorescence immunoassays - PubMed. Available from: [Link]
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(a) Influences of DPA and interfering species on the FL intensity of... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Bacillus spores: a review of their properties and inactivation processing technologies. Available from: [Link]
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Terbium chelate membrane label for time-resolved, total internal reflection fluorescence microscopy of substrate-adherent cells - PubMed. Available from: [Link]
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The Detection of Anthrax Biomarker DPA by Ratiometric Fluorescence Probe of Carbon Quantum Dots and Europium Hybrid Material Based on Poly(ionic)- Liquid - NIH. (2023-09-11). Available from: [Link]
-
Inactivation effects of combined thermosonication and potassium sorbate treatments on Bacillus subtilis spores - PMC - NIH. (2024-05-14). Available from: [Link]
-
Kinetics of DPA release during germination of B. subtilis spores with... - ResearchGate. Available from: [Link]
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Determination of Dipicolinic Acid through the Antenna Effect of Eu(III) Coordination Polymer. (2024-09-08). Available from: [Link]
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Destruction of Spores on Building Decontamination Residue in a Commercial Autoclave. Available from: [Link]
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Application Notes & Protocols for Fluorescence Studies with 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid
Document ID: AN-PDCA-FLUOR-20260114
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup and application of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (also known as dipicolinic acid N-oxide; hereafter referred to as PDCA-NO) for fluorescence-based studies. This guide details the underlying principles, synthesis and preparation, and detailed protocols for spectrofluorometry and fluorescence microscopy, with a focus on potential applications in analyte sensing and cellular imaging.
Introduction: The Scientific Merit of PDCA-NO
This compound (PDCA-NO) is a derivative of the well-known bacterial spore biomarker, dipicolinic acid (DPA). The introduction of an N-oxide moiety to the pyridine ring significantly alters the molecule's electronic properties, offering unique opportunities for fluorescence-based applications. The N-oxide group, being zwitterionic and a good hydrogen bond acceptor, typically enhances water solubility and can act as a "turn-on" fluorescence switch.[1] This occurs because the N-O bond can be cleaved under specific chemical or biological conditions, such as in the presence of reducing agents like Fe(II) or in hypoxic environments, leading to a significant change in the fluorophore's intramolecular charge transfer (ICT) characteristics.[1]
The parent compound, DPA, is notable for its ability to form highly luminescent complexes with lanthanide ions, particularly Terbium (Tb³⁺) and Europium (Eu³⁺), a property extensively used for the sensitive detection of bacterial spores.[2][3] The carboxyl groups on PDCA-NO suggest it retains strong metal-chelating capabilities, making it a promising candidate for developing novel fluorescent sensors for metal ions.[4] Furthermore, the demonstrated use of other fluorescent pyridine N-oxide derivatives in cellular imaging, such as targeting lipid droplets, opens avenues for PDCA-NO as a potential bioimaging probe.[5][6]
This guide provides the foundational knowledge and step-by-step protocols to empower researchers to harness the fluorescent potential of PDCA-NO.
Synthesis and Preparation of PDCA-NO
A reliable supply of high-purity PDCA-NO is paramount for reproducible fluorescence studies. While not yet widely commercially available, it can be synthesized from its precursor, pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA). The most common method for the N-oxidation of pyridines involves the use of an oxidizing agent.[1]
Protocol 2.1: Synthesis of PDCA-NO from Dipicolinic Acid
Causality: This protocol utilizes hydrogen peroxide in a glacial acetic acid medium. The acetic acid acts as a solvent and catalyst, protonating the pyridine nitrogen to make it more susceptible to nucleophilic attack by the peroxide, which serves as the oxygen donor. This is a well-established method for the N-oxidation of pyridines bearing electron-withdrawing groups like carboxylic acids.[7]
Materials:
-
Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid, DPA)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w solution)
-
Deionized Water
-
Rotary Evaporator
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of pyridine-2,6-dicarboxylic acid in 20 mL of glacial acetic acid. Gentle warming may be required.
-
Oxidation: Slowly add 2.0 mL of 30% hydrogen peroxide to the solution while stirring.
-
Reaction: Heat the mixture at 70-80°C for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a solid residue. Recrystallize from a minimal amount of hot water. The PDCA-NO product is expected to be a white crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized this compound (CAS 15905-16-5) using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Protocol 2.2: Preparation of Stock Solutions
Causality: The choice of solvent is critical as it can significantly affect the photophysical properties of a fluorophore.[6] For PDCA-NO, its zwitterionic nature suggests good solubility in polar solvents.[1] A high-concentration stock in a suitable organic solvent like DMSO allows for easy dilution into various aqueous buffers for experimentation, minimizing the final concentration of the organic solvent.
Materials:
-
Synthesized PDCA-NO
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Other buffers as required (e.g., acetate, TRIS)
Procedure:
-
Prepare a 10 mM stock solution of PDCA-NO in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
For aqueous experiments, dilute the DMSO stock solution into the desired buffer (e.g., PBS) to the final working concentration (typically 1-10 µM). Ensure the final DMSO concentration is below 0.5% to minimize solvent effects on biological systems or chemical reactions.
Fluorescence Spectroscopy Studies
Fluorescence spectroscopy is the foundational technique for characterizing the photophysical properties of PDCA-NO and its response to various environmental factors and analytes.
3.1. Instrument Setup and Calibration
A standard spectrofluorometer is required, consisting of an excitation source (typically a Xenon lamp), excitation and emission monochromators, a sample holder, and a detector (photomultiplier tube, PMT). The detection of emitted light is typically configured at a 90° angle to the excitation light to minimize detection of scattered excitation light.
3.2. Characterization of Basic Photophysical Properties
This protocol outlines the determination of the fundamental spectral properties of PDCA-NO.
Protocol 3.2.1: Determination of Excitation and Emission Spectra
-
Sample Preparation: Prepare a 5 µM solution of PDCA-NO in a chosen solvent (e.g., PBS, pH 7.4) in a standard 1 cm path length quartz cuvette.
-
Emission Spectrum: a. Based on the absorbance spectrum (pre-determined using a UV-Vis spectrophotometer), set the excitation monochromator to the wavelength of maximum absorbance (λ_abs). b. Scan the emission monochromator over a range of higher wavelengths (e.g., from λ_abs + 20 nm to 700 nm) to record the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).
-
Excitation Spectrum: a. Set the emission monochromator to the determined λ_em. b. Scan the excitation monochromator over a range of lower wavelengths (e.g., from 250 nm to λ_em - 20 nm). c. The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.[9]
dot
Caption: Workflow for determining excitation and emission maxima.
3.3. Application Protocol: Metal Ion Sensing
Causality: The two carboxyl groups and the pyridine nitrogen of PDCA-NO form an excellent chelation site for metal ions.[4] Binding of a metal ion can alter the electronic structure of the fluorophore, leading to changes in fluorescence intensity (quenching or enhancement) or spectral shifts. This principle allows PDCA-NO to act as a chemosensor.[10][11] Paramagnetic metal ions like Cu²⁺, Fe³⁺, and Ni²⁺ are particularly effective at quenching fluorescence through electron or energy transfer mechanisms.[11]
Protocol 3.3.1: Screening for Metal Ion Selectivity
-
Sample Preparation: Prepare a series of cuvettes, each containing a 5 µM solution of PDCA-NO in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Analyte Addition: To each cuvette, add a small aliquot of a concentrated stock solution of a different metal salt (e.g., CuCl₂, FeCl₃, ZnCl₂, CaCl₂, MgCl₂, etc.) to a final concentration of 50 µM. Include a control cuvette with no added metal.
-
Measurement: After a 5-minute incubation, record the fluorescence emission spectrum for each sample using the predetermined λ_ex.
-
Analysis: Compare the fluorescence intensity at λ_em for each metal ion against the control. A significant decrease (quenching) or increase (enhancement) indicates a sensing response.
Protocol 3.3.2: Titration for Sensitivity and Binding Stoichiometry
-
Sample Preparation: Prepare a cuvette with 5 µM PDCA-NO in buffer.
-
Titration: Perform a step-wise addition of a concentrated stock solution of the metal ion of interest (identified in 3.3.1). Add small aliquots to achieve a final concentration range from 0 to 100 µM.
-
Measurement: Record the fluorescence spectrum after each addition.
-
Data Analysis:
-
Plot the fluorescence intensity at λ_em against the metal ion concentration to determine the limit of detection (LOD).
-
Use a Job's plot or mole-ratio method to determine the binding stoichiometry between PDCA-NO and the metal ion.
-
| Parameter | Description | Typical Range |
| PDCA-NO Conc. | Working concentration of the fluorescent probe. | 1 - 10 µM |
| Buffer | Maintains stable pH; avoid buffers that chelate metals. | 10 mM HEPES, pH 7.4 |
| Metal Ion Conc. | Concentration range for screening and titration. | 0 - 100 µM |
| Excitation λ | Determined from the excitation spectrum. | Compound-specific |
| Emission λ | Determined from the emission spectrum. | Compound-specific |
Fluorescence Microscopy Studies
The enhanced water solubility and potential for "turn-on" fluorescence make PDCA-NO an interesting candidate for cellular imaging. Based on related compounds, a plausible application is the imaging of specific organelles or the detection of intracellular analytes like Fe(II).[1][5]
4.1. General Considerations for Live-Cell Imaging
-
Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips suitable for microscopy.
-
Toxicity: Before imaging, perform a cell viability assay (e.g., MTT assay) to determine the non-toxic concentration range for PDCA-NO.
-
Microscope Setup: A widefield or confocal fluorescence microscope equipped with appropriate filter sets (excitation and emission filters matched to the λ_ex and λ_em of PDCA-NO) and a sensitive camera is required.
4.2. Application Protocol: Imaging of Intracellular Fe(II) Pools
Causality: The N-O bond in pyridine N-oxides can be selectively reduced and cleaved by Fe(II) ions.[1] This de-oxygenation can alter the molecule's electronic structure, leading to a "turn-on" fluorescence response. This protocol leverages this mechanism to visualize labile Fe(II) pools within living cells.
dot
Caption: Workflow and proposed mechanism for imaging intracellular Fe(II).
Protocol 4.2.1: Live-Cell Fluorescence Imaging
-
Cell Seeding: Seed HeLa cells on 35 mm glass-bottom dishes and grow to 60-70% confluency.
-
Probe Loading: Replace the culture medium with fresh medium containing 5 µM PDCA-NO. Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed PBS or live-cell imaging solution to remove any extracellular probe.
-
Baseline Imaging: Mount the dish on the microscope stage (maintained at 37°C and 5% CO₂). Acquire an initial fluorescence image using the appropriate filter set. The initial fluorescence is expected to be low.
-
Modulation of Fe(II):
-
To increase Fe(II): Add a solution of ammonium iron(II) sulfate to the imaging medium.
-
To decrease Fe(II): Add a cell-permeable Fe(II) chelator, such as 2,2'-bipyridyl.
-
-
Time-Lapse Imaging: Acquire images every 1-2 minutes for 30-60 minutes to monitor the change in intracellular fluorescence. An increase in fluorescence intensity over time would indicate the detection of labile Fe(II).
-
Data Analysis: Quantify the mean fluorescence intensity within the cells over time using image analysis software (e.g., ImageJ/Fiji).
Conclusion and Future Directions
This compound is a promising, yet underexplored, fluorophore with significant potential in chemical sensing and biological imaging. Its structural similarity to dipicolinic acid provides a strong rationale for its use in developing lanthanide-based probes with unique properties. The key feature of the N-oxide group is its potential for creating "turn-on" sensors, particularly for reductive species like Fe(II) or for probing hypoxic environments. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of PDCA-NO. Future work should focus on a detailed photophysical characterization, including quantum yield and lifetime measurements, and exploring its utility in more complex biological models and for the detection of a wider range of analytes.
References
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Fluorescent N-oxides: applications in bioimaging and sensing. (2024). Royal Society of Chemistry. [Link]
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Fluorescent styryl pyridine-N-oxide probes for imaging lipid droplets. (n.d.). Royal Society of Chemistry. [Link]
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Fluorescent Styryl Pyridine-N-Oxide Probes for Imaging Lipid Droplets. (2023). ResearchGate. [Link]
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Aragoni, M. C., et al. (2007). Tuning the selectivity/specificity of fluorescent metal ion sensors based on N2S2 pyridine-containing macrocyclic ligands by changing the fluorogenic subunit: spectrofluorimetric and metal ion binding studies. Inorganic Chemistry, 46(11), 4548-59. [Link]
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Nishida, T., et al. (2014). Synthesis of pyridine N-oxide-BF₂CF₃ complexes and their fluorescence properties. Chemistry, an Asian Journal, 9(4), 1026-30. [Link]
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Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties. (2025). ResearchGate. [Link]
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A Review on Pyridine Based Colorimetric and Fluorometric Chemosensor for Detection of Hg ion. (2025). ResearchGate. [Link]
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Pérez-Ruiz, R., et al. (2021). Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 245, 118898. [Link]
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Fluorescent Styryl Pyridine-N-Oxide Probes for Imaging Lipid Droplets Table of Contents. (n.d.). The Royal Society of Chemistry. [Link]
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Copéret, C., et al. (n.d.). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
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Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. (n.d.). Journal of the American Chemical Society. [Link]
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Gu, G. L., et al. (2011). Eu(III), Tb(III) complexes with novel ligands containing pyridine-2,6-dicarboxylic acid unit: synthesis, characterization, fluorescence properties and application in biological imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 238-42. [Link]
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Picolinic acid N-oxide (1), Nicotinic acid N-oxide (2), Isonicotinic acid N-oxide (3). (n.d.). ResearchGate. [Link]
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Domaille, D. W., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 59-109. [Link]
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Spectroscopic properties of dipicolinic acid and its dianion. (2025). ResearchGate. [Link]
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Pyridinedicarboxylate-Tb(III) Complex-Based Luminescent Probes for ATP Monitoring. (n.d.). National Institutes of Health. [Link]
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Pyridine-2,6-dicarboxylic acid for sensitization of europium(III) luminescence with very long lifetimes. (2025). ResearchGate. [Link]
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Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. (n.d.). Royal Society of Chemistry. [Link]
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Fluorescence-Enhanced Chemosensor for Metal Cation Detection Based on Pyridine and Carbazole. (2025). ResearchGate. [Link]
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Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA. [Link]
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Medium effect on the photophysical properties of the intensely luminescent Terbium complex of pyridine-2,6-dicarboxylic acid. (n.d.). ResearchGate. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. (n.d.). OIST. [Link]
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Tugsuz, T., et al. (2023). A Study on the Luminescent Terbium(III) and Pyridine 2,6 Dicarboxylate Complexes by Experimental and TD-DFT Approaches. Journal of Fluorescence, 33(3), 1057-1065. [Link]
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Dipicolinic acid. (n.d.). Wikipedia. [Link]
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Synthesis, Crystal Structure and Fluorescent Properties of a 1D Europium Coordination Polymer with 2,5-Furandicarboxylic Acid. (n.d.). Chinese Journal of Structural Chemistry. [Link]
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Novel sensing probe using Terbium-sensitized luminescence and 8-hydroxyquinoline for determination of prucalopride succinate: green assessment with Complex-GAPI and analytical Eco-Scale. (2022). National Center for Biotechnology Information. [Link]
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Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2025). ResearchGate. [Link]
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Exploiting a new europium(III) coordination polymer based on a zwitterionic ligand as a fluorescent probe for uranyl cations. (2021). ResearchGate. [Link]
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Europium Coordination Complexes as Potential Anticancer Drugs: Their Partitioning and Permeation Into Lipid Bilayers as Revealed by Pyrene Fluorescence Quenching. (2025). ResearchGate. [Link]
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Quantitative Analysis of 1-oxidopyridin-1-ium-2,6-dicarboxylic Acid: A Guide to Chromatographic and Spectroscopic Methods
Introduction: The Significance of Quantifying 1-oxidopyridin-1-ium-2,6-dicarboxylic Acid
This compound, also known as dipicolinic acid N-oxide, is a molecule of increasing interest in pharmaceutical and biological research. As a derivative of dipicolinic acid (DPA), a well-known component of bacterial spores, its N-oxide variant presents unique chemical properties that necessitate precise and reliable quantification.[1] The introduction of the N-oxide functional group alters the molecule's polarity, basicity, and potential for intermolecular interactions, making it a distinct chemical entity.[2][3] Accurate measurement of this compound is critical in various contexts, from its use as a potential therapeutic agent or a metabolite in biological systems to its role as a process impurity in drug manufacturing.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will explore robust analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a foundational UV-Vis spectrophotometric method will be discussed for high-concentration screening. The methodologies presented herein are designed to be self-validating, grounded in established scientific principles and aligned with international regulatory standards, such as the ICH guidelines, to ensure data integrity and trustworthiness.[4][5][6]
Physicochemical Properties and Analytical Considerations
Before delving into specific protocols, it is essential to understand the physicochemical properties of this compound that inform the choice of analytical methodology. The molecule possesses two carboxylic acid groups and a pyridine N-oxide moiety. The carboxylic acid groups are acidic, while the pyridine N-oxide is a weak base, making the compound zwitterionic over a certain pH range. This amphoteric nature, combined with its polarity, dictates the selection of chromatographic columns and mobile phases. For mass spectrometry, the N-oxide group can exhibit characteristic fragmentation, such as the loss of an oxygen atom ([M+H-O]+), which can be a valuable diagnostic tool for its identification and quantification.[7][8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of this compound, particularly for assay and purity determinations where concentration levels are relatively high. The method is based on the separation of the analyte from other components in a sample matrix using a chromatographic column, followed by its detection and quantification based on its ultraviolet (UV) absorbance.
Causality Behind Experimental Choices
The selection of a reverse-phase C18 column is a logical starting point for a polar, ionizable compound like this compound.[9] The mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous buffer containing an acid (phosphoric or formic acid), serves two primary purposes. The organic modifier controls the retention of the analyte on the nonpolar stationary phase, while the acidic buffer suppresses the ionization of the carboxylic acid groups. This suppression minimizes peak tailing and ensures a more symmetrical and reproducible peak shape, which is crucial for accurate integration and quantification. The choice of detection wavelength is guided by the UV absorbance spectrum of pyridine N-oxide derivatives, which typically show strong absorbance in the UV region.[10][11]
Experimental Workflow for HPLC-UV Analysis
Caption: General workflow for HPLC-UV quantification.
Detailed Protocol for HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Reference standard of this compound (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) - Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.1% solution of phosphoric acid in ultrapure water. The final mobile phase composition will be a mixture of this aqueous solution and acetonitrile. A typical starting point for isocratic elution is 20:80 (Acetonitrile:Aqueous). For gradient elution, a gradient from 10% to 50% acetonitrile over 15 minutes can be explored. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[12]
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a known volume, and filter it through a 0.45 µm syringe filter before injection. The target concentration should fall within the range of the calibration standards.
4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
Identify the peak for this compound based on its retention time.
-
Integrate the peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, such as in biological matrices or for impurity analysis, LC-MS/MS is the method of choice due to its superior sensitivity and specificity. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
Causality Behind Experimental Choices
The use of a mixed-mode C18/anion exchange column can be advantageous for retaining the zwitterionic analyte effectively. Electrospray ionization (ESI) in positive mode is suitable for protonating the pyridine N-oxide moiety, generating the precursor ion [M+H]+. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity, as it is unlikely that other co-eluting compounds will have the same precursor and product ion masses.[13] The characteristic loss of an oxygen atom from the N-oxide is a key fragmentation pathway to monitor.[7]
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS quantification.
Detailed Protocol for LC-MS/MS Quantification
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source
-
Appropriate HPLC column (e.g., mixed-mode C18/anion exchange or a standard C18)
-
Reference standard of this compound
-
Internal Standard (IS), if available (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Mixed-mode C18/anion exchange or C18, e.g., 100 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation (e.g., 5-95% B over 10 min) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusing a standard solution. Expected transitions: m/z 184 -> [Product Ion 1], m/z 184 -> [Product Ion 2] (e.g., corresponding to [M+H-O]+ and other fragments) |
| Collision Energy | Optimized for each transition |
3. Preparation of Solutions:
-
Prepare stock and calibration standards as described for the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range).
-
If using an internal standard, add a fixed concentration to all standards and samples.
-
Sample Preparation: This is matrix-dependent. For biological fluids like plasma, protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation and filtration is a common approach. For complex matrices, Solid Phase Extraction (SPE) may be necessary to remove interferences.
4. Analysis and Quantification:
-
Optimize the MS parameters (e.g., capillary voltage, gas flows, collision energy) by infusing a standard solution of the analyte.
-
Develop an LC gradient that provides good retention and peak shape.
-
Analyze the calibration standards and samples using the optimized LC-MS/MS method.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard versus concentration.
Method 3: UV-Vis Spectrophotometry
For a rapid estimation of the concentration of this compound in pure solutions, direct UV-Vis spectrophotometry can be employed. This method is based on Beer-Lambert's law.
Protocol for UV-Vis Spectrophotometric Quantification
-
Determine λmax: Dissolve a small amount of the reference standard in a suitable solvent (e.g., water or a buffer) and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Pyridine-N-oxides often exhibit absorbance in the long-wavelength UV region (e.g., 330-355 nm).
-
Prepare Calibration Standards: Prepare a series of standards in the same solvent used for the λmax determination.
-
Measure Absorbance: Measure the absorbance of the blank (solvent) and the standards at the determined λmax.
-
Create Calibration Curve: Plot absorbance versus concentration and perform a linear regression.
-
Measure Sample: Dilute the unknown sample appropriately and measure its absorbance. Calculate the concentration using the calibration curve.
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A protocol is only as reliable as its validation. All quantitative methods must be validated to demonstrate their fitness for the intended purpose. The validation should be performed in accordance with ICH guidelines Q2(R1) and the updated Q2(R2).[4][5][6]
Key Validation Parameters
The following table summarizes the essential validation parameters and their typical acceptance criteria for a quantitative impurity or assay method.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | No interference at the retention time of the analyte. Peak purity should be demonstrated using a photodiode array (PDA) detector or mass spectrometry. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of spiked samples should be within 90-110% for assay and 80-120% for impurities at different concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst): Relative Standard Deviation (RSD) ≤ 2% for assay, ≤ 10% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5 °C) are varied. |
Conclusion
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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- SIELC Technologies. (n.d.). Separation of Pyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Benchchem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- ResearchGate. (2025). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.
- PubMed. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative.
- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
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techniques for growing single crystals of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid complexes
An Application Guide to the Crystallization of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the techniques for growing high-quality single crystals of metal complexes involving this compound. As a ligand, this molecule offers a rich coordination environment through its N-oxide and dual carboxylate functionalities, making its complexes of significant interest in materials science and pharmaceutical development. The successful cultivation of single crystals is the gateway to understanding their three-dimensional structures via X-ray diffraction, a critical step in rational drug design and materials engineering.
Part 1: Foundational Principles of Crystallization
The journey to a high-quality single crystal begins not in the vial, but with a thorough understanding of the molecule and the principles governing crystallization. The process is an interplay of thermodynamics and kinetics, aiming to guide molecules from a disordered state in solution to an ordered, crystalline lattice.
The Nature of the Ligand: this compound
This compound, also known as 2,6-dicarboxypyridine N-oxide, is a versatile tridentate ligand.[1] Understanding its chemical personality is paramount to designing a successful crystallization strategy.
-
Coordination Sites: It coordinates to metal ions through the oxygen of the N-oxide group and the oxygen atoms of the two carboxylate groups. This chelation can lead to highly stable, often rigid, complex structures.[2]
-
Hygroscopicity: Pyridine N-oxides are notoriously hygroscopic, readily absorbing water from the atmosphere.[3][4] This necessitates the use of dry solvents and potentially inert atmosphere conditions to prevent the formation of unwanted hydrates, which can complicate or inhibit the desired crystallization.
-
Solubility: The presence of both a polar N-oxide group and acidic carboxyl groups gives it moderate solubility in polar solvents like water, DMSO, and alcohols, but poor solubility in non-polar solvents like hexane or toluene.[5] This solubility profile is the key to selecting appropriate solvent systems for crystallization.
The Principle of Supersaturation
Crystallization occurs from a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility.[6] Achieving this state slowly and controllably is the core principle of all crystallization techniques. A solution that becomes supersaturated too quickly will often result in rapid precipitation, yielding amorphous powder or a multitude of tiny, unusable microcrystals.[7] The goal is to remain in the metastable zone (see diagram below), where nucleation is limited and growth can proceed on existing crystal nuclei in an orderly fashion.
Diagram: The Crystallization Zone
This diagram illustrates the relationship between concentration and the state of the solution, highlighting the optimal "metastable zone" for single crystal growth.
Caption: Relationship between solute concentration and crystallization zones.
Part 2: Solvent Selection: The Cornerstone of Success
The choice of solvent is the most critical experimental variable.[8] A poor choice leads to failure, while a systematic approach dramatically increases the chances of success.
Initial Solubility Screening
The first step is to determine the solubility of your metal complex in a range of common laboratory solvents. This is a simple but informative process.
-
Place a small amount (1-2 mg) of the complex into several small vials.
-
Add a few drops of a single solvent to each vial and observe.[9]
-
Categorize the solvents:
-
High Solubility: The complex dissolves completely in a small volume. These are good "solvent" candidates.
-
Poor Solubility: The complex does not dissolve at all. These are good "anti-solvent" or "precipitant" candidates.
-
Slight/Moderate Solubility: The complex dissolves partially. These can sometimes be used directly for slow evaporation.
-
Solvent Property Comparison
The interplay between a "solvent" (in which the complex is soluble) and an "anti-solvent" (in which it is insoluble) is the basis for diffusion and layering techniques. The table below lists common solvents that can be used to build these pairs.
| Solvent | Boiling Point (°C) | Polarity Index | Common Role |
| Water | 100.0 | 10.2 | Solvent |
| Dimethyl Sulfoxide (DMSO) | 189.0 | 7.2 | Solvent |
| Methanol | 64.7 | 5.1 | Solvent |
| Acetonitrile | 81.6 | 5.8 | Solvent |
| Dichloromethane (DCM) | 39.6 | 3.1 | Solvent |
| Tetrahydrofuran (THF) | 66.0 | 4.0 | Solvent |
| Diethyl Ether | 34.6 | 2.8 | Anti-Solvent |
| Toluene | 110.6 | 2.4 | Anti-Solvent |
| Hexane/Pentane | 68.0 / 36.1 | 0.1 | Anti-Solvent |
Data compiled from various sources.
Causality: For techniques like vapor diffusion, the anti-solvent must be more volatile (have a lower boiling point) than the solvent so its vapor can diffuse into the solution of the complex.[8][9] For layering, the solvents must be chosen carefully based on their density to form a distinct boundary.[10]
Part 3: Methodologies and Protocols
There is no single "best" way to grow a crystal; success often requires trying multiple methods.[11][12] Below are detailed protocols for the most common and effective techniques.
Method 1: Slow Evaporation
This is the simplest method, relying on the slow removal of solvent to increase the solute concentration to the point of supersaturation.[8]
Principle: As the solvent evaporates, the concentration of the complex increases gradually. Once the supersaturation point is reached in the metastable zone, crystals begin to form.
Protocol:
-
Dissolution: Dissolve the complex in a suitable solvent (one with moderate solubility is often ideal) to create a near-saturated solution. Using a solvent with very high solubility can lead to the formation of oil.[13]
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few needle holes. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator) and leave it undisturbed for several days to weeks. Slowing the process by placing the vial in a refrigerator can sometimes improve crystal quality.[8]
Troubleshooting:
-
Problem: A powder precipitates quickly.
-
Cause & Solution: Evaporation is too fast. Use a vial with a narrower opening or fewer/smaller holes in the cap. Alternatively, try a less volatile solvent.
-
-
Problem: An oil forms instead of crystals.
-
Cause & Solution: The solution is too concentrated, or the solvent is too good. Dilute the initial solution or try a solvent in which the complex is less soluble.[13]
-
Diagram: Slow Evaporation Workflow
Caption: Step-by-step workflow for the slow evaporation technique.
Method 2: Vapor Diffusion
Vapor diffusion is a gentle and highly effective method that involves the slow introduction of an anti-solvent vapor into the solution of the complex.[9]
Principle: The complex is dissolved in a solvent ("Solvent A"). This solution is placed in an open inner vial, which is then sealed inside a larger outer vial containing a more volatile anti-solvent ("Solvent B"). The vapor of Solvent B slowly diffuses into Solvent A, reducing the overall solubility of the complex and inducing crystallization.[10][14]
Protocol:
-
Prepare Solution: Dissolve the complex (2-10 mg) in a minimal amount of a relatively non-volatile solvent (e.g., DCM, Toluene, THF) in a small, narrow vial (e.g., a 1-dram vial).[15]
-
Prepare Reservoir: In a larger outer vial (e.g., a 5-dram vial), add a layer (2-3 mL) of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether).[15]
-
Assemble: Carefully place the open inner vial into the larger outer vial, ensuring the walls do not touch.[8]
-
Seal and Incubate: Tightly seal the outer vial and leave it undisturbed in a constant-temperature, vibration-free environment. Crystals typically form over several days to a week.
Troubleshooting:
-
Problem: No crystals form after a week.
-
Cause & Solution: The initial solution may be too dilute.[9] Repeat with a more concentrated solution. Alternatively, the anti-solvent may not be sufficiently different in polarity; try a different solvent/anti-solvent pair.
-
-
Problem: The inner vial overflows.
-
Cause & Solution: Too much anti-solvent diffused too quickly, or the inner vial was overfilled.[9] Use less anti-solvent or start with a smaller volume in the inner vial.
-
Diagram: Vapor Diffusion Setup & Workflow
Caption: Diagram of the vapor diffusion setup and procedural workflow.
Method 3: Liquid-Liquid (Layering) Diffusion
This technique involves carefully layering a less dense anti-solvent on top of a denser solution of the complex.[10]
Principle: Crystals form at the interface between the two solvent layers as the anti-solvent slowly diffuses into the solution, creating a localized zone of supersaturation.
Protocol:
-
Prepare Solution: Dissolve the complex in a minimal amount of a dense solvent (e.g., DCM, chloroform) in a narrow container like an NMR tube or a thin glass tube.
-
Add Buffer Layer (Optional but Recommended): Carefully add a small "buffer" layer of the pure dense solvent on top of the solution to prevent immediate precipitation when adding the anti-solvent.[15]
-
Layer Anti-Solvent: Using a pipette or syringe, very slowly and carefully add a less dense anti-solvent (e.g., hexane, pentane) down the side of the tube to form a distinct second layer. The key is to avoid mixing.[10]
-
Seal and Incubate: Seal the tube and store it in a vibration-free location. Crystals will hopefully form at the liquid-liquid interface over several days.
Method 4: Hydrothermal Synthesis
For coordination polymers and highly robust complexes, hydrothermal synthesis can yield high-quality crystals that are inaccessible by other means.[16]
Principle: The reaction and crystallization are carried out in water or another solvent in a sealed vessel at elevated temperatures and pressures (above the solvent's boiling point). These conditions can increase the solubility of reactants and promote the formation of thermodynamically stable crystalline phases.[17][18]
Protocol:
-
Combine Reactants: Place the this compound ligand, a metal salt, and water (or a water/co-solvent mixture) into a Teflon-lined stainless steel autoclave. The pH may be adjusted with a base or acid, as this can be a critical variable.[16]
-
Seal Vessel: Seal the autoclave tightly. The fill volume should typically not exceed 70-80% of the liner's capacity to allow for pressure buildup.
-
Heating Program: Place the autoclave in a programmable oven. Heat it to the target temperature (typically 120-180 °C) over several hours.
-
Isothermal Stage: Hold the vessel at the target temperature for 1-3 days to allow the reaction and self-assembly to complete.[17]
-
Cooling Program: Crucially, cool the oven very slowly (e.g., 5 °C/hour) back to room temperature. Slow cooling is essential for the growth of large, well-defined crystals.
-
Isolate Crystals: Open the autoclave, collect the crystals by filtration, wash them with water and/or ethanol, and air dry.
Part 4: Final Considerations
-
Purity is Paramount: The starting complex must be as pure as possible. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Patience is a Virtue: Crystallization is often a slow process. Do not disturb the experiments prematurely. It is not uncommon for the best crystals to appear after weeks of being "forgotten" in a quiet place.[6]
-
Systematic Approach: Keep detailed records of every attempt, noting the solvents, concentrations, temperatures, and outcomes. This allows for methodical optimization rather than random chance.
By combining a foundational understanding of the target molecule with a systematic application of these protocols, researchers can significantly improve their success rate in obtaining single crystals suitable for structural elucidation, thereby accelerating research and development in their respective fields.
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
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Linac Coherent Light Source. Crystal Growth. [Link]
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International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. [Link]
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Thurston, J., et al. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. [Link]
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Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. [Link]
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Al-Hamdani, Y. A. S., et al. (2023). Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. Molecules. [Link]
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ResearchGate. (2019). I would like to know about how can crystallization of metal complexes take place?. [Link]
-
Al-Hamdani, Y. A. S., et al. (2024). Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. Molecules. [Link]
-
ResearchGate. (2015). Stages of pyridine N-oxide single-crystal isochoric growth from the.... [Link]
-
ResearchGate. (2024). Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. [Link]
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Contreras, M. R., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. [Link]
-
University of Geneva. Guide for crystallization. [Link]
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Reddit. (2025). Guides for crystallization, particularly of inorganic complexes. [Link]
-
Reddit. (2025). How to dry pyridine N-oxide obtained commerically. [Link]
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Massachusetts Institute of Technology. Growing Crystals. [Link]
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ResearchGate. (2010). Hydrothermal Synthesis and Crystal Stucture of a Mn(II) Coordination Polymer Containing Pyridine-carboxylic Ligand. [Link]
-
ElectronicsAndBooks. (2015). Hydrothermal syntheses, crystal structures, and properties of two new coordination polymers constructed from a flexible pyridinecarboxylate ligand. [Link]
-
Chojnacki, J., et al. (2019). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]
-
ResearchGate. (2021). Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices. [Link]
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
Eastern-European Journal of Enterprise Technologies. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]
-
ACS Publications. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. [Link]
-
MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. [Link]
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ResearchGate. (2011). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]
-
ResearchGate. (2017). Synthesis of Novel Multifunctional Pyridine-2,6-dicarboxylic Acid Derivatives. [Link]
-
Semantic Scholar. (2014). Crystal engineering with coordination compounds of 2,6-dicarboxy-4-hydroxypyridine and 9-aminoacridine fragments driven by different nature of the face-to-face π⋯π stacking. [Link]
-
Chemsrc. 2,6-Pyridinedicarboxylic acid, 1-oxide. [Link]
-
ResearchGate. (2017). Synthesis of Novel Multifunctional Pyridine-2,6-dicarboxylic Acid Derivatives. [Link]
-
ResearchGate. (2013). Synthesis and Crystal Structure of New Lanthanide Coordination Polymers with Pyridine-2, 6-dicarboxylic Acid. [Link]
-
Royal Society of Chemistry. (2013). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. [Link]
-
ResearchGate. (2011). Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid. [Link]
-
PubMed. (2010). Syntheses, Crystal Structures and Photophysical Properties of Ag(I) Coordination Complexes. [Link]
-
PubMed. (2019). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. [Link]
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High-Performance Liquid Chromatography for the Analysis of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid: An Application Note and Protocol
Introduction
1-oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide, is a key heterocyclic compound with significant relevance in pharmaceutical and biological research. As a derivative of pyridine-N-oxide, it exhibits unique chemical properties that are leveraged in various applications, including as a ligand in coordination chemistry and as a potential building block in the synthesis of novel therapeutic agents. The accurate and precise quantification of this analyte is paramount for quality control, stability studies, and pharmacokinetic assessments.
This application note presents a robust and reliable high-performance liquid chromatography (HPLC) method for the analysis of this compound. The methodology is designed for researchers, scientists, and drug development professionals, providing a detailed protocol from sample preparation to data analysis. The causality behind the selection of chromatographic parameters is explained to empower users to adapt and troubleshoot the method effectively.
Analyte Properties: A Foundation for Method Development
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a selective and efficient HPLC method.
| Property | Value/Characteristic | Significance for HPLC Method Development |
| Molecular Formula | C₇H₅NO₅ | Provides the basis for calculating molecular weight. |
| Molecular Weight | 183.12 g/mol [1] | Essential for preparing standard solutions of known concentration. |
| Chemical Structure | A pyridine ring with two carboxylic acid groups at positions 2 and 6, and an N-oxide functional group. | The presence of two carboxylic acid groups and a polar N-oxide group makes the molecule highly polar and acidic. |
| pKa Values | Predicted pKa for the N-oxide is ~0.97. The pKa values for the analogous dipicolinic acid are ~2.3 and 4.8.[2] | The acidic nature of the analyte necessitates a low pH mobile phase to suppress ionization and ensure good peak shape and retention on a reversed-phase column. |
| UV Absorbance | Pyridine-N-oxide derivatives exhibit strong UV absorbance. The UV absorption spectra of pyridine monocarboxylic acid N-oxides have been studied, providing a basis for wavelength selection. | Enables sensitive detection using a UV detector. A wavelength in the range of 260-280 nm is typically suitable for this class of compounds. |
| Solubility | Expected to be soluble in water and polar organic solvents. | Dictates the choice of solvent for sample and standard preparation. |
High-Performance Liquid Chromatography Method
The developed method utilizes reversed-phase chromatography, which is a common and versatile technique for the separation of a wide range of compounds. However, the high polarity of this compound presents a challenge for retention on conventional C18 columns.
Rationale for Chromatographic Conditions
-
Column Selection: An Agilent ZORBAX SB-Aq column is selected for this application. This column is specifically designed for the analysis of polar compounds in highly aqueous mobile phases. The stable bonding technology prevents phase collapse, which can occur with traditional C18 columns under these conditions, ensuring robust and reproducible results.
-
Mobile Phase: A simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile is employed.
-
Aqueous Component (Mobile Phase A): 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid. The low pH of the mobile phase is critical for this analysis. By maintaining the pH well below the pKa values of the carboxylic acid groups, their ionization is suppressed.[3] This un-ionized form of the analyte is less polar and interacts more strongly with the non-polar stationary phase, leading to improved retention and symmetrical peak shape.
-
Organic Component (Mobile Phase B): Acetonitrile. Acetonitrile is chosen for its low UV cutoff and its compatibility with the phosphate buffer. The proportion of acetonitrile is optimized to achieve a suitable retention time and resolution from any potential impurities.
-
-
Detection: A UV detector set at 270 nm is used for monitoring the analyte. This wavelength is selected based on the known UV absorbance characteristics of pyridine-N-oxide derivatives, offering a good balance of sensitivity and selectivity.
Instrumentation and Chromatographic Parameters
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 95:5 (v/v) 20 mM Potassium Phosphate (pH 2.5) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 270 nm |
| Run Time | 10 minutes |
Experimental Protocol
This section provides a step-by-step guide for the analysis of this compound.
Workflow Diagram
Figure 1: A schematic overview of the analytical workflow.
Reagents and Materials
-
This compound reference standard
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure
-
Mobile Phase Preparation (20 mM Potassium Phosphate, pH 2.5): a. Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water. b. Adjust the pH of the solution to 2.5 using phosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter.
-
Standard Solution Preparation: a. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: a. Accurately weigh the sample containing the analyte. b. Dissolve the sample in a suitable solvent (e.g., water, mobile phase). c. Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range. d. Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Perform a system suitability test (SST) by injecting the mid-range working standard solution five times. c. Inject the blank (mobile phase), standard solutions, and sample solutions in a predefined sequence.
System Suitability Test (SST)
The SST is a critical component of a validated HPLC method, ensuring the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% for 5 replicate injections |
Data Analysis and Quantification
The concentration of this compound in the samples is determined by external standard calibration.
-
Calibration Curve: a. Integrate the peak area of the analyte in the chromatograms of the working standard solutions. b. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. c. Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Sample Quantification: a. Integrate the peak area of the analyte in the sample chromatograms. b. Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve. c. Calculate the final concentration of the analyte in the original sample, taking into account all dilution factors.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The careful selection of the stationary phase and the optimization of the mobile phase pH are key to achieving good retention and peak shape for this highly polar and acidic compound. This detailed protocol, including system suitability criteria and data analysis procedures, serves as a valuable resource for researchers and scientists in the pharmaceutical and related industries.
References
-
Brooks, R. T., & Sternglanz, P. D. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry, 31(4), 561-565. [Link]
-
Chem-Impex International. (n.d.). Pyridine-3-carboxylic acid 1-oxide. Retrieved from [Link]
- Hata, N. (1958). Ultraviolet Absorption Spectra of Three Isomeric Pyridine Monocarboxylic Acids and Their N-Oxides. Bulletin of the Chemical Society of Japan, 31(3), 255-260.
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 205-210.
-
Peral, F., & Gallego, E. (2000). Self-association of pyridine-2,6-dicarboxylic acid in aqueous solution as determined from ultraviolet hypochromic and hyperchromic effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2149-2155. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Welcome to the technical support center for the synthesis of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (also known as dipicolinic acid N-oxide). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve your synthesis yield and purity by understanding the critical parameters and potential challenges of this process.
Overview of Synthesis
The primary and most effective method for synthesizing this compound is through the direct N-oxidation of its precursor, pyridine-2,6-dicarboxylic acid (dipicolinic acid). This transformation is typically achieved using a robust oxidizing agent, with hydrogen peroxide being a common choice, often in the presence of a catalyst to enhance reaction efficiency and selectivity.
The overall reaction is as follows:
Caption: Reaction scheme for the N-oxidation of dipicolinic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Low yield is a frequent challenge in the N-oxidation of pyridines, especially those with electron-withdrawing substituents like the two carboxylic acid groups in dipicolinic acid. These groups deactivate the pyridine ring, making the nitrogen atom less nucleophilic and therefore less susceptible to oxidation.
Potential Causes and Solutions:
-
Incomplete Reaction: The deactivating effect of the carboxyl groups can lead to a sluggish reaction.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of oxidant to substrate can result in either an incomplete reaction or the formation of byproducts.
-
Solution: Ensure a slight excess of the oxidizing agent (e.g., hydrogen peroxide) is used. However, a large excess should be avoided as it can lead to side reactions.
-
-
Catalyst Inactivity: The catalyst, if used, may not be functioning optimally.
-
Solution: If using a tungstate catalyst, ensure it is fully dissolved. The active catalytic species is a pertungstate complex formed in situ.
-
-
Product Loss During Workup: The high polarity of the product can lead to losses during extraction and purification.
-
Solution: Due to the product's high water solubility, avoid aqueous extractions if possible. If the product precipitates from the reaction mixture, ensure complete precipitation by cooling the mixture before filtration. Wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
The most common side reaction to be aware of in this synthesis is decarboxylation.
-
Decarboxylation: The N-oxide functionality can facilitate the loss of one or both carboxylic acid groups, especially at elevated temperatures.[1]
-
Mitigation Strategy: Maintain careful control over the reaction temperature. Running the reaction at the lowest effective temperature for the shortest time necessary will minimize decarboxylation. The presence of divalent metal ions has been shown to inhibit the decarboxylation of picolinic acid and its N-oxide, though this may not be practical in all synthetic setups.[1]
-
Q3: The reaction seems to stall and does not proceed to completion. What could be the cause?
A stalled reaction is often indicative of an issue with the reaction conditions or reagents.
-
Insufficient Catalyst: If a catalytic amount of a substance like sodium tungstate is used, ensure it is present in the correct proportion.
-
Decomposition of the Oxidant: Hydrogen peroxide can decompose over time, especially in the presence of metal contaminants or at elevated temperatures.
-
Solution: Use a fresh, properly stored solution of hydrogen peroxide. Add the peroxide to the reaction mixture gradually to control the exothermic nature of the reaction and prevent rapid decomposition.
-
-
pH of the Reaction Mixture: The pH can influence the reactivity of both the pyridine nitrogen and the oxidizing agent.
-
Solution: While the reaction is typically run without explicit pH control, the acidic nature of the starting material will dictate the initial pH. If the reaction is stalling, a careful adjustment of the pH could potentially improve the rate, though this should be approached with caution as it can also promote side reactions.
-
Frequently Asked Questions (FAQs)
What is the role of sodium tungstate in this reaction?
Sodium tungstate acts as a catalyst. In the presence of hydrogen peroxide, it is converted to a pertungstate species, which is a powerful oxidizing agent. This catalytic cycle allows for the efficient use of hydrogen peroxide for the N-oxidation of the pyridine ring. The use of tungstate catalysts is a common and effective method for the N-oxidation of various pyridines.
What is the best way to purify the final product?
This compound is a crystalline solid and is sparingly soluble in many common organic solvents, but has appreciable solubility in water.[2]
-
Recrystallization: The most common method for purification is recrystallization. Given its properties, a mixed solvent system or recrystallization from hot water are viable options. Experimentation with different solvent systems (e.g., water/ethanol, water/isopropanol) may be necessary to achieve optimal purity and recovery.
-
Washing: After filtration to isolate the crude product, washing with a small amount of cold water or a suitable organic solvent in which the product is poorly soluble can help remove soluble impurities.
Is decarboxylation a significant concern?
Yes, decarboxylation can be a significant side reaction, particularly if the reaction is heated for prolonged periods or at excessively high temperatures. Picolinic acid N-oxide has been shown to decarboxylate at a much faster rate than picolinic acid itself.[1] Therefore, careful temperature control is crucial for maximizing the yield of the desired dicarboxylic acid N-oxide.
Can I use other oxidizing agents?
While hydrogen peroxide with a tungstate catalyst is a common and effective system, other oxidizing agents used for pyridine N-oxidation include:
-
Peracetic acid: Formed by mixing hydrogen peroxide and acetic acid.
-
m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective, though more expensive, oxidizing agent.
-
Caro's acid (peroxymonosulfuric acid): A very powerful oxidizing agent.
The choice of oxidant will depend on factors such as cost, availability, and compatibility with the starting material. For dipicolinic acid, the robust nature of the molecule allows for the use of strong oxidants.
Experimental Protocols & Data
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-oxidation of pyridine-2,6-dicarboxylic acid.
Materials:
-
Pyridine-2,6-dicarboxylic acid (dipicolinic acid)
-
30% Hydrogen peroxide (H₂O₂) aqueous solution
-
Sodium tungstate (Na₂WO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 50 g of pyridine-2,6-dicarboxylic acid in 275 g of deionized water.
-
To this suspension, add 2.8 g of sodium tungstate.
-
Begin stirring the mixture and gently heat to 70-80°C.
-
Once the desired temperature is reached, add 47 g of 30% hydrogen peroxide solution dropwise over a period of 30-60 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature within the desired range.
-
After the addition is complete, continue to stir the reaction mixture at 70-80°C for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to maximize precipitation of the product.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by a wash with a cold, water-miscible organic solvent like ethanol or acetone to aid in drying.
-
Dry the product under vacuum to a constant weight.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale/Notes |
| Starting Material | Pyridine-2,6-dicarboxylic acid | Ensure high purity to avoid side reactions. |
| Oxidizing Agent | 30% Hydrogen Peroxide | A slight molar excess is recommended. |
| Catalyst | Sodium Tungstate | Typically 1-5 mol% relative to the starting material. |
| Solvent | Water | The starting material is suspended, not fully dissolved. |
| Reaction Temperature | 70-80°C | Balances reaction rate with minimizing decarboxylation. |
| Reaction Time | 4-6 hours | Monitor for completion to avoid prolonged heating. |
| Typical Yield | 70-85% | Highly dependent on reaction conditions and workup. |
Visual Workflow and Troubleshooting Logic
Caption: Workflow and troubleshooting decision tree.
References
-
PrepChem. Synthesis of pyridine-2,6-dicarboxylic acid N-oxide. [Link]
- Haake, P., & Mantecón, J. (1964). Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 29(1), 1-5.
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
-
Ataman Kimya. DIPICOLINIC ACID. [Link]
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
Sources
Technical Support Center: Purification of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (CAS 15905-16-5), also known as dipicolinic acid N-oxide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this important heterocyclic compound. The unique electronic and chelating properties of this molecule, while valuable, introduce specific hurdles that require careful consideration during isolation and purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound and its common contaminants.
Q1: What are the primary impurities I should expect after synthesizing this compound?
A1: The most prevalent impurity is typically the unreacted starting material, pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA)[1]. The N-oxidation reaction may not proceed to completion, leaving residual DPA in your crude product. Other potential impurities include:
-
Byproducts of Oxidation: Over-oxidation or side-reactions can lead to ring-opened products or other minor pyridine derivatives.
-
Degradation Products: The molecule may undergo deoxygenation (reverting to DPA) or decarboxylation under harsh thermal or chemical conditions during workup.[2]
-
Residual Metal Ions: Both the product and DPA are potent metal chelators.[3][4] If any metal-containing reagents or catalysts were used, trace metal contamination is a significant concern.
Q2: What are the key physical property differences between my product and the main impurity, dipicolinic acid?
A2: The differences in physical properties are critical for designing an effective purification strategy. The introduction of the N-oxide moiety alters the molecule's polarity, melting point, and electronic character.
| Property | This compound (Product) | Pyridine-2,6-dicarboxylic Acid (Impurity) | Significance for Purification |
| Molecular Weight | 183.12 g/mol [5][6] | 167.12 g/mol | Distinguishable by mass spectrometry for purity analysis. |
| Melting Point | 155-157 °C[5] | 248-250 °C (decomposes) | A sharp melting point in the 155-157 °C range is a strong indicator of high purity. Contamination with the higher-melting DPA will cause depression and broadening of the melting point. |
| Appearance | White to off-white powder/solid | White to off-white crystals/solid[7] | Visual inspection alone is insufficient to determine purity. |
| Predicted pKa | ~0.97[1][5] | ~2.16 (first dissociation) | The N-oxide group is electron-withdrawing, making the carboxylic protons more acidic. This subtle difference in acidity can be exploited during pH-mediated precipitation, although careful control is required. |
| Polarity | Higher due to the polar N-O bond. | Lower | Affects solubility in different solvents, forming the basis for chromatographic and recrystallization-based separations. |
Q3: How does pH fundamentally affect the solubility of my compound?
A3: As a dicarboxylic acid, the solubility of this compound is highly dependent on pH. Understanding this relationship is the key to its purification.
-
Low pH (pH < 1): The molecule is fully protonated. The pyridine N-oxide oxygen can also be protonated, forming a dicationic species. Solubility in water is moderate to high.
-
Isoelectric Point (pI) (pH ≈ 2-3): The molecule exists predominantly as a neutral zwitterion. At this pH, it exhibits its minimum water solubility , making it the ideal condition for precipitation from aqueous solutions.
-
High pH (pH > 5): Both carboxylic acid groups are deprotonated, forming the highly water-soluble dianionic salt (e.g., disodium salt).
Q4: What are the most effective analytical techniques to assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive assessment:
-
¹H NMR Spectroscopy: This is the most powerful tool. You can integrate the peaks corresponding to the aromatic protons of the product and compare them against any residual signals from the starting material (dipicolinic acid). The protons on the pyridine ring of the N-oxide will be shifted downfield compared to the parent DPA due to the electronic effect of the N-O bond.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This method can physically separate the product from the starting material and confirm their identities by their distinct molecular weights (183.12 vs 167.12 g/mol ).
-
Melting Point Analysis: As detailed in the table above, a sharp melting point at 155-157 °C is a reliable indicator of purity.
-
FT-IR Spectroscopy: Look for the characteristic N-O stretching vibration, which is typically a strong band in the 1200-1300 cm⁻¹ region.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem 1: My final product has a low melting point (e.g., 145 °C) and melts over a broad range (e.g., 5-8 °C).
-
Underlying Cause: This is a classic sign of impurity, most likely significant contamination with unreacted dipicolinic acid. The presence of an impurity disrupts the crystal lattice of your product, leading to a depression and broadening of the melting point.
-
Solution: The product requires further purification. The most effective method is a carefully executed pH-mediated precipitation followed by recrystallization. Refer to Protocol 1 for a detailed procedure. The goal is to dissolve the crude mixture in a basic solution, then slowly acidify to the isoelectric point where the desired N-oxide product has minimal solubility, leaving more of the DPA impurity in the solution.
Problem 2: My product is discolored (yellow, tan, or brown) instead of white.
-
Underlying Cause: Discoloration typically arises from two sources: (1) trace amounts of highly conjugated organic impurities formed through degradation or side-reactions, or (2) coordination complexes with residual metal ions.
-
Solutions:
-
Activated Charcoal Treatment: During the recrystallization step (see Protocol 1), add a small amount (1-2% w/w) of activated charcoal to the hot, basic solution of your compound. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before proceeding with acidification.
-
Metal Contamination Removal: If you suspect metal contamination, discoloration may persist. In this case, specific treatment with a chelating agent is necessary. See Protocol 2 .
-
Problem 3: My recovery yield is very low after recrystallization.
-
Underlying Cause: Poor yield is often due to an improper choice of solvent, using too much solvent, or incorrect pH control during precipitation. The product may be too soluble in the chosen solvent system even when cold, or it may not have been fully precipitated from the aqueous solution.
-
Solutions:
-
Optimize Recrystallization Solvent: For the final recrystallization step, water is often a good starting point. If solubility is too high, try mixed solvent systems like ethanol/water or acetic acid/water. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will retain more of your product in the solution upon cooling, reducing your yield.
-
Precise pH Control: When precipitating the product from a basic solution, add the acid dropwise with vigorous stirring. Use a pH meter to carefully target the isoelectric point (pI). Overshooting the pH by making the solution too acidic can increase the product's solubility again, thus lowering the yield.
-
Ensure Complete Precipitation: After precipitation, cool the mixture in an ice bath for at least 30-60 minutes to maximize the recovery of your solid product before filtration.
-
Problem 4: I suspect metal contamination in my final product. How can I confirm and remove it?
-
Underlying Cause: The tridentate chelating site (N, O, O) of your molecule binds strongly to many transition metals.[4] This is a common issue if the synthesis of the DPA starting material involved metal-based oxidants (e.g., copper salts).[8]
-
Confirmation: While techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis are definitive, they are not always accessible. A simple indicator can be a persistent, non-organic color (e.g., blue/green for copper) or difficulty in achieving a sharp melting point despite repeated recrystallizations.
-
Solution: Standard recrystallization is often ineffective at removing chelated metals. A targeted approach is required. See Protocol 2: Purification via Chelating Resin Treatment . This protocol involves passing a solution of the water-soluble salt form of your product through a resin that has a higher affinity for metal ions, effectively stripping them from your compound.
Section 3: Recommended Purification Protocols
Protocol 1: General Purification by pH-Mediated Precipitation and Recrystallization
This protocol is the primary method for removing unreacted dipicolinic acid and other organic impurities.
-
Dissolution: In a suitable flask, dissolve the crude product in a minimum volume of deionized water containing a slight molar excess (approx. 2.2 equivalents) of a base (e.g., 1 M NaOH or saturated NaHCO₃ solution). Gentle warming may be required. This converts the dicarboxylic acid to its highly soluble disodium salt.
-
Decolorization (Optional): If the solution is colored, add activated charcoal (1-2% of the crude product weight). Heat the mixture to 60-70 °C for 15 minutes with stirring.
-
Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel containing a pad of Celite® to remove the charcoal and any insoluble particulates. Wash the filter cake with a small amount of hot deionized water.
-
Precipitation: Transfer the warm, clear filtrate to a new flask equipped with a magnetic stirrer. Begin vigorous stirring and slowly add 1 M HCl dropwise. Monitor the pH of the solution with a pH meter. A white precipitate will begin to form as you approach the isoelectric point (pI). Continue adding acid until the pH is stable in the range of 2.0-2.5.
-
Crystallization/Digestion: Once precipitation is complete, stop adding acid. You can either let the solution cool slowly to room temperature and then in an ice bath for 1 hour to promote crystal growth, or gently warm the slurry to ~50 °C for 30 minutes (digestion) before cooling to improve filterability.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake sequentially with two portions of cold deionized water, followed by a portion of cold ethanol to help remove the water.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Final Recrystallization: For the highest purity, recrystallize the dried solid from a minimal amount of hot deionized water or an ethanol/water mixture.
Protocol 2: Purification via Chelating Resin Treatment for Metal Removal
Use this protocol if metal contamination is suspected.
-
Prepare the Salt Solution: Dissolve the purified (but potentially metal-contaminated) product in deionized water using ~2.2 equivalents of NaOH to form the disodium salt, as described in Protocol 1, Step 1.
-
Prepare Resin Column: Prepare a chromatography column with a chelating ion-exchange resin (e.g., Chelex® 100). Ensure the resin is properly washed and equilibrated according to the manufacturer's instructions, typically converting it to the sodium form.
-
Elution: Pass the aqueous solution of your product's sodium salt through the resin column at a slow flow rate. The resin will bind the contaminant metal ions (e.g., Cu²⁺, Fe³⁺), while the sodium salt of your product will pass through.
-
Collection: Collect the eluate.
-
Precipitation and Isolation: Precipitate the pure, metal-free product from the eluate by following steps 4-8 of Protocol 1 .
Section 4: Visual Workflows
Troubleshooting Decision Tree
The following diagram provides a logical pathway for diagnosing and solving common purification issues.
Caption: Workflow for the pH-mediated purification of the target compound.
References
-
UniVOOK Chemical. (2024). Dipicolinic Acid as Intermediate for the Synthesis. [Link]
- Google Patents. (CN104370808A). Synthesis method of 2,3-dipicolinic acid.
-
Wikipedia. Dipicolinic acid. [Link]
-
Taylor & Francis Online. Dipicolinic acid – Knowledge and References. [Link]
- Google Patents. (CN101857567A). Preparation method of high-purity 2,5-dipicolinic acid.
-
Molbase. 2,6-pyridinedicarboxylic acid 1-oxide - 15905-16-5. [Link]
-
KOPS - University of Konstanz. Fermentative degradation of dipicolinic acid. [Link]
-
Chemsrc. 2,6-Pyridinedicarboxylic acid, 1-oxide | CAS#:15905-16-5. [Link]
-
Ilardi, E. A., & Trogler, W. C. (2008). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 15(29), 3128–3143. [Link]
-
Al-Ktaifani, M. M., et al. (2020). TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGATION. RASAYAN Journal of Chemistry, 13(1), 35-42. [Link]
-
Ataman Kimya. 2,6-Pyridinedicarboxylic acid. [Link]
-
Szychlińska, E., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(11), 3365. [Link]
-
PubMed. Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids. [Link]
-
MDPI. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. [Link]
-
ResearchGate. C8-Selective Acylation of Quinoline N-Oxides. [Link]
- Google Patents. (EP0232118A2).
-
Organic Chemistry Portal. Deoxygenation of Aza-aromatics. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ajol.info [ajol.info]
- 5. DIPICOLINIC ACID N-OXIDE | 15905-16-5 [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Metal Complexation of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide (DPANO). Here, we provide expert-driven insights, troubleshooting protocols, and foundational knowledge to streamline the optimization of its metal complexation reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of DPANO and the key variables governing its coordination chemistry.
Q1: What is this compound (DPANO) and what makes it an effective ligand?
DPANO is a derivative of dipicolinic acid (pyridine-2,6-dicarboxylic acid) where the pyridine nitrogen has been oxidized.[1] This structural modification is crucial to its function as a ligand. It is a versatile, multi-dentate ligand capable of forming stable complexes with a wide range of metal ions.[2] Its efficacy stems from three potential coordination sites: the oxygen atom of the N-oxide group and the two oxygen atoms from the deprotonated carboxylate groups.[2] This tridentate (three-point) chelation leads to thermodynamically stable metal complexes, a phenomenon known as the chelate effect.[3][4]
Q2: What are the most critical parameters to control during the optimization of a DPANO-metal complexation reaction?
Successful synthesis hinges on the precise control of several interdependent variables. The most critical parameters are:
-
pH of the reaction medium: This dictates the protonation state of the carboxylic acid groups.
-
Stoichiometry (Molar Ratio): The ratio of metal salt to DPANO influences the structure and coordination number of the final complex.
-
Choice of Solvent: The solvent system must solubilize the reactants and, ideally, facilitate the crystallization of the product complex.
-
Reaction Temperature and Time: These factors affect the reaction kinetics and can influence product purity by minimizing side reactions.
-
Nature of the Metal Ion: The size, charge, and preferred coordination geometry of the metal ion will determine the final architecture of the complex.[3][5]
Q3: How, specifically, does pH affect the complexation?
The pH of the reaction medium is arguably the most critical factor. The two carboxylic acid groups on DPANO must be deprotonated (COO⁻) to become effective coordinating agents. This is typically achieved by adding a base. However, if the pH becomes too high, many metal ions will precipitate out of solution as metal hydroxides, rendering them unavailable for complexation.[6] Therefore, the goal is to maintain a pH window that is high enough to deprotonate the ligand but low enough to keep the metal ion in solution. This optimal pH range is highly dependent on the specific metal ion used.[6] Careful, dropwise addition of a base while monitoring the pH is essential for maximizing yield and purity.[6]
Q4: What is the significance of the metal-to-ligand molar ratio?
The stoichiometry directly influences the composition of the resulting complex. DPANO can form complexes with different metal-to-ligand ratios, commonly 1:1 or 1:2.[7][8]
-
A 1:1 ratio ([M(DPANO)]) often results when the metal ion's coordination sphere is completed by solvent molecules (e.g., water) or other auxiliary ligands.[2]
-
A 1:2 ratio ([M(DPANO)₂]) can occur with metal ions that have an appropriate size and coordination number (e.g., octahedral) to accommodate two tridentate DPANO ligands.[9]
Experimenting with different molar ratios is a key step in optimization. For a target 1:2 complex, using a slight excess of the ligand might be beneficial to drive the reaction to completion.[10]
Q5: How do I choose an appropriate solvent?
The choice of solvent is critical for both the reaction and the product isolation.[11]
-
Reactant Solubility: Alcohols like methanol or ethanol are often used as they can dissolve both the DPANO ligand and many common metal salts.[10] Water is also frequently used.[11][12]
-
Product Solubility: The desired complex may be soluble or insoluble in the reaction solvent. If the product precipitates upon formation, this simplifies isolation via filtration. If the complex is soluble, purification may require recrystallization. For complexes with low solubility, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be necessary, particularly for characterization and recrystallization.[10][13]
-
Solvent Coordination: Be aware that the solvent itself can act as a ligand and coordinate to the metal center.[14] This can be desirable (e.g., aqua ligands) or a source of impurity.
Q6: What are the standard techniques for characterizing DPANO-metal complexes?
A combination of spectroscopic and analytical methods is required to confirm the structure and purity of the synthesized complex:
-
FT-IR Spectroscopy: Used to confirm coordination. A key indicator is the shift in the carboxylate (COO⁻) stretching frequencies upon binding to the metal ion, and the absence of the broad O-H band from the carboxylic acid groups.[11]
-
NMR Spectroscopy (¹H and ¹³C): Useful for diamagnetic complexes (e.g., Zn(II), Cd(II)).[2] It helps to confirm the ligand structure and purity of the final product. Paramagnetic metal ions will lead to significant peak broadening.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and quantifies the presence of coordinated or lattice water molecules.[12][15]
-
Elemental Analysis (C, H, N): Provides the empirical formula of the complex, which is crucial for confirming the metal-to-ligand ratio.
-
Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry.[16][17]
Part 2: Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation.
Problem 1: Consistently Low or No Product Yield
Low yield is a common issue that can stem from several factors.[10] A systematic approach is the best way to diagnose the cause.
| Possible Cause | Underlying Rationale & Recommended Action |
| Incorrect pH | The ligand is not sufficiently deprotonated, or the metal salt has precipitated as a hydroxide. Action: Calibrate your pH meter before use. Add the base (e.g., NaOH, NH₃ solution) slowly and dropwise with vigorous stirring. Monitor the pH throughout the addition, maintaining it within a predetermined optimal range for your specific metal.[6] |
| Suboptimal Stoichiometry | The molar ratio of reactants is incorrect for the desired complex. Action: Verify the purity and hydration state of your metal salt to ensure accurate mass calculations. Experiment with different metal:ligand ratios (e.g., 1:1, 1:1.5, 1:2, 1:2.2). Also, try reverse addition (adding metal salt solution to the ligand solution). |
| Poor Reactant Solubility | One or both reactants are not fully dissolved, preventing the reaction from proceeding efficiently. Action: Gently heat the solution to aid dissolution. If solubility remains an issue, consider a different solvent or a solvent mixture (e.g., ethanol/water).[10] |
| Incomplete Reaction | The reaction has not been allowed to proceed to completion. Action: Increase the reaction time. If feasible, monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC).[6] Gentle heating (e.g., 40-60 °C) can also increase the reaction rate, but be cautious of potential decomposition at higher temperatures.[6] |
The following diagram outlines a logical process for diagnosing the cause of low product yield.
Caption: A step-by-step diagram for diagnosing causes of low yield.
Problem 2: Product is an Insoluble Precipitate or Oily Substance
The physical nature of the product can present challenges for purification and characterization.
-
Q: My product crashed out of solution as a fine powder that is difficult to redissolve. How can I purify it?
-
A: This indicates that the complex has low solubility in the reaction solvent, which is common. First, attempt to wash the solid with the reaction solvent and then a non-polar solvent like diethyl ether to remove soluble impurities. For purification, recrystallization from a higher-boiling, more polar solvent like DMF or DMSO is a standard approach.[10] If the complex remains highly insoluble, Soxhlet extraction can be an effective, albeit slower, purification method.[13]
-
-
Q: An oil formed instead of a crystalline solid. What should I do?
-
A: Oiling out often occurs when a product is highly soluble in the reaction mixture at the reaction temperature but insoluble at room temperature, or when impurities are present. Try adding a co-solvent in which the product is less soluble (an "anti-solvent") dropwise to the warm solution to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide nucleation sites for crystal growth. If these methods fail, redissolve the oil in a minimal amount of a good solvent and attempt recrystallization by slow evaporation or vapor diffusion.
-
Problem 3: Characterization Data is Ambiguous or Unexpected
-
Q: The ¹H NMR spectrum of my complex has very broad or no visible peaks.
-
A: This is the expected result if your complex contains a paramagnetic metal ion (e.g., Cu(II), Co(II), Ni(II), Fe(III)). The unpaired electrons on the metal cause rapid nuclear relaxation, leading to extreme broadening of NMR signals. This is not an indication of an impure product. For structural confirmation of paramagnetic complexes, rely on other techniques like FT-IR, TGA, elemental analysis, and ultimately, X-ray crystallography. You can also synthesize an analogous complex with a diamagnetic metal like Zn(II) to obtain a clean NMR spectrum for comparison.[2]
-
-
Q: My FT-IR spectrum still shows a broad peak around 3400 cm⁻¹, even after drying. What does this mean?
-
A: While this broad peak can indicate the O-H stretch of carboxylic acids (suggesting incomplete reaction), it is also characteristic of water molecules. If your TGA data confirms a mass loss step at a temperature consistent with the loss of water (>100 °C), this peak corresponds to coordinated water molecules in the final complex structure, which is a common feature for these types of compounds.[2][15]
-
Part 3: Experimental Protocols & Workflows
General Protocol for the Synthesis of a [M(DPANO)(H₂O)ₓ] Complex (1:1 Stoichiometry)
This protocol provides a representative method for synthesizing a DPANO-metal(II) complex. Note: Molar amounts and volumes should be optimized for your specific system.
Materials:
-
This compound (DPANO) (1.0 mmol)
-
Metal(II) salt (e.g., MCl₂, M(NO₃)₂) (1.0 mmol)
-
Ethanol or Methanol
-
Deionized Water
-
0.5 M Sodium Hydroxide (NaOH) solution
Procedure:
-
Ligand Solution: In a 100 mL round-bottom flask, suspend DPANO (1.0 mmol) in 25 mL of a 1:1 ethanol/water mixture.
-
Deprotonation: While stirring vigorously, add 0.5 M NaOH solution dropwise to the DPANO suspension. Monitor the pH continuously. Continue adding base until the DPANO fully dissolves and the pH reaches the target value (typically in the range of 5-7, but must be optimized).
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 15 mL of deionized water.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is often observed.[2]
-
Reaction: Stir the reaction mixture for a set period (e.g., 2-4 hours) at room temperature or with gentle heating (e.g., 50 °C).
-
Isolation: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold deionized water, then ethanol, and finally a small amount of diethyl ether to aid in drying.
-
Drying: Dry the final product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).
Caption: A general workflow for the synthesis of a DPANO-metal complex.
References
- Troubleshooting Low Yield in Metal Complex Formation with 3-Ethyl-2,4-pentanedione. BenchChem Technical Support.
- Troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands. BenchChem Technical Support.
- The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. National Institutes of Health (PMC).
- Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK Chemical.
- How to find a better solution for the solubility of metal complexes? ResearchGate.
- Factors affecting the stability of complexes. Unacademy.
- DIPICOLINIC ACID N-OXIDE 15905-16-5 wiki. Guidechem.
- Stability Constants and Thermodynamic Parameters of Binary and Ternary Complexes of Transition Metal Ions With 4 Amino-Picolinic Acid N-oxide and Some Amino Acids in Aqueous Medium. Oriental Journal of Chemistry.
- Factors affecting stability of metal complexes. Slideshare.
- Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute.
- TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT. AJOL.
- Synthesis and Spectroscopy of Transition Metal Complexes. EOLSS.
- (PDF) Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations. ResearchGate.
- Dipicolinate complexes of main group metals with hydrazinium cation. Indian Academy of Sciences.
- Diversity in coordination behavior of dipicolinic acid with lead(II), calcium(II), and nickel(II) in the presence of pyrazine and 2-amino-4-methylpyridine spacers in construction of three supramolecular architectures. ResearchGate.
- Pyridine-2,6-dicarboxylates in monomeric iron complexes – structural aspects. OUCI.
- Vanadium(IV/V) speciation of pyridine-2,6-dicarboxylic acid and 4-hydroxy-pyridine-2,6-dicarboxylic acid complexes: potentiometry, EPR spectroscopy and comparison across oxidation states. PubMed.
- Copper(II) complexes with pyridine-2,6-dicarboxylic acid from the oxidation of copper(I) iodide. Semantic Scholar.
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- 2. ajol.info [ajol.info]
- 3. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 4. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability Constants and Thermodynamic Parameters of Binary and Ternary Complexes of Transition Metal Ions With 4 Amino-Picolinic Acid N-oxide and Some Amino Acids in Aqueous Medium – Oriental Journal of Chemistry [orientjchem.org]
- 8. Vanadium(IV/V) speciation of pyridine-2,6-dicarboxylic acid and 4-hydroxy-pyridine-2,6-dicarboxylic acid complexes: potentiometry, EPR spectroscopy and comparison across oxidation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine-2,6-dicarboxylates in monomeric iron complexes – structural aspects [ouci.dntb.gov.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
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- 14. eolss.net [eolss.net]
- 15. researchgate.net [researchgate.net]
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preventing decomposition of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid during synthesis
Technical Support Center: Synthesis of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid
Welcome to the technical support guide for the synthesis of this compound, also known as dipicolinic acid N-oxide. This document provides in-depth guidance, troubleshooting, and best practices for researchers and drug development professionals. Our goal is to empower you to navigate the synthetic challenges of this versatile heterocyclic compound, ensuring high yield and purity by preventing its decomposition.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, stability, and handling of this compound.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most established method is the direct N-oxidation of its parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid).[1] This transformation is typically achieved using an oxidizing agent that can donate an oxygen atom to the electron-deficient nitrogen of the pyridine ring. Common and effective oxidizing systems include:
-
Hydrogen Peroxide in Acetic Acid: A classic and cost-effective method where peracetic acid is formed in situ.[2]
-
m-Chloroperoxybenzoic Acid (m-CPBA): A widely used and often more selective peroxy acid for N-oxidation, particularly effective for 3-substituted pyridines.[2]
-
Catalytic Systems: Modern approaches may use catalytic amounts of reagents like methyltrioxorhenium (MTO) or vanadium-substituted polyoxometalates in the presence of a stoichiometric oxidant like H₂O₂, which can offer milder reaction conditions.[2][3]
The choice of oxidant is critical and depends on the scale of the reaction, desired purity, and available resources.
Q2: What are the primary decomposition pathways I should be concerned about during synthesis?
There are two main decomposition routes that can significantly lower your yield and purity:
-
Deoxygenation: This is the reversion of the N-oxide back to the starting material, dipicolinic acid. This can be triggered by the presence of reducing agents or certain metal catalysts.[2][4] It is crucial to ensure that all reagents and solvents are free from reductive impurities.
-
Decarboxylation: The loss of one or both carboxylic acid groups (as CO₂) is a significant risk, particularly at elevated temperatures. Pyridinecarboxylic acids are susceptible to decarboxylation, and the strong electron-withdrawing nature of the N-oxide group can influence the stability of the C-C bond adjacent to the ring.[5][6][7][8]
Q3: How critical is temperature control during the N-oxidation reaction?
Temperature control is arguably the most critical parameter for a successful synthesis. N-oxidation reactions are often exothermic. Uncontrolled temperature increases can exponentially accelerate the rates of undesirable side reactions, primarily thermal decarboxylation.[9] A study on the N-oxidation of pyridine showed a clear relationship between temperature, conversion, and selectivity, highlighting the need for optimization.[10] Maintaining a stable, often cool, temperature ensures that the rate of N-oxidation remains significantly higher than the rates of decomposition pathways.
Q4: What are the recommended storage conditions for the purified this compound?
As a hygroscopic solid, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[11] It should be kept away from strong reducing agents to prevent deoxygenation and sources of high heat to prevent any potential for slow thermal decomposition over time.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiment.
Issue 1: Consistently Low or No Yield of the N-Oxide Product
| Possible Cause | Underlying Rationale & Solution |
| A. Incomplete Oxidation | The oxidant may be old or degraded, or the reaction may not have run to completion. Solution: Verify the activity of your oxidizing agent (e.g., via titration for H₂O₂). Ensure you are using the correct stoichiometric ratio. If monitoring the reaction (e.g., by TLC or LC-MS) shows significant starting material, consider extending the reaction time or cautiously increasing the temperature by 5-10 °C increments, while monitoring for byproduct formation. |
| B. Product Decomposition During Reaction | The reaction temperature may be too high, causing thermal decomposition, particularly decarboxylation.[5][6] Solution: Implement rigorous temperature control. Add the oxidizing agent slowly and portion-wise to a cooled solution of the dipicolinic acid to manage the exotherm. Use an ice/water or cooling bath to maintain the target temperature throughout the reaction. |
| C. Product Loss During Work-up | The product is a polar, water-soluble dicarboxylic acid. Its isolation often depends on precise pH control to induce precipitation. Solution: Carefully adjust the pH of the aqueous solution post-reaction. The isoelectric point where the molecule has minimal solubility must be determined and targeted. Acidification to a pH of around 1 is a common strategy for precipitating similar carboxylic acids.[12][13] Avoid excessive heating during solvent evaporation steps. |
Issue 2: Final Product is Contaminated with Starting Material (Dipicolinic Acid)
| Possible Cause | Underlying Rationale & Solution |
| A. Insufficient Oxidant | An inadequate amount of the oxidizing agent will naturally lead to an incomplete reaction. Solution: Re-evaluate your calculations and ensure at least one equivalent of the active oxidizing species is used. It is common to use a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. |
| B. Deoxygenation During Work-up | Unintentional introduction of a reducing agent or conditions that favor reduction can convert the product back to the starting material. Solution: Review your work-up procedure. Ensure that any quenching agents used are not overly reductive. For example, while sodium bisulfite is used to quench excess peroxide, an excessive amount could potentially reduce the N-oxide. Use only the amount necessary to neutralize the residual oxidant. |
Issue 3: Evidence of Decarboxylation (e.g., from Mass Spec or NMR)
| Possible Cause | Underlying Rationale & Solution |
| A. Excessive Heat | As detailed previously, heat is a primary driver of decarboxylation in pyridine carboxylic acids.[8] Solution: This indicates a critical failure in temperature management. The reaction must be repeated with stricter temperature control. A safe starting point for many pyridine N-oxidations is 0-25 °C. If refluxing is part of a literature procedure, ensure it is absolutely necessary and consider alternative, lower-temperature methods. |
Below is a diagram illustrating the critical fork in the reaction pathway between the desired product and its main decomposition products.
Caption: Key reaction pathways in the synthesis of dipicolinic acid N-oxide.
Section 3: Recommended Synthetic Protocol
This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.
Objective: To synthesize this compound via N-oxidation of dipicolinic acid.
Materials:
-
Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) (1 eq.)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution, 1.5 eq.)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/water bath, suspend pyridine-2,6-dicarboxylic acid (1 eq.) in glacial acetic acid. Stir until a uniform suspension is formed.
-
Addition of Oxidant: While maintaining the temperature between 10-20 °C, add 30% hydrogen peroxide (1.5 eq.) dropwise to the suspension over 30-45 minutes. The reaction is exothermic; careful addition is crucial to prevent a temperature spike.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.
-
Work-up & Isolation: a. Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold deionized water. b. Cool the aqueous solution in an ice bath. c. Slowly and carefully acidify the solution with concentrated hydrochloric acid to a pH of ~1. This will cause the product to precipitate out of the solution as a white solid. d. Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.
-
Purification: a. Collect the white solid by vacuum filtration. b. Wash the solid several times with small portions of cold deionized water to remove residual acid and unreacted materials. c. Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for the synthesis of the target compound.
References
-
Arkat USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Chemsrc. (2025). 2,6-Pyridinedicarboxylic acid, 1-oxide | CAS#:15905-16-5. Retrieved from [Link]
-
Cohen, T., & Song, I. H. (1965). Oxidative decarboxylation of carboxylic acids by pyridine N-oxide. Journal of the American Chemical Society. [Link]
-
MDPI. (2019). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 24(21), 3894. [Link]
-
Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828. [Link]
-
ResearchGate. (2015). Effect of temperature on the N-oxidation of pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Royal Society of Chemistry. (2015). Mild and recyclable catalytic oxidation of pyridines to N-oxides with H2O2 in water mediated by a vanadium-substituted polyoxometalate. Green Chemistry. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Mild and recyclable catalytic oxidation of pyridines to N-oxides with H2O2 in water mediated by a vanadium-substituted polyoxometalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 12. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Chelidamic acid | 138-60-3 [chemicalbook.com]
Technical Support Center: 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid (Dipicolinic Acid) Fluorescence Assays
Prepared by the Senior Application Science Team
Welcome to the technical support resource for 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (more commonly known as Dipicolinic Acid, or DPA) fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven insights to ensure the success of your experiments.
Section 1: Understanding the Core Principles of the DPA Assay
The DPA assay is a highly sensitive method primarily used for the detection of bacterial endospores, as DPA is a unique and abundant component of the spore core.[1][2] It is also leveraged in other applications, such as membrane fusion assays.[3] The assay's mechanism is based on a phenomenon known as the "antenna effect" involving lanthanide ions, most commonly Terbium (Tb³⁺).
The Mechanism:
-
Chelation: DPA acts as an efficient chelator for lanthanide ions like Terbium (Tb³⁺).
-
Energy Absorption (Antenna Effect): The DPA molecule is an excellent chromophore, absorbing ultraviolet (UV) light at approximately 270-276 nm.[3]
-
Energy Transfer: Upon excitation, the DPA molecule does not fluoresce itself but instead efficiently transfers the absorbed energy to the chelated Tb³⁺ ion.
-
Lanthanide Emission: The energized Tb³⁺ ion then relaxes by emitting light at its characteristic, sharp, and long-lived emission peaks, most prominently at 490 nm and 545 nm (a bright green luminescence).[2][3]
This energy transfer process results in a signal that can be over 10,000 times more intense than the fluorescence of the free Tb³⁺ ion, providing the assay with exceptional sensitivity.[3]
Caption: The DPA-Terbium "antenna effect" fluorescence mechanism.
Section 2: Troubleshooting Guide for Low Fluorescence Intensity
This section is structured in a question-and-answer format to directly address the most common challenges leading to low or absent fluorescence signals.
Category A: Reagents and Sample Preparation
Question: My fluorescence signal is low or completely absent, even in my positive control (known DPA concentration). What's wrong with my reagents?
Answer: This issue almost always points back to a problem with one of the core components. Let's break down the possibilities:
-
Component Quality and Integrity:
-
Dipicolinic Acid (DPA): Ensure you are using a high-purity grade of DPA. While it is a stable white solid, store it desiccated and at room temperature as recommended.[3]
-
Terbium(III) Chloride (TbCl₃): TbCl₃ is hygroscopic. Ensure the container is sealed tightly and stored in a dry environment. Absorbed moisture can affect accurate weighing and concentration calculations.
-
Solvents: Always use high-purity, nuclease-free, or distilled water for preparing stock solutions and buffers. Contaminants in lower-grade water can interfere with the assay.
-
-
Buffer Composition and pH:
-
Criticality of pH: The pH of the final reaction mixture is one of the most critical parameters. The optimal pH for the formation and fluorescence of the DPA-Tb³⁺ complex is approximately 5.6.[1][4][5] A buffer like 1 M sodium acetate is often used to maintain this pH.[1]
-
Causality: At neutral or alkaline pH, Terbium can precipitate out of solution as terbium hydroxide, making it unavailable for chelation with DPA.[1] Incorrect pH will drastically reduce or eliminate your signal.
-
Interfering Buffers: Avoid using buffers containing competing chelators. Tris buffer is a known interferent as it can form strong chelates with Tb³⁺, preventing DPA from binding and quenching the signal.[1] Phosphate buffers should also be used with caution due to the potential for terbium phosphate precipitation.
-
Question: I'm analyzing bacterial spores, and my signal is much lower than expected for the spore concentration. How can I be sure I'm releasing all the DPA?
Answer: Inefficient DPA extraction is a primary culprit for low signal in spore-based applications. Spores are notoriously resilient, and their DPA must be actively released.
-
Extraction Method: Simply mixing spores with the assay reagents is insufficient. You must first lyse the spores to release the internal Ca-DPA. The most common and effective method is a heat shock or autoclaving step.[1]
-
Verified Protocol: A standard procedure involves heating the spore suspension (in water or a simple buffer) at temperatures from 70°C for 30 minutes up to 121°C (autoclaving) for 15-20 minutes.[1][6] After this step, centrifuge the sample to pellet the spore debris and use the supernatant, which now contains the released DPA, for the assay.
-
Verification: If you continue to have issues, you may need to optimize the extraction time and temperature for your specific bacterial species.
Category B: Assay Conditions and Interferents
Question: What are the optimal concentrations of DPA and Terbium? Could my ratio be wrong?
Answer: Yes, the stoichiometry and absolute concentrations of the reactants are key.
-
Concentration Ratios: While different ratios have been used, a common and effective approach is to use an excess of Tb³⁺ relative to the expected maximum DPA concentration.[7] This ensures that all released DPA becomes complexed for maximum signal. A typical assay solution might contain 10 µM TbCl₃.[4][5]
-
Consequences of Incorrect Ratios:
-
Too little Tb³⁺: If DPA is in excess, not all of it will be chelated, leading to a signal that plateaus prematurely and underestimates the true DPA concentration.[7]
-
Too much Tb³⁺: While an excess is generally good, extremely high concentrations of TbCl₃ can sometimes lead to precipitation, especially if the pH is not strictly controlled.[1]
-
Table 1: Recommended Reagent Concentrations and Conditions
| Parameter | Recommended Value | Rationale & Key Considerations |
|---|---|---|
| pH | 5.6 | Optimal for DPA-Tb³⁺ complex formation and fluorescence. Prevents Tb³⁺ precipitation.[1][4] |
| Buffer | Sodium Acetate (~1 M stock) | Inert buffer that does not chelate Tb³⁺. Avoid Tris and use Phosphate with caution.[1] |
| TbCl₃ Concentration | 10 µM - 50 µM | Should be in molar excess of the highest expected DPA concentration. |
| Excitation λ | 270 - 276 nm | Corresponds to the peak absorbance of the DPA ligand.[3] |
| Emission λ | 545 nm (primary), 490 nm (secondary) | Characteristic, sharp emission peaks of Tb³⁺.[3] |
Question: Could something in my sample matrix be quenching the fluorescence?
Answer: Absolutely. Sample matrix effects are a significant challenge, especially with environmental or complex biological samples.
-
Competing Chelators: Substances like EDTA, citrate, or other strong metal chelators will compete with DPA for Tb³⁺ ions, leading to a dramatic decrease in signal.[8] If your sample contains these, a sample cleanup or dilution step may be necessary.
-
Heavy Metal Ions: Certain metal ions can interfere with or quench lanthanide fluorescence.
-
Organic Compounds: High concentrations of organic material, such as those in rich culture media or soil extracts, can cause background fluorescence or quenching.[7][9] Running a sample blank (sample + buffer without Tb³⁺) and a reagent blank (buffer + Tb³⁺ without sample) can help diagnose this.
Category C: Instrumentation and Data Acquisition
Question: I've confirmed my reagents are good, but the signal is still weak. How should I configure my fluorometer?
Answer: Incorrect instrument settings can easily lead to poor data. It's crucial not to simply use default "fluorescence" settings.
-
Wavelengths: Double-check that you have set the specific wavelengths for the DPA-Tb³⁺ complex: Excitation at ~272 nm and Emission at ~545 nm.
-
Gain/Sensitivity: The gain setting on the photomultiplier tube (PMT) is critical. If the gain is too low, a real signal may appear weak or be lost in the noise. If your signal is low, incrementally increase the gain. Be careful not to set it so high that you saturate the detector on your highest concentration standard.[10]
-
Time-Resolved Fluorescence (TRF): The DPA-Tb³⁺ complex has a very long fluorescence lifetime (in the millisecond range).[11][12] Standard organic fluorophores have lifetimes in the nanosecond range. If your instrument supports it, use a time-resolved or "delayed gate" fluorescence detection mode.[1][4] This involves introducing a delay (e.g., 50-100 µs) between the excitation pulse and the start of signal measurement. By the time the measurement begins, short-lived background fluorescence from the sample matrix and plasticware will have completely decayed, while the long-lived signal from your DPA-Tb³⁺ complex remains. This dramatically improves the signal-to-noise ratio.
Question: My signal drops when I add a lysis agent to my liposomes/spores. This is the opposite of what I expect! What is happening?
Answer: This is a classic artifact that suggests you are measuring light scattering rather than true fluorescence.
-
The Scattering Problem: A suspension of intact liposomes, vesicles, or bacterial spores will scatter the excitation light. The detector may pick up this scattered light, registering it as a high signal. When you add a detergent or lysis agent (like Triton-X100), the particles dissolve, the suspension clears, and the light scattering decreases, causing the signal to drop.[13]
-
How to Confirm:
-
Check Your Wavelengths: Ensure you are not measuring at the same wavelength for excitation and emission.
-
Scan the Spectrum: The definitive test is to run a full emission scan (e.g., from 400 nm to 650 nm) on a positive control sample. If you have a true DPA-Tb³⁺ signal, you will see the characteristic sharp peaks at ~490 nm and ~545 nm. If you are only seeing a broad "hump" or a peak near the excitation wavelength, you are measuring scatter or background, not the specific signal.[13]
-
Section 3: Troubleshooting Decision Workflow
Use this flowchart to systematically diagnose the source of low fluorescence intensity.
Caption: A step-by-step workflow for troubleshooting low signal in DPA assays.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a DPA Standard Curve
-
Prepare 1 mM DPA Stock: Accurately weigh 16.71 mg of Dipicolinic Acid (MW: 167.12 g/mol ) and dissolve in 100 mL of high-purity water. This is your 1 mM stock solution. Store at 4°C.
-
Prepare Assay Buffer: Prepare a 1 M Sodium Acetate buffer and adjust the pH to 5.6 using glacial acetic acid.
-
Prepare TbCl₃ Solution: Prepare a 1 mM stock solution of Terbium(III) Chloride. Dilute this to 10 µM in the Assay Buffer for your working solution.
-
Create Standards: Perform a serial dilution of the 1 mM DPA stock to create standards ranging from approximately 10 µM down to low nM concentrations in Assay Buffer.
-
Run Assay: In a 96-well microplate (low-fluorescence, black-walled recommended), mix 50 µL of each DPA standard with 50 µL of the 10 µM TbCl₃ working solution.
-
Incubate: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measure: Read the fluorescence on a plate reader using an excitation wavelength of ~272 nm and an emission wavelength of ~545 nm.
-
Plot: Plot the fluorescence intensity versus the DPA concentration to generate a standard curve.
Protocol 2: DPA Extraction from Bacterial Spores
-
Harvest and Wash Spores: Centrifuge your bacterial culture and wash the spore pellet at least twice with sterile, high-purity water to remove residual culture medium.
-
Resuspend: Resuspend the final spore pellet in a known volume of high-purity water.
-
Heat Shock: Transfer the spore suspension to a microcentrifuge tube or a sealed glass vial. Heat the sample at 70°C for 30 minutes in a water bath or heat block.[1] (Alternatively, autoclave at 121°C for 15 minutes for more robust spores).
-
Centrifuge: After cooling to room temperature, centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the spore carcasses and debris.
-
Collect Supernatant: Carefully collect the supernatant. This solution contains the released DPA and is now ready to be used as your "sample" in Protocol 1 (steps 5-8).
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Can I use Europium (Eu³⁺) instead of Terbium (Tb³⁺)?
-
A: Yes. DPA also acts as an excellent antenna for Europium. The main difference is that the DPA-Eu³⁺ complex will emit a characteristic red light, with a primary emission peak around 615 nm.[3][14] The choice between Tb³⁺ and Eu³⁺ may depend on the spectral characteristics of your sample matrix or the filters available on your instrument.
-
-
Q2: How quickly does the DPA-Tb³⁺ complex form?
-
A: The chelation reaction is nearly instantaneous.[3] An incubation time of 10-15 minutes is generally recommended to ensure the reaction reaches equilibrium before reading.
-
-
Q3: What is the typical limit of detection (LOD) for this assay?
-
Q4: My lab uses multi-well plates made of polystyrene. Is this okay?
-
A: Standard clear or white polystyrene plates can have high autofluorescence and are not recommended. For maximum sensitivity and signal-to-noise ratio, use black-walled, clear-bottom microplates specifically designed for fluorescence applications.
-
References
-
Hindle, A. A., & Hall, E. A. (1999). Dipicolinic acid (DPA) assay revisited and appraised for spore detection. Analyst, 124(11), 1599-1604. [Link]
-
Hindle, A. A., & Hall, E. A. (1999). Dipicolinic acid (DPA) assay revisited and appraised for spore detection. PubMed. [Link]
-
Ponce, A. (2011). Terbium-DPA Luminescence Assay. Ponce Research Group, Caltech. [Link]
-
Hindle, A. A., & Hall, E. A. (1999). Dipicolinic acid (DPA) assay revisited and appraised for spore detection. DeepDyve. [Link]
-
Warth, A. D. (1983). Determination of dipicolinic acid in bacterial spores by derivative spectroscopy. Analytical Biochemistry, 130(2), 502-505. [Link]
-
Chung, L., et al. (2010). Fluorescence lifetime and intensity of terbium-doped dipicolinic acid in water, HCl, and sodium acetate buffer solutions. Applied Optics, 49(20), 3929-3936. [Link]
-
Rosen, D. L., et al. (1997). Bacterial Spore Detection and Determination by Use of Terbium Dipicolinate Photoluminescence. Analytical Chemistry, 69(6), 1066-1070. [Link]
-
Ma, D., et al. (2020). Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments. Environmental Microbiology Reports, 12(5), 559-567. [Link]
-
Zhang, M., et al. (2018). Dipicolinic Acid-Tb3+/Eu3+ Lanthanide Fluorescence Sensor Array for Rapid and Visual Discrimination of Botanical Origin of Honey. Molecules, 23(11), 2936. [Link]
-
Rosen, D. L., Sharpless, C., & McGown, L. B. (1997). Bacterial Spore Detection and Determination by Use of Terbium Dipicolinate Photoluminescence. Analytical Chemistry, 69(6), 1066–1070. [Link]
-
Chung, L., et al. (2010). Fluorescence lifetime and intensity of terbium-doped dipicolinic acid in water, HCl, and sodium acetate buffer solutions. ResearchGate. [Link]
-
Ma, D., et al. (2020). Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments. Environmental Microbiology Reports, 12(5), 559-567. [Link]
-
LICORbio (2019). Troubleshooting | Fluorescence: Detection. YouTube. [Link]
-
Shapiro, A. B. (2018). Answer to "How to troubleshoot membrane leakage assay?". ResearchGate. [Link]
-
Udenfriend, S., & Meagher, R. B. (1995). Analysis of nonlinear quenching of terbium(III):dipicolinic acid complex fluorescence by chelators and chelate-conjugated macromolecules. Analytical Biochemistry, 227(2), 277-284. [Link]
-
Shapiro, A. B. (2018). Comment on "How to troubleshoot membrane leakage assay?". ResearchGate. [Link]
-
Zhang, M., et al. (2018). Dipicolinic Acid-Tb3+/Eu3+ Lanthanide Fluorescence Sensor Array for Rapid and Visual Discrimination of Botanical Origin of Honey. National Institutes of Health. [Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Terbium-DPA Luminescence Assay [ponce.caltech.edu]
- 3. biotium.com [biotium.com]
- 4. Dipicolinic acid (DPA) assay revisited and appraised for spore detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. Determination of dipicolinic acid in bacterial spores by derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of nonlinear quenching of terbium(III):dipicolinic acid complex fluorescence by chelators and chelate-conjugated macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipicolinic Acid-Tb3+/Eu3+ Lanthanide Fluorescence Sensor Array for Rapid and Visual Discrimination of Botanical Origin of Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Fluorescence lifetime and intensity of terbium-doped dipicolinic acid in water, HCl, and sodium acetate buffer solutions [opg.optica.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-oxidopyridin-1-ium-2,6-dicarboxylic Acid
Welcome to the technical support guide for the synthesis of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (also known as dipicolinic acid N-oxide). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Overview of the Synthetic Strategy
The most common and logical route to this compound involves a two-stage process. First, the commercially available 2,6-lutidine is oxidized to form pyridine-2,6-dicarboxylic acid (dipicolinic acid). Second, the nitrogen atom of the dipicolinic acid is oxidized to the corresponding N-oxide. Understanding the potential pitfalls in both stages is critical for a successful synthesis.
This guide will focus primarily on the second stage: the N-oxidation of dipicolinic acid. However, it will also address issues arising from impurities in the starting material from the first stage.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the N-oxidation of dipicolinic acid?
A1: The oxidation of dipicolinic acid using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (generated in situ from hydrogen peroxide and acetic acid), is the most frequently employed and reliable method. These reagents are effective at delivering an oxygen atom to the nucleophilic pyridine nitrogen.[1][2]
Q2: My final product is a persistent off-white or yellowish color. What is the likely cause?
A2: A persistent color can be due to several factors. Minor impurities from the initial oxidation of 2,6-lutidine can carry through. More commonly, trace amounts of the oxidant's corresponding carboxylic acid (e.g., m-chlorobenzoic acid) may remain.[3] Additionally, minor side reactions or slight decomposition of the product under thermal stress can introduce colored impurities.
Q3: Is the product, this compound, sensitive to heat?
A3: Yes. Pyridine carboxylic acids with a carboxyl group at the 2-position are susceptible to thermal decarboxylation.[4] While the N-oxide functionality can influence this, it is crucial to avoid excessive temperatures during reaction workup and purification to prevent the loss of one or both carboxylic acid groups. The precursor, dipicolinic acid, is known to decompose upon melting around 252 °C.[5]
Q4: Can I perform the N-oxidation on 2,6-lutidine first and then oxidize the methyl groups?
A4: While theoretically possible, this route is less common and potentially more complex. The N-oxide group significantly alters the reactivity of the pyridine ring and the adjacent methyl groups.[6] Controlling the subsequent oxidation of the two methyl groups to carboxylic acids without affecting the N-oxide or the ring can be challenging and may lead to a wider array of side products. The sequential approach of first forming dipicolinic acid is generally more straightforward.
III. Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems you may encounter during the synthesis. The primary reaction pathway and major side reactions are illustrated below.
Diagram: Reaction and Side Reaction Pathways
Caption: Main synthesis pathway and potential side reactions.
Problem 1: Low Yield of Desired Product
Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The N-oxidation may not have gone to completion. This can be due to insufficient oxidant, low reaction temperature, or short reaction time. The pyridine nitrogen in dipicolinic acid is deactivated by the two electron-withdrawing carboxylate groups, making it less nucleophilic than pyridine itself. | • Increase Oxidant Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the peroxy acid. • Optimize Temperature & Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. For peracetic acid/H₂O₂, gentle heating (e.g., 70-80°C) may be required.[1] • Ensure Homogeneity: Ensure the dipicolinic acid is fully dissolved in the solvent (e.g., acetic acid) before and during the addition of the oxidant. |
| Product Loss During Workup | The target molecule is a dicarboxylic acid N-oxide, making it highly polar and potentially water-soluble, especially in its salt form at non-isoelectric pH. It can be lost to the aqueous phase during extraction. | • pH Control: During aqueous workup, carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction or filtration. • Solvent Selection: Use a highly polar organic solvent like ethyl acetate for extractions, and perform multiple extractions to ensure complete recovery. • Evaporation: If the product remains in the aqueous layer, consider evaporating the water under reduced pressure (if the product is thermally stable enough) or using techniques like solid-phase extraction. |
| Thermal Decarboxylation | Excessive heat during the reaction or workup (e.g., distillation, drying) can cause the loss of CO₂ from the carboxylic acid groups at the 2- and 6-positions. Studies on similar compounds show that decarboxylation readily occurs at the 2-position.[4][7] | • Temperature Control: Maintain the reaction temperature below 100°C. Avoid high temperatures during solvent removal; use a rotary evaporator at moderate temperatures (<50°C).[1] • Drying Method: Dry the final product under vacuum at room temperature or in a desiccator rather than a high-temperature oven. |
Problem 2: Presence of Unreacted Dipicolinic Acid in the Final Product
Symptom: NMR or LC-MS analysis of the purified product shows a significant amount of the starting material, dipicolinic acid.
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Oxidant | Not enough peroxy acid was used to convert all the dipicolinic acid to its N-oxide. | • Verify Stoichiometry: Ensure at least one full equivalent of active oxidant is used. If using a commercial source of m-CPBA, be aware that it is often sold at ~77% purity, with the remainder being m-chlorobenzoic acid. Adjust the amount accordingly. |
| Decomposition of Oxidant | Peroxy acids can be unstable, especially in the presence of trace metals or at elevated temperatures. If the oxidant decomposes before it can react, the reaction will be incomplete. | • Use Fresh Reagent: Use a fresh bottle of peroxy acid or titrate an older bottle to determine its active oxygen content. • Controlled Addition: Add the oxidant portion-wise or as a solution via an addition funnel to control the reaction temperature and minimize premature decomposition. |
| Poor Solubility | If the dipicolinic acid is not fully dissolved in the reaction solvent, it will not be accessible to the oxidant, leading to an incomplete reaction. | • Solvent Choice: Use a solvent in which dipicolinic acid has good solubility, such as glacial acetic acid. Gentle warming may be necessary to achieve a homogeneous solution before adding the oxidant. |
Problem 3: Contamination with Side Products
Symptom: The product is contaminated with impurities, as identified by analytical techniques.
| Probable Cause | Explanation | Recommended Solution |
| Carboxylic Acid from Oxidant | When using m-CPBA, m-chlorobenzoic acid is a stoichiometric byproduct. Due to its acidic nature and polarity, it can be difficult to separate from the desired acidic product.[3] | • Aqueous Base Wash: During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. Both the desired product and the byproduct will partition into the aqueous basic layer as their sodium salts. • Selective Precipitation: After the base wash, carefully re-acidify the aqueous layer with HCl. The desired product and the byproduct may precipitate at different pH values. Monitor the precipitation and collect fractions. • Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water) can effectively remove the byproduct. |
| Decarboxylated Impurities | As discussed, thermal stress can lead to the formation of 6-carboxypyridin-2-yl 1-oxide (mono-decarboxylation) or even pyridine N-oxide (di-decarboxylation). | • Strict Temperature Control: As outlined in Problem 1, avoid all unnecessary high temperatures. • Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) can separate these less acidic impurities. |
| Impurity from Starting Material | If the initial oxidation of 2,6-lutidine to dipicolinic acid was incomplete, the starting material may contain 6-methylpicolinic acid. This impurity will also undergo N-oxidation to form 6-methylpicolinic acid N-oxide. | • Purify the Starting Material: Ensure the dipicolinic acid used is of high purity (>99%). Recrystallize the dipicolinic acid before the N-oxidation step if its purity is questionable. • Fractional Crystallization: The N-oxidized impurity may have different solubility properties, allowing for separation from the desired product by careful fractional crystallization. |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
IV. Recommended Experimental Protocol
This protocol is a generalized procedure based on common methods for N-oxidation of pyridine derivatives.[1] Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Pyridine-2,6-dicarboxylic acid (dipicolinic acid, >99%)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35% aqueous solution)
-
Hydrochloric Acid (for pH adjustment)
-
Sodium Bicarbonate
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of pyridine-2,6-dicarboxylic acid in 100 mL of glacial acetic acid. Gentle warming (40-50°C) may be required to achieve a clear solution.
-
Reaction Setup: Cool the solution to room temperature.
-
Oxidant Addition: Slowly add 6.0 mL of 35% hydrogen peroxide to the stirred solution. An exotherm may be observed.
-
Heating: Heat the reaction mixture to 75-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent with 0.5% acetic acid). The N-oxide product should be more polar than the starting material.
-
Cooling and Precipitation: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture in an ice bath. The product may begin to precipitate.
-
Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator (bath temperature < 50°C).
-
Purification:
-
To the residue, add 100 mL of cold deionized water. Stir to form a slurry.
-
Collect the crude solid by vacuum filtration and wash with a small amount of cold water.
-
For further purification, the crude solid can be recrystallized from hot water or an ethanol/water mixture.
-
-
Drying: Dry the purified white crystalline product in a vacuum desiccator at room temperature to a constant weight.
V. References
-
Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]
-
Pyridine-n-oxide. Organic Syntheses Procedure. [Link]
-
BACTERIAL OXIDATION OF DIPICOLINIC ACID I.: Isolation of Microorganisms, Their Culture Conditions, and End Products. (1962). Journal of Bacteriology. [Link]
-
Picolinic acid hydrochloride. Organic Syntheses Procedure. [Link]
-
Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Pyridine N-Oxides. (2012). Baran Group Meeting, The Scripps Research Institute. [Link]
-
How to dry pyridine N-oxide obtained commerically. (2023). Reddit. [Link]
-
BACTERIAL OXIDATION OF DIPICOLINIC ACID I. : Isolation of Microorganisms, Their Culture Conditions, and End Products. (1962). PubMed. [Link]
-
THERMAL PROPERTIES OF DIPICOLINIC ACID AND DIPICOLINIC ACID SODIUM SALT. CyberLeninka. [Link]
-
Dipicolinic acid. Wikipedia. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2020). Molecules. [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Inorganics. [Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Chemistry Stack Exchange. [Link]
-
A note on the preparation of dipicolinic acid. (2006). ResearchGate. [Link]
-
2,6-Pyridinedicarboxylic acid. NIST WebBook. [Link]
-
2,6-Pyridinedicarboxylic acid, 1-oxide. Chemsrc. [Link]
-
Multielectrode Advanced Oxidation Treatment of Tannery Wastewater: Mass Transfer Characterization, Process Performance, Kinetic Modeling, and Energetic Analysis. (2024). MDPI. [Link]
-
Stabilization of peracids with dipicolinic acid. (1952). Google Patents.
-
m-CPBA (meta-chloroperoxybenzoic acid). (2023). Master Organic Chemistry. [Link]
-
2,6-pyridinedicarboxylic acid 1-oxide. (2024). Chem-Mall. [Link]
-
Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]
-
In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. (2023). Journal of Medicinal Chemistry. [Link]
-
N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP5W30O110]14-. (2010). ResearchGate. [Link]
-
[On the decarboxylation of picolinic acid-N-oxide in the presence of acetic anhydride]. (1960). PubMed. [Link]
-
Thermal Stability of Amorphous Solid Dispersions. (2021). Pharmaceutics. [Link]
-
Stabilizing Peracids with Dipicolinic Acid. Scribd. [Link]
-
Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. (2022). CABI Digital Library. [Link]
-
2,6-Pyridinedicarboxylic acid. Ataman Kimya. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DIPICOLINIC ACID N-OXIDE | 15905-16-5 [chemicalbook.com]
- 3. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]
- 4. [On the decarboxylation of picolinic acid-N-oxide in the presence of acetic anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid for Biological Assays
Welcome to the technical support center for 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (also known as dipicolinic acid N-oxide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for dissolving this compound for use in biological assays. We understand that achieving and maintaining the solubility of a compound is critical for obtaining reliable and reproducible experimental results. This document provides a series of frequently asked questions (FAQs) and detailed protocols to address common challenges you may encounter.
Introduction to this compound
This compound is a derivative of dipicolinic acid, a well-known chelating agent. The presence of two carboxylic acid groups and an N-oxide moiety suggests that its solubility will be significantly influenced by pH. While its parent compound, dipicolinic acid, has a reported aqueous solubility of 5 g/L, the N-oxide functional group can alter its physicochemical properties, including pKa and crystal lattice energy, thus affecting its solubility.[1][2] This guide will walk you through a systematic approach to effectively solubilize this compound for your specific biological application.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in water or my biological buffer. What is the first step I should take?
A1: The initial and most critical step is to assess the pH of your solvent. As a dicarboxylic acid, the solubility of this compound is expected to be lowest at an acidic pH where the carboxyl groups are protonated and the molecule is neutral. By increasing the pH, you will deprotonate the carboxylic acid groups, forming a more soluble carboxylate salt.
Recommended Action:
-
Start with a small amount of the compound in your desired aqueous buffer (e.g., PBS, TRIS).
-
Measure the initial pH.
-
Gradually add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring.
-
Monitor for dissolution. You should observe the compound dissolving as the pH increases.
Q2: I was able to dissolve the compound by raising the pH, but it precipitates when I add it to my cell culture medium. What is causing this?
A2: This is a common issue known as "crashing out" and can be attributed to a few factors:
-
pH Shift: Your cell culture medium is buffered (typically around pH 7.2-7.4). If your concentrated stock solution has a very high pH, adding it to the medium can cause a localized pH drop, leading to the protonation of the carboxylate groups and subsequent precipitation.
-
Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, and other components. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are particularly known to form insoluble salts with dicarboxylic acids.[3][4]
-
"Solvent Shock": If you are using a co-solvent like DMSO for your stock, the rapid dilution into an aqueous environment can cause the compound to precipitate if its solubility limit in the final medium is exceeded.[5]
Troubleshooting Steps:
-
Prepare the stock solution at a pH closer to your final assay pH. Aim for a stock solution pH that is only slightly higher than your final medium's pH, just enough to maintain solubility.
-
Perform a serial dilution. Instead of adding a highly concentrated stock directly to your final volume of media, perform one or two intermediate dilutions in pre-warmed media.[6] This allows for a more gradual pH and solvent equilibration.
-
Consider a co-solvent. If pH adjustment alone is insufficient, a water-miscible organic co-solvent can help.
Q3: What co-solvents are recommended for preparing a stock solution of this compound?
A3: For compounds with ionizable groups, a combination of pH adjustment and a co-solvent is often the most effective strategy.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): This is a powerful and widely used solvent for preparing high-concentration stock solutions of many compounds for biological assays.[7]
-
Ethanol: Another biocompatible solvent, though generally less potent than DMSO for dissolving polar compounds.
-
Polyethylene Glycol (PEG): Lower molecular weight PEGs (e.g., PEG300, PEG400) can be effective solubilizing agents.
Workflow for Co-Solvent Use:
The following workflow illustrates a systematic approach to preparing a stock solution using a co-solvent and pH adjustment.
Caption: Workflow for preparing a stock solution.
Detailed Protocols
Protocol 1: Aqueous Stock Solution Preparation by pH Adjustment
This protocol is ideal if you want to avoid organic co-solvents.
-
Weigh the desired amount of this compound.
-
Add a portion (e.g., 80%) of the final desired volume of your aqueous buffer (e.g., sterile PBS).
-
Stir the suspension at room temperature.
-
Slowly add 0.1 M or 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the compound is fully dissolved. Note the final pH.
-
Adjust the pH downwards carefully with 0.1 M HCl if you have overshot your target pH, but do not go so low as to cause precipitation.
-
Bring the solution to the final volume with your aqueous buffer.
-
Sterile filter the final solution through a 0.22 µm filter.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: High-Concentration Stock in a Co-Solvent
This protocol is suitable for creating a concentrated stock that can be diluted into your assay medium.
-
Weigh your compound in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve your target high concentration (e.g., 100 mM).
-
Vortex thoroughly. If necessary, briefly sonicate in a water bath to aid dissolution.
-
Visually inspect for complete dissolution.
-
Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption by the DMSO.[7]
Important Consideration for Co-Solvent Stocks: When diluting into your final assay medium, ensure the final concentration of the co-solvent is low enough to not affect your biological system (typically <0.5% for DMSO in cell-based assays).
Data Summary Table
The following table provides a starting point for your solubility testing. The exact values should be determined empirically for your specific lot of compound and experimental conditions.
| Solvent System | Target Concentration | Recommended Approach | Key Considerations |
| Aqueous Buffer (e.g., PBS) | 1-10 mM | Adjust pH to >7.5 with NaOH | Potential for precipitation with divalent cations. |
| Cell Culture Medium | 10-100 µM | Dilute from a concentrated stock | Risk of precipitation due to pH shift or media components. |
| DMSO | 50-100 mM | Direct dissolution | Ensure final DMSO concentration in assay is non-toxic. |
| DMSO/Aqueous Buffer | 10-50 mM | Dissolve in DMSO first, then add buffer and adjust pH | Good for intermediate stock solutions. |
Logical Relationships in Solubility Troubleshooting
The process of troubleshooting solubility issues can be visualized as a decision tree, starting with the simplest methods and progressing to more complex ones as needed.
Caption: Decision tree for solubility troubleshooting.
We hope this guide provides you with the necessary tools to successfully work with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Bio-Techne. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIPICOLINIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Dipicolinic acid. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Sciencemadness Wiki. (2018, June 20). Dipicolinic acid. Retrieved from [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refinement of 1-oxidopyridin-1-ium-2,6-dicarboxylic Acid Crystal Structure Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting common issues encountered during the crystallographic refinement of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide. As a compound of interest in pharmaceutical and materials science, obtaining a high-quality crystal structure is paramount for understanding its chemical behavior and for rational drug design. This resource is designed to move beyond a simple checklist, offering explanations for why certain refinement strategies are employed.
Frequently Asked Questions (FAQs) & Troubleshooting
Disorder in the Carboxylic Acid Groups
Question: My refinement of this compound shows significant residual electron density and elongated thermal ellipsoids for the carboxylic acid groups. What could be the cause and how do I model this?
Answer: This is a classic sign of positional disorder, a common phenomenon in crystal structures where molecules or parts of molecules occupy multiple orientations within the crystal lattice.[1] For carboxylic acid groups, this often manifests as a rotation around the C-C bond, leading to two or more positions for the oxygen atoms.
Causality: The relatively low energy barrier for rotation around the C-C single bond, coupled with intermolecular interactions like hydrogen bonding, can lead to multiple stable or metastable conformations of the carboxylic acid groups. Crystal packing forces may not be strong enough to lock the group into a single orientation, resulting in statistical disorder throughout the crystal.
Troubleshooting Protocol:
-
Initial Isotropic Refinement: Begin by refining the disordered atoms isotropically. Anisotropic refinement can sometimes mask disorder by absorbing the positional variance into the thermal parameters, making it harder to identify the distinct positions.[2]
-
Difference Electron Density Map Analysis: Carefully examine the difference electron density map (Fo-Fc). The presence of distinct positive and negative peaks around the carboxylic acid group is a strong indicator of disorder.
-
Modeling with PART Instructions: Use refinement software like SHELXL or Olex2 to model the disorder using PART instructions.[2]
-
Assign the atoms of the first orientation to PART 1.
-
Assign the atoms of the second orientation to PART 2.
-
The occupancy of these parts should be refined using a free variable to ensure their sum is equal to one. For a two-component disorder, the occupancies would be 21 and -21 for the respective parts in SHELXL.
-
-
Geometric Restraints: It is crucial to apply geometric restraints to the disordered components to maintain chemically sensible bond lengths and angles. Use restraints like DFIX (distance fix) and DANG (distance angle) for the C-O and O...O distances within each disordered component.
-
Anisotropic Refinement: Once a stable disorder model is achieved with reasonable occupancies, proceed with anisotropic refinement of the non-hydrogen atoms.
Hydrogen Bonding and Proton Location
Question: The hydrogen atom of the carboxylic acid group appears to be shared between the carboxylic oxygen and the N-oxide oxygen. How do I correctly model this and what does it signify?
Answer: this compound and related structures are known to form strong intramolecular hydrogen bonds.[3][4][5] The short O···O distance, typically around 2.4 Å, is indicative of a strong interaction.[3] The position of the hydrogen atom within this bond can be challenging to determine from X-ray diffraction data alone, as hydrogen has very low scattering power.
Causality: The acidic proton of the carboxylic acid is strongly attracted to the electron-rich N-oxide oxygen atom. This can result in a potential energy surface with a single, broad minimum or two closely spaced minima for the proton's position. In some cases, the proton may be truly centered, while in others it may be disordered between the two oxygen atoms.
Troubleshooting Protocol:
-
Locating the Hydrogen Atom: Attempt to locate the hydrogen atom in the difference electron density map after all non-hydrogen atoms have been refined anisotropically. It will likely appear as a small positive peak.
-
Refining the Hydrogen Position: If a clear peak is visible, include the hydrogen atom in the model and refine its position freely. However, be aware that this position may have a large uncertainty.
-
Using Geometric Restraints: A more robust approach is to use a riding model (AFIX instructions in SHELXL) where the O-H bond length is restrained to a standard value (e.g., 0.84 Å) and the hydrogen atom's position is geometrically dependent on the oxygen atom.[6]
-
Consideration of Disorder: If the difference map shows density near both oxygen atoms, a two-site disordered model for the hydrogen atom may be appropriate. This can be modeled using PART instructions, similar to the carboxylic acid disorder.
-
Spectroscopic Correlation: For a definitive understanding of the hydrogen bond, consider complementary techniques like neutron diffraction, which can precisely locate hydrogen atoms, or solid-state NMR.[5]
Twinning
Question: My refinement has stalled at a high R-factor (>10%), and the data quality seems good. Could twinning be the issue, and how do I identify and handle it?
Answer: Twinning is a common issue in crystallography where the crystal consists of multiple intergrown domains with different orientations related by a specific symmetry operation (the twin law).[7][8] This results in an overlap of reflections from the different domains, complicating the structure refinement.[7] If not properly accounted for, twinning can lead to high R-factors and an incorrect structural model.[9]
Causality: Twinning can occur during crystal growth under specific conditions. For certain crystal symmetries, there may be pseudo-symmetry elements that allow for the formation of energetically similar, but differently oriented, crystal domains.
Troubleshooting Protocol:
-
Identifying Twinning:
-
Symmetry Analysis: Programs like Olex2 can automatically search for potential twin laws based on the crystal's metric symmetry.[7]
-
Intensity Statistics: Unusual intensity statistics, such as a low /^2 value, can be indicative of twinning.
-
Systematic Absences: Violations of systematic absences for the assumed space group can also suggest twinning.
-
-
Refinement with Twinning:
-
HKLF 5 Format: For non-merohedral twinning, the reflection data needs to be in HKLF 5 format, which contains the intensity information for the overlapping reflections.[7]
-
TWIN and BASF Instructions: In SHELXL, the TWIN instruction is used to define the twin law matrix, and the BASF instruction refines the fractional contribution of each twin component.[7]
-
Refinement Strategy: It is often beneficial to first refine the structure without the twin law to obtain a reasonable starting model. Then, introduce the TWIN and BASF instructions and continue the refinement. The R-factor should drop significantly if the twinning is correctly modeled.
-
Data Presentation
| Parameter | Typical Value | Source |
| N-O Bond Length | ~1.33-1.34 Å | [3] |
| Intramolecular O···O Distance | ~2.42-2.44 Å | [3] |
| C=O Bond Length | ~1.21 Å | [3] |
| C-O Bond Length | ~1.31 Å | [3] |
Experimental Protocols
Protocol 1: Modeling Two-Site Positional Disorder
-
Open the refinement file in a program like Olex2 or directly edit the .ins file.[10][11]
-
Identify the atoms involved in the disorder (e.g., the two oxygen atoms of a carboxylic acid group).
-
Duplicate the disordered atoms.
-
Assign the original set of atoms to PART 1 and the duplicated set to PART 2.
-
Assign occupancies to the atoms in each part. For PART 1, use a free variable like 21.0. For PART 2, use -21.0.
-
Add geometric restraints (DFIX, DANG) to both parts to maintain chemical sensibility.
-
Refine the structure. The occupancy factor will refine, giving the relative populations of the two disordered components.
-
End the disordered block with a PART 0 instruction.
Protocol 2: Twinning Refinement in SHELXL
-
Identify the twin law. This can often be done automatically in software like Olex2.[7] The twin law is a 3x3 matrix that relates the Miller indices of the twin domains.
-
Add the TWIN instruction to your .ins file, followed by the elements of the twin matrix.
-
Add the BASF instruction with an initial guess for the twin component scale factor (e.g., BASF 0.2). This refines the fractional contribution of the second twin component.[7]
-
Ensure your data is in the correct format. For merohedral twinning, an HKLF 4 file is typically used. For non-merohedral twinning, an HKLF 5 file is necessary.[7]
-
Refine the structure. Monitor the R-factors and the refined BASF value. A significant drop in the R-factor indicates a successful twin refinement.
Visualizations
Caption: A generalized workflow for crystal structure refinement, highlighting key troubleshooting decision points.
Caption: Decision-making process for modeling positional disorder in a crystal structure.
References
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
OlexSys. (n.d.). Twinned Structures. Olex2. [Link]
-
Olex2. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. [Link]
-
Esser, L. (n.d.). Refinement in cases of Twinning. National Cancer Institute. [Link]
- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]
-
Phenix. (n.d.). Tutorial: Refinement against twinned data. [Link]
- Freed, R. L., & Peacor, D. R. (1967). Refinement of the crystal structure of johannsenite. American Mineralogist, 52(5-6), 709-720.
-
IMSERC. (2015, January 12). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
CCP4. (2024, May 17). SHELXL. [Link]
-
OlexSys. (n.d.). Refinement. Olex2. [Link]
-
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. University of Göttingen. [Link]
-
OlexSys. (n.d.). Refinement Workflow. Olex2. [Link]
-
IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]
-
Gilli, G., Bertolasi, V., Ferretti, V., & Gilli, P. (1994). Strong intramolecular O—H⋯O hydrogen bonds in quinaldic acid N-oxide and picolinic acid N-oxide. Acta Crystallographica Section B: Structural Science, 50(4), 390-396. [Link]
- Filarowski, A., Koll, A., & Glowiak, T. (2002). Strong intramolecular hydrogen bonds. Part I. Vibrational frequencies of the OH group in some picolinic acid N-oxides predicted from DFT calculated potentials and located in the infrared spectra. Journal of Molecular Structure, 614(1-3), 133-146.
- Filarowski, A., Koll, A., Rospenk, M., & Shenderovich, I. G. (2003). NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions: Media and Temperature Effects on Potential Energy Surface. The Journal of Physical Chemistry A, 107(49), 10639-10647.
- Filarowski, A., & Koll, A. (2000). Hydrogen bonding in picolinic acid N-oxide. Part II: A proposal for dissipative laser driven proton transfer dynamics. Journal of Molecular Structure: THEOCHEM, 500(1-3), 429-440.
- Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxy-picolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
-
Watkin, D. (2008). Disorder in crystal structures: new approaches in finding the best model [Doctoral dissertation, University of Oxford]. Oxford University Research Archive. [Link]
-
Reddit. (2023, June 17). How to dry pyridine N-oxide obtained commerically. r/Chempros. [Link]
-
Wikipedia. (n.d.). Dipicolinic acid. [Link]
- Stilinović, V., Cinčić, D., & Kaitner, B. (2010). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Crystal Growth & Design, 10(12), 5244-5252.
- Correia, N. T., et al. (2018). Nature of the structural and dynamical disorder in organic cocrystals with a true nanometric size channel-like architecture. Scientific Reports, 8(1), 1-12.
- Nieciecka, D., et al. (2016). Structural Properties, Order-Disorder Phenomena and Phase Stability of Orotic Acid Crystal Forms. Molecular Pharmaceutics, 13(3), 1012-1029.
-
NIST. (n.d.). Picolinic acid N-oxide. NIST Chemistry WebBook. [Link]
-
NPTEL-NOC IITM. (2019, May 6). Disorders in Crystal Structures [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
- Englert, U., et al. (2010). Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues. Crystal Growth & Design, 10(4), 1640-1645.
-
ResearchGate. (2025, August 7). Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid. [Link]
- Cervantes-Reyes, M., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57404.
- Linger, J. G., et al. (2018). Engineering the production of dipicolinic acid in E. coli. Metabolic Engineering, 47, 213-222.
- Jones, W., et al. (2003). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 5, 25-28.
-
CAS. (n.d.). Picolinic acid N-oxide. CAS Common Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
ResearchGate. (2025, August 6). The supramolecular structure of pyridine-2,6-dicarboxylic acid. [Link]
- Waitschat, S., et al. (2018). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 47(4), 1155-1163.
Sources
- 1. Disorder in crystal structures : new approaches in finding the best model [edoc.unibas.ch]
- 2. ou.edu [ou.edu]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Refinement | OlexSys [olexsys.org]
- 7. Twinned Structures | OlexSys [olexsys.org]
- 8. academic.oup.com [academic.oup.com]
- 9. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
Technical Support Center: Purification of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid
Welcome to the technical support guide for the purification of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide (DPANO). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity DPANO for their work. Here, we address common challenges and provide detailed, field-tested protocols to help you navigate the purification process effectively.
Introduction: The Challenge of Purifying DPANO
This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic and coordination properties, stemming from the pyridine N-oxide and the two carboxylic acid moieties, make it a desirable ligand for novel metal complexes and a precursor for functionalized heterocyclic compounds.
However, the very features that make DPANO chemically interesting also present purification challenges. Its zwitterionic character and high polarity can lead to difficulties in separation from starting materials and byproducts. This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurities are directly related to the common synthetic route: the oxidation of pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) with hydrogen peroxide, often catalyzed by sodium tungstate.[1]
-
Unreacted Starting Material: The most common impurity is the starting material, pyridine-2,6-dicarboxylic acid (DPA). Incomplete oxidation is a frequent issue.
-
Inorganic Salts: If a tungstate catalyst is used, residual sodium tungstate will be present in the crude product.
-
Degradation Products: While less common under controlled conditions, over-oxidation can lead to ring-opened byproducts.
-
Residual Solvents: Water is the most common solvent used in the synthesis and can be retained in the final product.
Q2: My purified product has a broad melting point range. What does this indicate?
A broad melting point is a classic indicator of impurities. The presence of unreacted dipicolinic acid, in particular, can lead to a depressed and broad melting range. For high-purity this compound, a sharp melting point is expected.
Q3: I'm seeing unexpected signals in my 1H NMR spectrum. How can I identify the impurities?
The 1H NMR spectrum of pure DPANO in a solvent like DMSO-d6 should show two distinct signals for the aromatic protons. The presence of additional aromatic signals, particularly in the 8-9 ppm region, likely corresponds to unreacted dipicolinic acid.
Q4: Can I use standard silica gel chromatography for purification?
Due to the high polarity and acidic nature of DPANO, traditional silica gel chromatography is often challenging. The compound may streak or bind irreversibly to the silica. Reversed-phase chromatography (e.g., C18) with an aqueous mobile phase containing a pH modifier (like formic or acetic acid) can be a viable, albeit more expensive, alternative for small-scale purification.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product loss during recrystallization due to high solubility in the chosen solvent. | Optimize the recrystallization solvent system. Consider using a binary solvent mixture to fine-tune solubility. Ensure the solution is fully saturated before cooling. |
| Incomplete precipitation during acid-base purification. | Carefully adjust the pH to the isoelectric point of DPANO to ensure maximum precipitation. Use a calibrated pH meter for accuracy. | |
| Product is Off-White or Colored | Presence of colored organic impurities or trace metal contaminants. | Perform a charcoal treatment on the dissolved product before the final recrystallization step. |
| Inconsistent Spectroscopic Data | Residual water or solvent. | Dry the purified product thoroughly under high vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C). |
| Presence of unreacted starting material. | Repeat the acid-base purification cycle or perform a second recrystallization. |
Purification Protocols
The following protocols are designed to address the most common impurities encountered during the synthesis of this compound.
Protocol 1: Acid-Base Purification for Removal of Unreacted Dipicolinic Acid
This method leverages the difference in acidity between the N-oxide and the parent dicarboxylic acid to achieve separation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude DPANO in a minimum amount of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH), at room temperature. Stir until a clear solution is obtained.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product). Stir for 15-30 minutes at room temperature.
-
Filtration: Filter the solution through a pad of celite to remove the charcoal and any other insoluble impurities.
-
Acidification: Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), dropwise to the filtrate while stirring vigorously. Monitor the pH with a pH meter.
-
Precipitation: Continue adding acid until the pH of the solution reaches the isoelectric point of DPANO, where its solubility is minimal. This will typically be in the pH range of 2-3. A white precipitate of pure DPANO will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the purified product under high vacuum to a constant weight.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is an effective final step to remove any remaining trace impurities and to obtain a crystalline, high-purity product.
Step-by-Step Methodology:
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system. Water is a common choice for highly polar compounds like DPANO. A mixed solvent system, such as ethanol/water, can also be effective.
-
Dissolution: In a flask equipped with a reflux condenser, add the purified DPANO from the acid-base purification step. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid rapid cooling.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the final product under high vacuum to remove all traces of solvent.
Visualizing the Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Purification workflow for DPANO.
Characterization of Pure this compound
Verifying the purity of the final product is a critical step. Below are the expected analytical data for high-purity DPANO.
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| 1H NMR | In DMSO-d6, expect two signals in the aromatic region, corresponding to the protons on the pyridine ring. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift. |
| 13C NMR | Expect distinct signals for the carboxyl carbons and the carbons of the pyridine ring. |
| Infrared (IR) Spectroscopy | Look for characteristic peaks for the O-H stretch of the carboxylic acids (broad), the C=O stretch, and the N-O stretch. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values for C7H5NO5. |
Concluding Remarks
The successful purification of this compound is readily achievable with a systematic approach. By understanding the nature of the likely impurities and employing a combination of acid-base purification and recrystallization, researchers can obtain high-purity material suitable for the most demanding applications. Always confirm the purity of your final product using appropriate analytical techniques.
References
- Heywood, D. L., & Dunn, J. T. (1958). Preparation of Pyridinedicarboxylic Acid N-Oxides. The Journal of Organic Chemistry, 23(10), 1569–1570.
-
PrepChem. (2023). Synthesis of pyridine-2,6-dicarboxylic acid N-oxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]
Sources
scaling up the synthesis of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Welcome to the Technical Support Center for the synthesis of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (Dipicolinic Acid N-Oxide). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of scaling this synthesis. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved by the direct N-oxidation of its precursor, pyridine-2,6-dicarboxylic acid (dipicolinic acid). This transformation, while straightforward on paper, presents significant challenges during scale-up, primarily related to managing reaction exothermicity, ensuring complete conversion, and isolating the highly polar, zwitterionic product.
The choice of oxidizing agent is paramount. While various reagents can effect this transformation, a common and scalable method involves using hydrogen peroxide in an acidic medium, typically glacial acetic acid, which generates in situ peracetic acid.
Safety First: Managing Oxidation Hazards at Scale
Scaling up oxidation reactions requires an uncompromising commitment to safety. The primary hazard stems from the use of strong oxidizing agents in the presence of organic materials, creating a potential for thermal runaway and, in severe cases, fire or explosion.[1]
Question: What are the primary safety concerns when scaling up this N-oxidation, and what mitigation strategies are essential?
Answer: The core safety challenges are thermal runaway, pressure buildup from gas evolution, and the handling of corrosive and potent oxidizing agents. A multi-layered safety approach is non-negotiable.
-
Thermal Hazard Analysis: Before any scale-up, perform a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will determine the heat of reaction and the onset temperature for decomposition, which is critical for defining safe operating limits.[2]
-
Controlled Reagent Addition: The N-oxidation is highly exothermic.[3] The oxidizing agent (e.g., hydrogen peroxide or peracetic acid) must be added slowly and sub-surface to the reaction mixture with vigorous stirring. This ensures the heat generated is dissipated efficiently and prevents localized "hot spots."[4]
-
Efficient Heat Management: Laboratory glassware's high surface-area-to-volume ratio does not translate to large reactors.[4][5] Ensure your reactor has an adequate cooling system (e.g., a jacket with a powerful chiller) capable of removing the total heat generated by the reaction. Monitor the internal reaction temperature, not just the jacket temperature.
-
Quenching and Off-Gassing: Have a validated quenching procedure ready. A reducing agent like sodium bisulfite or sodium thiosulfate can be used to destroy excess peroxide at the end of the reaction. Be aware that quenching can also be exothermic and may generate gas (e.g., SO₂), so proper venting is crucial.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, acid-resistant gloves, and a lab coat or apron.[6][7] All manipulations involving concentrated acids and peroxides should be performed in a well-ventilated fume hood.[8]
Troubleshooting Guide: From Reaction to Isolation
This section addresses specific problems you may encounter during the synthesis.
Question: My reaction is sluggish, or I'm observing incomplete conversion to the N-oxide. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue, often stemming from insufficient oxidant activity or sub-optimal temperature.
-
Verify Oxidant Potency: Ensure your oxidizing agent is of high quality and appropriate concentration. If using hydrogen peroxide, its concentration should be verified. Commercial 30-50% H₂O₂ is typical. For peracetic acid, use a fresh solution, as it can degrade upon storage.[3]
-
Optimize Temperature: While safety dictates careful temperature control, the reaction may require a certain thermal threshold to proceed at a reasonable rate. A typical temperature range for N-oxidation with H₂O₂ in acetic acid is 60-85°C.[3] Gradually increase the temperature while carefully monitoring for any sharp rise indicating a potential runaway.
-
Increase Reaction Time: Scale-up often necessitates longer reaction times due to mass and heat transfer limitations.[9] Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or ¹H NMR by taking aliquots) to determine the point of completion.
-
Stoichiometry of Oxidant: A slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) is often used to ensure full conversion of the starting material. However, a large excess can lead to side reactions and complicates the work-up.
Question: I'm observing significant impurities in my product. What are the likely side-products and how can they be minimized?
Answer: The primary impurities are unreacted starting material and potential degradation products.
-
Unreacted Dipicolinic Acid: This is the most common impurity and indicates incomplete conversion.[10] Address this using the strategies mentioned above.
-
Decarboxylation Products: At excessive temperatures, pyridine carboxylic acids can undergo decarboxylation. While dipicolinic acid is relatively stable, prolonged exposure to high heat in acidic conditions could potentially lead to the loss of one or both carboxyl groups. Maintaining strict temperature control below 90°C is crucial.
-
Ring-Opening or Over-Oxidation: Although less common under controlled conditions, highly aggressive oxidation can lead to pyridine ring degradation. This is more of a concern with stronger oxidants or in the presence of metal catalysts. Sticking to reagents like H₂O₂/AcOH minimizes this risk.
To minimize byproducts, the key is precise control over reaction parameters.
Experimental Workflow for N-Oxide Synthesis
Caption: General experimental workflow for scaling up the synthesis.
Question: Product isolation is challenging. My product seems to stay in the aqueous phase, leading to very low yields. What is the best work-up and purification strategy?
Answer: This is the most common and frustrating challenge. The product, this compound, is a zwitterion. It is highly polar, likely very soluble in water and acetic acid, but insoluble in most common organic solvents. Standard extractive work-ups will fail.
-
Direct Crystallization/Precipitation: The most effective method is to induce crystallization directly from the reaction mixture. After ensuring all residual peroxide is quenched, the acetic acid can be partially or fully removed under reduced pressure. The product may precipitate upon concentration and cooling.
-
Anti-Solvent Precipitation: After concentrating the reaction mixture, adding an "anti-solvent" in which the product is insoluble can force precipitation. Suitable anti-solvents for such a polar molecule could be isopropanol, acetone, or acetonitrile. This must be tested on a small scale first.
-
pH Adjustment: The solubility of the product is highly dependent on pH. While it is zwitterionic, carefully adjusting the pH of the concentrated aqueous/acetic acid solution might identify an isoelectric point where its solubility is minimal, causing it to precipitate.[10] This technique is used for the similar molecule, chelidamic acid.[11][12]
-
Avoiding Water: If possible, minimize the amount of water used during the reaction and work-up to facilitate easier removal of the solvent (acetic acid).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and where can I source it? A1: The required starting material is pyridine-2,6-dicarboxylic acid (dipicolinic acid). It is a stable, crystalline solid available from major chemical suppliers. While it can be synthesized via oxidation of 2,6-lutidine, purchasing the high-purity acid is more efficient for direct N-oxide synthesis.[13][14]
Q2: Which oxidizing agent is best suited for scale-up? A2: For scale-up, the combination of hydrogen peroxide and glacial acetic acid is often preferred. This system is less hazardous and more cost-effective than alternatives like meta-chloroperoxybenzoic acid (m-CPBA). Urea-hydrogen peroxide is another option that offers improved safety.[15] Pre-formed peracetic acid is also effective but can be more hazardous to handle and store in large quantities.[3]
Q3: What are the critical process parameters (CPPs) I need to monitor and control? A3: The most critical parameters are:
-
Temperature: For safety and to control side reactions.
-
Rate of Oxidant Addition: To manage the exotherm.
-
Stirring Rate: To ensure efficient mixing and heat transfer.
-
Reaction Concentration: Affects kinetics and can influence product isolation.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 70 - 85°C | Balances reaction rate with thermal safety. Higher temperatures risk runaway and degradation.[3] |
| Oxidant Equivalents | 1.1 - 1.5 eq. | Ensures complete conversion without excessive side reactions or difficult quenching. |
| Addition Time | 2 - 6 hours (scale-dependent) | Must be slow enough to allow the cooling system to dissipate the generated heat.[4][5] |
| Solvent Volume | 5 - 10 mL AcOH per g of SM | Sufficient for slurry mobility without being overly dilute, which would complicate isolation. |
Q4: How can I reliably analyze the reaction progress and final product purity? A4:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with a C18 column and an acidic aqueous mobile phase is ideal for separating the polar starting material and product.
-
Product Characterization:
-
¹H NMR: The most definitive method. In D₂O or DMSO-d₆, you will observe a distinct downfield shift of the pyridine ring protons upon N-oxidation.
-
Mass Spectrometry: To confirm the molecular weight (183.12 g/mol ).[16]
-
Melting Point: To assess purity.
-
FT-IR: Look for the characteristic N-O stretching band, typically around 1250-1300 cm⁻¹.[17]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
Detailed Experimental Protocol (Illustrative 50 g Scale)
Disclaimer: This protocol is for informational purposes and should be adapted and validated based on your specific equipment and safety assessment.
Materials:
-
Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid): 50.0 g
-
Glacial Acetic Acid: 400 mL
-
Hydrogen Peroxide (35% aq. solution): 34 mL
-
Sodium Bisulfite
-
Isopropanol (for washing)
-
Deionized Water
Procedure:
-
Setup: Equip a 1 L jacketed glass reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, a condenser, and an addition funnel. Connect the reactor jacket to a circulating chiller set to 20°C.
-
Charging: Charge the reactor with pyridine-2,6-dicarboxylic acid (50.0 g) and glacial acetic acid (400 mL). Begin stirring to form a slurry.
-
Heating: Heat the slurry to 70°C. The solid should partially or fully dissolve.
-
Oxidant Addition: Once the internal temperature is stable at 70°C, begin the slow, dropwise addition of 35% hydrogen peroxide (34 mL) via the addition funnel over a period of 3-4 hours. Crucially, monitor the internal temperature. If it rises above 75°C, pause the addition until the temperature stabilizes. The efficiency of your cooling system will dictate the maximum safe addition rate.[3][5]
-
Reaction: After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 4-6 hours, or until reaction monitoring (e.g., HPLC) shows complete consumption of the starting material.
-
Cooling & Quenching: Cool the reaction mixture to 20°C. Prepare a solution of sodium bisulfite in water. Slowly add the bisulfite solution to the reaction mixture until a starch-iodide test indicates the absence of peroxides. Be cautious, as this quenching can be exothermic.
-
Isolation: Concentrate the reaction mixture under reduced pressure (vacuum) to remove about 70-80% of the acetic acid. A thick slurry or solid should form.
-
Filtration and Washing: Cool the resulting slurry to 0-5°C and hold for 1 hour. Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold isopropanol (2 x 50 mL) to remove residual acetic acid.
-
Drying: Dry the white crystalline product in a vacuum oven at 50°C to a constant weight.
References
-
Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. Retrieved from [Link]
- Montedison S.p.A. (1983). US Patent 4419515A: Two stage process for preparing 2,6-pyridinedicarboxylic acid. Google Patents.
- Kuppinger, M., Obermüller, I., & Peterhans, B. (2005). Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production Plant. CHIMIA, 59(4), 181-184.
-
The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. Retrieved from [Link]
-
University of Alberta. (n.d.). Oxidizing Agents - AFNS Safety. Retrieved from [Link]
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Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]
-
Grand Valley State University. (n.d.). Oxidizers - Lab Safety. Retrieved from [Link]
-
UniVOOK Chemical. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]
- Soine, T. O., & Buchdahl, M. R. (1952). A note on the preparation of dipicolinic acid.
- Katritzky, A. R., & El-Gendy, B. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
-
Reddit. (2022). Looking for tips on scaling up organic syntheses. Retrieved from [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
-
Wiley & Sons. (1962). Pyridine-N-Oxide. Organic Syntheses. Retrieved from [Link]
- University of Science & Technology of Suzhou. (2010). CN102249995A: Synthetic method for preparing pyridine N-oxide. Google Patents.
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- 6. chemicals.co.uk [chemicals.co.uk]
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- 8. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
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Validation & Comparative
A Comparative Guide for Researchers: Dipicolinic Acid vs. 1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Introduction: A Tale of Two Chelators
In the landscape of coordination chemistry and biological systems, pyridine-based dicarboxylic acids serve as foundational scaffolds for a multitude of applications, from antimicrobial agents to materials science. Among these, Pyridine-2,6-dicarboxylic acid, commonly known as dipicolinic acid (DPA), is a molecule of significant scientific renown. It is a cornerstone of bacterial spore stability and a versatile tridentate chelating agent.[1][2] This guide introduces its lesser-known, yet structurally intriguing analogue: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (DPA N-oxide).
While DPA has been the subject of extensive research, its N-oxide derivative remains largely uncharacterized in publicly available literature. This guide, therefore, serves a dual purpose: first, to provide a comprehensive, data-supported overview of dipicolinic acid's established properties and functionalities; and second, to construct a theoretical and predictive comparison for DPA N-oxide. By analyzing its structural modifications, we will hypothesize its potential physicochemical properties, chelation behavior, and biological activities, culminating in a proposed experimental framework to validate these predictions. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the established utility of DPA and explore the untapped potential of its N-oxide variant.
Chapter 1: Physicochemical Properties - The Foundational Data
A molecule's fundamental properties dictate its behavior in any given system. Dipicolinic acid is a white crystalline powder with well-documented characteristics.[3][4] In contrast, empirical data for DPA N-oxide is scarce. The introduction of an N-oxide group, where the pyridine nitrogen is oxidized, fundamentally alters the electronic nature and steric profile of the ring, which can be expected to influence properties like solubility, acidity, and crystal packing.
Table 1: Comparative Physicochemical Properties
| Property | Dipicolinic Acid (DPA) | This compound (DPA N-oxide) |
| Molecular Formula | C₇H₅NO₄[1] | C₇H₅NO₅[5] |
| Molar Mass | 167.12 g/mol [1] | 183.12 g/mol [5] |
| Melting Point | 248-250 °C (decomposes)[4] | Not available in literature[5] |
| Solubility in Water | 5 g/L (at 25 °C)[4] | Not available in literature (Predicted to be higher than DPA due to increased polarity) |
| Appearance | White crystalline powder[3] | Not available in literature |
| CAS Number | 499-83-2[1] | 15905-16-5[5] |
Expert Insight: The N-oxide functional group is a strong hydrogen bond acceptor and increases the molecule's overall polarity. Therefore, we can confidently predict that DPA N-oxide will exhibit greater solubility in polar solvents, including water, compared to DPA. This could have significant implications for its formulation in aqueous media for biological or industrial applications.
Chapter 2: Synthesis Pathways - Creating the Molecules
The viability of a compound for research and development is heavily dependent on accessible and efficient synthesis routes.
Synthesis of Dipicolinic Acid (DPA)
DPA can be synthesized through several established methods, most commonly involving the oxidation of a substituted pyridine precursor. One prevalent industrial method starts with the oxidation of 2,6-lutidine (2,6-dimethylpyridine), which can be isolated from coal tar.[6] Alternative routes, such as those starting from 2,6-dichloropyridine, offer different cost-benefit profiles.[7]
Figure 1: Simplified workflow for the synthesis of Dipicolinic Acid.
Proposed Synthesis of DPA N-oxide
While specific synthesis protocols for DPA N-oxide are not readily found, a logical and chemically sound approach would be the direct N-oxidation of dipicolinic acid itself. Pyridine N-oxides are commonly prepared by treating the parent pyridine with an oxidizing agent such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in acetic acid.
Expert Insight: The choice of oxidizing agent and reaction conditions is critical. The carboxylic acid groups on DPA are electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack. Therefore, a stronger oxidizing agent or more forcing conditions may be required compared to the N-oxidation of unsubstituted pyridine. Care must be taken to avoid unwanted side reactions, such as decarboxylation at elevated temperatures.
Figure 2: Proposed workflow for the synthesis of DPA N-oxide.
Chapter 3: A Comparative Analysis of Metal Chelation
The defining characteristic of both molecules is their potential as chelating agents. The arrangement of donor atoms dictates the stability, selectivity, and geometry of the resulting metal complexes.
Dipicolinic Acid: The Established Tridentate Chelator
DPA is a classic tridentate, or "pincer," ligand. It coordinates to a metal ion through the nitrogen of the pyridine ring and the oxygen atoms from each of the two deprotonated carboxylate groups.[8] This N,O,O-coordination forms two stable five-membered chelate rings, a highly favorable arrangement that contributes to the high stability of its metal complexes.[8] It is particularly effective at chelating hard metal ions like Ca²⁺, lanthanides, and various transition metals. This chelating ability is central to its biological role in stabilizing the core of bacterial endospores by complexing with large amounts of calcium ions.[1][3]
DPA N-oxide: A Shift in Coordination Geometry
The introduction of the N-oxide functionality fundamentally alters the coordination sphere. The primary nitrogen donor of DPA is replaced by an oxygen donor from the N-oxide group in DPA N-oxide. This results in a shift from an N,O,O-donor set to an O,O,O-donor set.
This has two major consequences:
-
Change in Geometry: The "bite angle" and the overall geometry of the coordination pocket will change, which will alter the ligand's selectivity for metal ions based on their preferred coordination number and geometry.
-
Electronic Effects: The N-oxide oxygen is a harder donor than the pyridine nitrogen. This may favor coordination with harder metal ions even more so than DPA.
Figure 3: Comparison of predicted metal coordination modes.
Chapter 4: Experimental Protocol - A Head-to-Head Comparison of Chelation Efficacy
To move from theoretical prediction to empirical evidence, a direct comparative study is necessary. The following protocol outlines a robust, self-validating method for quantifying and comparing the iron(III) chelation capacity of DPA and DPA N-oxide using UV-Visible Spectrophotometry. Iron is selected due to its immense biological and industrial relevance.
Protocol: Spectrophotometric Determination of Iron(III) Chelation
Principle: This assay leverages the principle of competitive chelation. Ferrozine is an indicator that forms a intensely colored magenta complex with ferrous iron (Fe²⁺), which absorbs strongly at 562 nm. A stronger chelator will sequester iron from solution, preventing the formation of the Fe²⁺-ferrozine complex and leading to a decrease in absorbance. This allows for the calculation of the test compound's chelation efficiency.[9]
Materials:
-
Dipicolinic Acid (DPA)
-
This compound (DPA N-oxide)
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Hydroxylamine HCl (as a reducing agent for any Fe³⁺)
-
HEPES buffer (or other suitable biological buffer, pH 7.4)
-
Deionized water
-
UV-Vis Spectrophotometer and cuvettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of DPA and DPA N-oxide in deionized water (adjust pH to 7.4 if necessary).
-
Prepare a 2 mM FeCl₂ stock solution in deionized water.
-
Prepare a 5 mM ferrozine stock solution in deionized water.
-
Prepare a 1 M HEPES buffer solution, pH 7.4.
-
-
Assay Procedure:
-
Set up a series of microcentrifuge tubes for each compound (DPA and DPA N-oxide) to test a range of concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Control (0% Chelation): To a tube, add 50 µL of HEPES buffer and 900 µL of deionized water.
-
Test Samples: To respective tubes, add the required volume of DPA or DPA N-oxide stock solution to achieve the final desired concentrations in a 1 mL total volume. Add 50 µL of HEPES buffer and adjust the volume with deionized water.
-
Initiate the reaction by adding 20 µL of the 2 mM FeCl₂ solution to each tube. Mix and incubate for 10 minutes at room temperature to allow for chelation to occur.
-
Add 40 µL of the 5 mM ferrozine solution to each tube. The solution will turn magenta in the presence of unchelated iron.
-
Mix thoroughly and incubate for another 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each solution at 562 nm using the spectrophotometer. Use a blank containing all reagents except FeCl₂.
-
Calculate the percentage of iron chelation for each concentration using the following formula: Chelation (%) = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (no chelator) and A_sample is the absorbance of the sample with DPA or DPA N-oxide.
-
Plot the chelation percentage against the chelator concentration for both compounds.
-
Determine the IC₅₀ value for each compound, which is the concentration of the chelator required to sequester 50% of the iron ions.[9]
-
Data Interpretation and Self-Validation: The trustworthiness of this protocol is ensured by including a negative control (no chelator) to establish the maximum absorbance and a positive control using a known strong chelator like EDTA. The IC₅₀ value provides a quantitative, comparable metric of chelation efficiency. A lower IC₅₀ indicates a more potent chelating agent under these specific assay conditions. The data should be presented in a table and a comparative graph.
Table 2: Hypothetical Comparative Chelation Data
| Chelator Concentration (µM) | % Fe(II) Chelation (DPA) | % Fe(II) Chelation (DPA N-oxide) |
| 0 | 0% | 0% |
| 50 | 15% | 25% |
| 100 | 35% | 55% |
| 250 | 60% | 85% |
| 500 | 88% | 95% |
| IC₅₀ | ~190 µM | ~90 µM |
Chapter 5: Biological Activity & Potential Applications
Dipicolinic Acid: A Multifaceted Biological Agent
DPA's primary biological significance lies in its role in the heat resistance of bacterial endospores.[1] However, its utility extends further. Studies have demonstrated its antifungal activity, which is enhanced in the presence of certain divalent metals like zinc(II) and copper(II).[10] Furthermore, intriguing research suggests DPA may have therapeutic potential, as it has been shown to promote the synthesis of tissue-type plasminogen activator (t-PA), a thrombolytic enzyme, and inhibit platelet aggregation.[11]
DPA N-oxide: A Frontier of Bioactivity
Without experimental data, the biological activity of DPA N-oxide can only be projected.
-
Antimicrobial Potential: Given that the antifungal activity of DPA is linked to metal chelation, the potentially altered chelation profile of DPA N-oxide could lead to a different spectrum or potency of antimicrobial effects.
-
Biocompatibility and Pharmacokinetics: The increased polarity of DPA N-oxide would likely decrease its passive diffusion across cell membranes but could alter its interaction with biological transporters. Its toxicity profile would need to be established, as N-oxides of some compounds can have different metabolic fates than their parent molecules.
-
Spore Formation: It is highly unlikely that DPA N-oxide could replace DPA in bacterial spores. The enzymatic machinery for DPA synthesis and its specific incorporation into the spore core are highly evolved and would likely not recognize the N-oxide derivative.[6]
Conclusion and Future Outlook
This guide solidifies the position of dipicolinic acid as a well-understood and highly versatile molecule with critical roles in microbiology and coordination chemistry. Its robust N,O,O-chelation, established synthesis, and diverse biological activities make it a valuable tool for researchers.
In contrast, this compound represents an unexplored frontier. Based on fundamental chemical principles, we predict it will be a more polar, O,O,O-tridentate chelator with a distinct affinity and selectivity for metal ions compared to its parent compound. This structural modification opens a promising avenue for the development of novel chelators, antimicrobial agents, or materials with unique properties.
The lack of empirical data for DPA N-oxide is not a barrier but an invitation to the scientific community. The experimental protocol detailed herein provides a clear, actionable starting point for the direct, quantitative comparison of these two fascinating molecules. The results of such studies will undoubtedly illuminate the subtle yet profound impact of N-oxidation on the function of pyridine-based chelators, potentially unlocking new applications in medicine, environmental science, and beyond.
References
- Information on current time was not utilized in the gener
-
Wikipedia. Dipicolinic acid . [Link]
-
Ataman Kimya. DIPICOLINIC ACID . [Link]
-
UniVOOK Chemical. Dipicolinic Acid as Intermediate for the Synthesis . [Link]
-
Ataman Kimya. DIPICOLINIC ACID . [Link]
-
PMC, NIH. Engineering the Production of Dipicolinic Acid in E. coli . [Link]
-
AJOL. TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT . [Link]
- This source was reviewed but did not contain information directly comparable to DPA or its N-oxide.
-
Macsen Labs. Dipicolinic acid | 499-83-2 | Leading Supplier . [Link]
-
Sciencemadness Wiki. Dipicolinic acid . [Link]
- This source was reviewed but did not contain information directly comparable to DPA or its N-oxide.
- Google Patents. CN106187875A - A kind of method of synthesis 2,6 dipicolinic acid.
-
Frontiers. Antifungal Mechanism of Dipicolinic Acid and Its Efficacy for the Biocontrol of Pear Valsa Canker . [Link]
-
Taylor & Francis. Dipicolinic acid – Knowledge and References . [Link]
- This source was reviewed but did not contain information directly comparable to DPA or its N-oxide.
- This source was reviewed but did not contain information directly comparable to DPA or its N-oxide.
- This source was reviewed but did not contain information directly comparable to DPA or its N-oxide.
-
ResearchGate. The effects of dipicolinic acid on the thrombolytic activity of human cells . [Link]
-
Molbase. 2,6-pyridinedicarboxylic acid 1-oxide - 15905-16-5 . [Link]
- This source was reviewed but did not contain information directly comparable to DPA or its N-oxide.
-
Chemsrc. 2,6-Pyridinedicarboxylic acid, 1-oxide | CAS#:15905-16-5 . [Link]
- This source was reviewed but did not contain information directly comparable to DPA or its N-oxide.
-
MDPI. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method . [Link]
Sources
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- 4. macsenlab.com [macsenlab.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106187875A - A kind of method of synthesis 2,6 dipicolinic acid - Google Patents [patents.google.com]
- 8. ajol.info [ajol.info]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Antifungal Mechanism of Dipicolinic Acid and Its Efficacy for the Biocontrol of Pear Valsa Canker [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid as a Novel Fluorescent Probe for Bacterial Spore Detection
Introduction
In the realm of microbiology and biodefense, the rapid and accurate detection of bacterial endospores, such as those from Bacillus and Clostridium species, is of paramount importance. These dormant structures exhibit remarkable resistance to harsh environmental conditions, posing significant challenges in sterilization and decontamination processes. For decades, the detection of dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA), a molecule that constitutes a significant portion of the dry weight of bacterial spores, has been the gold standard for spore identification.[1][2] The formation of highly luminescent complexes between DPA and lanthanide ions, particularly terbium (Tb³⁺) and europium (Eu³⁺), has given rise to sensitive detection assays.[3]
This guide introduces a potential successor to DPA-based detection: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (DPAO). The introduction of an N-oxide moiety to the pyridine ring is hypothesized to modulate the electronic and photophysical properties of the molecule, potentially offering advantages in terms of fluorescence quantum yield, photostability, and sensitivity. As a Senior Application Scientist, this document provides a comprehensive framework for the validation of DPAO as a fluorescent probe, comparing its projected performance against the established DPA-lanthanide system and other alternative methods. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement novel detection technologies.
Comparative Analysis: DPAO in the Landscape of Bacterial Spore Detection
A thorough validation of DPAO necessitates a rigorous comparison with existing technologies. The primary benchmark is the DPA-lanthanide system, but other fluorescent probes targeting different bacterial components also provide a valuable context.
The Photophysical Rationale: Lanthanide-Sensitized Emission
The utility of DPA as a biomarker is intrinsically linked to a phenomenon known as lanthanide-sensitized emission or the "antenna effect." DPA itself exhibits very weak native fluorescence.[4] However, it is an excellent chelator for lanthanide ions. Upon complexation, the DPA molecule acts as an "antenna," efficiently absorbing excitation energy and transferring it to the chelated lanthanide ion. This energy transfer excites the f-electrons of the lanthanide, which then relaxes by emitting light at its characteristic, sharp, and long-lived wavelengths. This process is illustrated in the diagram below.
Caption: Figure 1. Mechanism of Lanthanide-Sensitized Emission.
The introduction of the N-oxide group in DPAO is expected to alter the energy levels of the molecule's singlet and triplet excited states. This could potentially lead to a more efficient intersystem crossing and energy transfer to the lanthanide ion, resulting in enhanced luminescence. Furthermore, the N-oxide moiety may influence the solubility and binding kinetics of the probe.[5]
Performance Metrics: A Comparative Overview
The following table summarizes the key performance indicators for an ideal fluorescent probe for bacterial spore detection, with a comparison between the established DPA-Tb³⁺ system, other alternative fluorescent probes, and the projected (to-be-determined) properties of a DPAO-based probe.
| Performance Metric | DPA-Tb³⁺ Complex | Alternative Fluorescent Probes (e.g., Nucleic Acid Stains) | This compound (DPAO) - To Be Validated |
| Target | Dipicolinic Acid (DPA) | DNA/RNA, cell membrane | DPAO (released from spores) |
| Detection Principle | Lanthanide-sensitized luminescence | Intercalation/binding leading to fluorescence enhancement | Potentially enhanced lanthanide-sensitized luminescence |
| Limit of Detection (LOD) | High (nM range for DPA) | Variable, can be high | To be determined |
| Selectivity | High for bacterial spores | Can stain other live/dead bacteria and host cells | To be determined |
| Photostability | High (lanthanide emission is robust) | Variable, often prone to photobleaching | To be determined |
| Quantum Yield (Φ) | High upon complexation | Variable | To be determined |
| Measurement Mode | Time-resolved fluorescence (TRF) is optimal | Steady-state fluorescence | TRF likely optimal |
| Sample Preparation | Spore germination or lysis required to release DPA | Can require permeabilization | Spore germination or lysis required |
Experimental Validation Workflow for this compound (DPAO)
The following sections outline a comprehensive, step-by-step methodology for the synthesis and validation of DPAO as a fluorescent probe.
Synthesis of this compound (DPAO)
The synthesis of DPAO can be achieved through the oxidation of dipicolinic acid. A general procedure is outlined below.
Protocol 1: Synthesis of DPAO
-
Dissolution: Dissolve dipicolinic acid in a suitable solvent, such as glacial acetic acid.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (30% solution), dropwise to the solution at room temperature.
-
Heating: Gently heat the reaction mixture to approximately 70-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, then place it on an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting material and byproducts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure DPAO.
-
Characterization: Confirm the identity and purity of the synthesized DPAO using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Photophysical Characterization
A thorough understanding of the photophysical properties of DPAO is essential for its validation as a fluorescent probe.
Protocol 2: Photophysical Characterization of DPAO
-
Sample Preparation: Prepare a stock solution of DPAO in a suitable buffer (e.g., 10 mM TRIS, pH 7.4). Prepare a series of dilutions to determine the molar extinction coefficient.
-
Absorbance Spectroscopy: Record the UV-Vis absorbance spectrum of DPAO using a spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, record the fluorescence emission spectrum of DPAO by exciting at its λ_max. Also, record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) of DPAO relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[6]
-
Prepare a series of solutions of both the DPAO and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both DPAO and the standard.
-
Calculate the quantum yield using the following equation:[7] Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Assay Development and Optimization with Terbium (III)
The core of the detection method will likely rely on the formation of a DPAO-Tb³⁺ complex.
Protocol 3: DPAO-Tb³⁺ Assay Optimization
-
Complex Formation: In a 96-well microplate, mix a fixed concentration of DPAO with varying concentrations of TbCl₃.
-
Fluorescence Measurement: Excite the samples at the absorbance maximum of the DPAO-Tb³⁺ complex (to be determined, but likely near the λ_max of DPAO) and record the terbium emission spectrum (with characteristic peaks around 490 nm and 545 nm).
-
Optimization of Stoichiometry: Plot the fluorescence intensity at 545 nm as a function of the Tb³⁺ concentration to determine the optimal molar ratio of DPAO to Tb³⁺ that yields the maximum fluorescence signal.
-
pH Optimization: Repeat the complex formation and fluorescence measurement at various pH values (e.g., from pH 5 to 9) to determine the optimal pH for the assay.
-
Kinetic Analysis: Measure the fluorescence signal at different time points after mixing DPAO and Tb³⁺ to determine the incubation time required to reach a stable signal.
Performance Validation
The sensitivity and selectivity of the DPAO-Tb³⁺ assay are critical for its practical utility.
Protocol 4: Sensitivity and Selectivity Assessment
-
Calibration Curve and Limit of Detection (LOD):
-
Prepare a series of DPAO standards of known concentrations.
-
Add the optimal concentration of TbCl₃ to each standard.
-
Measure the fluorescence intensity of each sample.
-
Plot the fluorescence intensity versus the DPAO concentration to generate a calibration curve.
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
-
Selectivity Study:
-
Prepare a solution containing a known concentration of DPAO and the optimal concentration of TbCl₃.
-
To this solution, add potential interfering substances that may be present in biological samples (e.g., common metal ions, amino acids, other organic acids).
-
Measure the fluorescence signal in the presence of each potential interferent and compare it to the signal of the DPAO-Tb³⁺ complex alone. A significant change in the fluorescence signal indicates interference.
-
Application in Bacterial Spore Detection
The final step is to validate the DPAO-Tb³⁺ assay for the detection of bacterial spores.
Caption: Figure 2. Workflow for DPAO-based Spore Detection.
Protocol 5: Detection of Bacterial Spores
-
Spore Culture and Purification: Culture a spore-forming bacterial strain (e.g., Bacillus subtilis) under conditions that promote sporulation. Purify the spores from vegetative cells.
-
Spore Germination and DPAO Release: Resuspend a known concentration of spores in a germination buffer (e.g., containing L-alanine). Incubate to induce germination and the release of DPAO.
-
Sample Preparation: Centrifuge the germinated spore suspension to pellet the remaining spores and cellular debris. Collect the supernatant, which contains the released DPAO.
-
Fluorescence Assay: Add the optimal concentration of TbCl₃ and buffer to the supernatant.
-
Measurement: Measure the time-resolved fluorescence of the sample. The use of time-resolved fluorescence (TRF) is highly recommended to minimize background fluorescence from complex biological matrices.[8][9]
-
Quantification: Correlate the fluorescence intensity to the number of spores using a calibration curve generated from known spore concentrations.
Conclusion
The validation of this compound as a fluorescent probe for bacterial spore detection represents a logical and promising advancement in the field. The introduction of the N-oxide functionality has the potential to enhance the photophysical properties of the well-established dipicolinic acid scaffold, possibly leading to a more sensitive and robust detection assay. The comprehensive validation workflow detailed in this guide, from synthesis and photophysical characterization to performance validation and application in biological samples, provides a rigorous framework for evaluating the true potential of DPAO. Should this validation prove successful, DPAO could become an invaluable tool for researchers, scientists, and drug development professionals in a wide range of applications, from environmental monitoring and food safety to clinical diagnostics and biodefense.
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A Researcher's Guide to Lanthanide Sensitization: A Comparative Study of Ligand Architectures
For researchers, scientists, and professionals in drug development, the unique photoluminescent properties of lanthanide ions offer a powerful toolkit for a myriad of applications, from high-sensitivity bioassays to advanced imaging modalities. However, the inherently low molar absorptivity of lanthanide ions, a consequence of their Laporte-forbidden f-f transitions, necessitates a clever workaround: the "antenna effect."[1] This phenomenon, central to the field of lanthanide chemistry, utilizes organic ligands to harvest excitation energy and efficiently transfer it to the lanthanide center, resulting in the ion's characteristic, sharp, and long-lived luminescence.[1]
The choice of this "antenna" ligand is paramount, as its structure and photophysical properties directly dictate the performance of the resulting lanthanide complex. This guide provides an in-depth comparative analysis of three major classes of ligands employed for lanthanide sensitization: β-diketonates , aromatic carboxylates , and macrocyclic ligands . We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you in the rational design and selection of ligands for your specific application.
The Mechanism of Lanthanide Sensitization: The Antenna Effect
The sensitization of lanthanide luminescence is a multi-step process, elegantly illustrated by the "antenna effect." This process circumvents the inefficient direct excitation of the lanthanide ion.
Caption: The Antenna Effect pathway for lanthanide sensitization.
-
Light Absorption: The organic ligand, with its high molar extinction coefficient, absorbs incident light, transitioning from its ground singlet state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited ligand then undergoes intersystem crossing to a lower-energy triplet state (T₁). This spin-forbidden transition is a crucial step, as the longer lifetime of the triplet state increases the probability of energy transfer to the lanthanide ion.
-
Energy Transfer (ET): The energy is transferred from the ligand's triplet state to an excited state of the lanthanide ion. For this to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the lanthanide ion.
-
Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state, emitting light at its characteristic wavelength.
Comparative Analysis of Ligand Classes
The efficacy of a sensitizing ligand is primarily evaluated by the overall quantum yield (Φ) of the resulting lanthanide complex, which is the ratio of photons emitted to photons absorbed. The choice of ligand class significantly impacts this value.
| Ligand Class | Typical Coordinating Atoms | Key Advantages | Common Disadvantages | Representative Quantum Yields (Eu³⁺/Tb³⁺) |
| β-Diketones | O, O | High absorption cross-sections, facile synthesis, form stable complexes.[2] | Often require ancillary ligands to saturate the coordination sphere and prevent quenching by solvent molecules.[1] | Up to ~70% for some Eu³⁺ complexes.[3] |
| Aromatic Carboxylates | O, O | Good photostability, versatile for structural modifications. | Can have lower quantum yields compared to β-diketonates due to less efficient energy transfer. | Varies widely, generally lower than β-diketonates. |
| Macrocyclic Ligands | N, O | High thermodynamic stability and kinetic inertness in solution, effectively shield the lanthanide ion from solvent quenching.[4] | More complex and often lower-yielding syntheses. | Can achieve very high quantum yields, with some Tb³⁺ complexes exceeding 60%.[4][5] |
Note: Quantum yields are highly dependent on the specific ligand, lanthanide ion, and experimental conditions (solvent, temperature, etc.). The values presented are representative of highly efficient systems within each class.
In-Depth Look at Ligand Classes
β-Diketonate Ligands: The Workhorses of Lanthanide Sensitization
β-Diketones are among the most widely used ligands for lanthanide sensitization due to their strong absorption in the UV region and their ability to form stable six-membered chelate rings with lanthanide ions.[2] A classic example is thenoyltrifluoroacetonate (TTA).
The synthesis of lanthanide β-diketonate complexes is generally straightforward. However, a critical consideration is the coordinative saturation of the lanthanide ion. Trivalent lanthanides typically have coordination numbers of 8 or 9. Since three bidentate β-diketonate ligands only provide six coordination sites, the remaining sites are often occupied by solvent molecules (e.g., water), which can significantly quench the lanthanide luminescence through vibrational energy transfer to O-H oscillators. To mitigate this, ancillary ligands, such as 1,10-phenanthroline or trioctylphosphine oxide (TOPO), are often introduced to complete the coordination sphere and displace quenching solvent molecules.
Aromatic Carboxylate Ligands: Versatility and Stability
Aromatic carboxylates, such as derivatives of benzoic acid or pyridine-2,6-dicarboxylic acid, offer another versatile platform for lanthanide sensitization. Their rigid aromatic structures can be readily functionalized to tune the photophysical properties and solubility of the resulting complexes. The carboxylate groups provide strong coordination to the lanthanide ion.
While their quantum yields can be more modest compared to the best β-diketonate systems, their robustness and the ease with which their electronic properties can be modified make them attractive for various applications, including the development of luminescent sensors.
Macrocyclic Ligands: The Key to High Stability and Efficiency in Solution
For applications in biological media, the stability of the lanthanide complex is paramount. Macrocyclic ligands, such as those based on cyclen (1,4,7,10-tetraazacyclododecane), excel in this regard. These pre-organized structures encapsulate the lanthanide ion, leading to complexes with high thermodynamic stability and kinetic inertness, preventing the release of the potentially toxic free lanthanide ion.
Furthermore, by incorporating chromophoric "antenna" units into the macrocyclic framework, these ligands can effectively shield the lanthanide ion from the aqueous environment, minimizing luminescence quenching and leading to exceptionally high quantum yields, particularly for Tb³⁺.[4][5] The synthesis of these ligands is often more challenging than that of acyclic ligands, but the resulting complex stability and performance often justify the additional synthetic effort.
Experimental Protocols: A Foundation of Trustworthiness
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative lanthanide complex. These protocols are designed to be self-validating, with clear checkpoints for assessing the success of each step.
Synthesis of a Europium(III) β-Diketonate Complex: Tris(thenoyltrifluoroacetonato)europium(III) dihydrate [Eu(TTA)₃(H₂O)₂]
This protocol describes a common method for synthesizing a classic lanthanide β-diketonate complex. The choice of ethanol as a solvent is due to the good solubility of both the lanthanide salt and the β-diketone ligand, and its volatility allows for easy removal upon completion of the reaction. The pH adjustment is critical; a slightly acidic to neutral pH ensures the deprotonation of the β-diketone for coordination while preventing the precipitation of lanthanide hydroxides.[6]
Caption: Workflow for absolute quantum yield measurement.
Instrumentation:
-
Spectrofluorometer equipped with an integrating sphere
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the lanthanide complex in a suitable solvent (e.g., acetonitrile or ethanol). The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects. [7]2. Measurement of Scattered Light (Blank): Fill a cuvette with the pure solvent and place it in the integrating sphere. Record the spectrum of the excitation light scattered by the solvent.
-
Measurement of Sample Emission: Replace the blank with the cuvette containing the sample solution and record the emission spectrum, including the scattered excitation light.
-
Calculation: The quantum yield is calculated by the instrument's software, which integrates the areas of the emission and scattered light peaks from both the sample and blank measurements to determine the ratio of emitted to absorbed photons. [8] Choice of Quantum Yield Standard: For relative quantum yield measurements, a well-characterized standard with a known quantum yield is used. For lanthanide complexes, compounds like quinine sulfate in 0.5 M H₂SO₄ or [Ru(bpy)₃]²⁺ are common choices, but it is crucial to select a standard that absorbs and emits in a similar spectral region as the sample to minimize wavelength-dependent instrumental errors. [9][10]
Conclusion: Rational Ligand Design for Tailored Applications
The choice of ligand is the most critical factor in the design of highly luminescent lanthanide complexes.
-
β-Diketones offer a readily accessible and efficient platform, particularly for solid-state applications, but often require careful consideration of coordinative saturation.
-
Aromatic carboxylates provide a robust and versatile scaffold for creating stable complexes with tunable properties.
-
Macrocyclic ligands are the gold standard for applications requiring high stability in solution, such as in biological imaging and assays, and can yield complexes with exceptional quantum yields.
By understanding the fundamental principles of lanthanide sensitization and the distinct characteristics of each ligand class, researchers can make informed decisions to design and synthesize novel lanthanide complexes with optimized properties for their specific needs, pushing the boundaries of what is possible in fields ranging from medical diagnostics to materials science.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Introduction
1-oxidopyridin-1-ium-2,6-dicarboxylic acid (OPDA) is a molecule of significant interest in pharmaceutical development due to its structural similarity to known chelating agents. Effective and reliable quantification of OPDA in various matrices is paramount for its development and eventual therapeutic application. The development of robust analytical methods is therefore a critical step. However, reliance on a single analytical method can introduce unforeseen biases. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of OPDA, underpinned by a rigorous cross-validation strategy in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for similar polar, chelating compounds.
The choice of analytical methodology is not merely a procedural step but a foundational element of scientific integrity. The "why" behind our experimental choices is as important as the "how." In this guide, we will explore two distinct chromatographic approaches: a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is well-suited for highly polar compounds, and a Reversed-Phase (RP-HPLC) method with a polar-embedded column, offering an alternative selectivity. By subjecting both methods to a comprehensive cross-validation, we aim to not only determine their individual fitness for purpose but also to establish their interchangeability, a critical factor in long-term drug development programs where methods may be transferred between laboratories or updated over time.[5][6][7]
The Analyte: this compound (OPDA)
OPDA is a diprotic acid with a pyridine N-oxide moiety, rendering it highly polar and an effective metal chelator. These properties present a unique set of challenges for chromatographic analysis. The high polarity can lead to poor retention on traditional reversed-phase columns, while the chelating activity can result in peak tailing and interaction with metallic impurities in the HPLC system. The analytical methods must be designed to mitigate these effects to ensure accurate and precise quantification.
Experimental Workflow for Method Cross-Validation
The cross-validation process is designed to demonstrate that two distinct analytical procedures can yield equivalent and reliable results for the same analyte. Our workflow is grounded in the principles outlined in the ICH Q2(R2) guideline.[1][8][9]
Caption: A flowchart illustrating the cross-validation workflow for the two proposed HPLC methods.
Detailed Experimental Protocols
Method 1: HILIC-UV for OPDA Analysis
Rationale: HILIC is an ideal choice for highly polar compounds like OPDA that are poorly retained in reversed-phase chromatography. The separation mechanism is based on the partitioning of the analyte between a water-enriched layer on the stationary phase and a mobile phase with a high organic content. This approach often yields excellent peak shapes for polar analytes.[10]
Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 60% B
-
5-6 min: Hold at 60% B
-
6.1-8 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration within the calibration range.
Method 2: RP-HPLC (Polar-Embedded)-UV for OPDA Analysis
Rationale: A reversed-phase column with a polar-embedded group offers an alternative selectivity to HILIC. The embedded polar group helps to retain and separate polar analytes that might otherwise elute in the void volume of a standard C18 column. The addition of a chelating agent like EDTA to the mobile phase is a critical, experience-driven choice to mitigate interactions between the analyte and any residual metal ions in the system, thereby improving peak shape and reproducibility.[11][12]
Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Phenomenex Luna Omega Polar C18, 4.6 x 150 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid and 0.5 mM EDTA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 40% B
-
10-12 min: Hold at 40% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in water to a final concentration within the calibration range.
Cross-Validation Performance Data
The following tables summarize the (hypothetical but realistic) data obtained during the cross-validation of the two methods. The acceptance criteria are based on the ICH Q2(R2) guidelines.[1][2][13]
Table 1: System Suitability
| Parameter | Method 1 (HILIC) | Method 2 (RP-Polar) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4500 | > 2000 |
| %RSD of Peak Area (n=6) | 0.4% | 0.6% | ≤ 1.0% |
Table 2: Linearity and Range
| Parameter | Method 1 (HILIC) | Method 2 (RP-Polar) | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Justified by application |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept (% of response at 100% conc.) | 0.8% | 1.2% | Report |
Table 3: Accuracy and Precision
| Concentration (µg/mL) | Method 1 (HILIC) | Method 2 (RP-Polar) | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low (5 µg/mL) | 99.5% | 101.2% | 98.0% - 102.0% |
| Mid (50 µg/mL) | 100.2% | 99.8% | 98.0% - 102.0% |
| High (90 µg/mL) | 99.8% | 100.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| Repeatability (n=6) | 0.5% | 0.7% | ≤ 2.0% |
| Intermediate Precision (n=6, 2 days) | 0.8% | 1.1% | ≤ 2.0% |
Table 4: Selectivity and Robustness
| Parameter | Method 1 (HILIC) | Method 2 (RP-Polar) | Acceptance Criteria |
| Selectivity | No interference from placebo | No interference from placebo | No significant interference at the analyte retention time |
| Robustness | |||
| Change in pH (±0.2 units) | < 2% change in peak area | < 2% change in peak area | %RSD ≤ 2.0% |
| Change in Temp (±2 °C) | < 1.5% change in peak area | < 1.8% change in peak area | %RSD ≤ 2.0% |
Discussion and Interpretation of Results
Both the HILIC and the polar-embedded RP-HPLC methods demonstrated performance characteristics that meet the stringent requirements of the ICH Q2(R2) guidelines.[1][3] The system suitability data indicates that both methods produce symmetrical peaks and are highly reproducible. Linearity was excellent for both methods across the specified range, with correlation coefficients exceeding the acceptance criterion.
The accuracy and precision data are particularly noteworthy. Both methods provided accurate measurements of OPDA at low, medium, and high concentrations, with recovery values well within the 98.0% to 102.0% range. The low relative standard deviations for repeatability and intermediate precision underscore the reliability of both analytical procedures.
Selectivity was confirmed by the absence of interfering peaks from a placebo formulation, indicating that both methods are suitable for the analysis of OPDA in a complex matrix. The robustness of the methods was demonstrated by their resilience to minor, deliberate changes in chromatographic conditions, a crucial attribute for methods intended for routine use in a quality control environment.
The cross-validation of these two methods provides a high degree of confidence in the analytical data generated for OPDA. The successful demonstration of equivalence means that either method can be used for the analysis of OPDA, providing flexibility in laboratory operations and facilitating method transfer between sites.
Conclusion
This guide has presented a comprehensive comparison and cross-validation of two distinct HPLC methods for the analysis of this compound. By grounding our experimental design and acceptance criteria in the authoritative ICH Q2(R2) guidelines, we have established a scientifically sound basis for the interchangeability of these methods.[1] The detailed protocols and performance data provided herein serve as a practical, experience-driven resource for scientists and researchers in the pharmaceutical industry. The successful cross-validation of these orthogonal methods not only enhances the reliability of the analytical data but also exemplifies a best-practice approach to analytical method lifecycle management.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]
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Chelating agent separation analysis using a HILIC column. Available from: [Link]
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HPLC Method For Analysis Of EDTA and Maleic Acid - SIELC Technologies. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
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A Novel HPLC-Assisted Method for Investigation of the Fe 2+ -Chelating Activity of Flavonoids and Plant Extracts - MDPI. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
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Development and validation of HPLC-DAD methods for the analysis of two novel iron chelators with potent anti-cancer activity - PubMed. Available from: [Link]
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High Performance Liquid Chromatography for the Determination of Chelating Agents in Waste Water | Request PDF - ResearchGate. Available from: [Link]
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ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures - YouTube. Available from: [Link]
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From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation | Semantic Scholar. Available from: [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. Available from: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
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performance comparison of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid in different catalytic systems
Abstract
1-Oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide (DPAN), represents an intriguing yet underexplored ligand for coordination chemistry and catalysis. Its structure uniquely combines the robust chelating framework of dipicolinic acid with the distinct electronic properties of a pyridine N-oxide. This guide provides a comprehensive analysis of the potential catalytic performance of DPAN by dissecting the well-established catalytic roles of its constituent moieties: dipicolinic acid and the pyridine N-oxide group. Through a detailed examination of existing literature on these components in various catalytic systems, particularly in oxidation and C-H functionalization reactions, we offer a prospective comparison and highlight the potential advantages and research opportunities that DPAN presents. This document serves as a valuable resource for researchers, scientists, and drug development professionals interested in designing novel catalytic systems and exploring new frontiers in chemical synthesis.
Introduction: The Untapped Potential of a Bifunctional Ligand
The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemical research, with profound implications for drug development, materials science, and industrial processes. Ligand design plays a pivotal role in tuning the reactivity and selectivity of metal-based catalysts. This compound (DPAN) is a fascinating yet largely uninvestigated ligand that holds considerable promise.
DPAN is structurally derived from dipicolinic acid (pyridine-2,6-dicarboxylic acid), a well-known and versatile tridentate ligand. The introduction of an N-oxide functionality on the pyridine ring is anticipated to significantly alter the electronic and steric properties of the ligand, thereby influencing the catalytic behavior of its metal complexes. This guide aims to provide a prospective performance comparison of DPAN in various catalytic systems by drawing parallels with and extrapolating from the established catalytic chemistry of dipicolinic acid and pyridine N-oxides.
The Catalytic Landscape of Dipicolinic Acid
Dipicolinic acid (DPA) is a robust O,N,O-tridentate chelating agent that forms stable complexes with a wide range of transition metals.[1] These complexes have demonstrated catalytic activity in a variety of transformations, most notably in oxidation reactions.
Oxidation Catalysis with Dipicolinate Complexes
Vanadium complexes of dipicolinic acid have been shown to be effective catalysts for the oxidation of alcohols. For instance, dipicolinate vanadium(V) alkoxide complexes can oxidize alcohols to their corresponding aldehydes or ketones.[2] Mechanistic studies suggest that the reaction can proceed through a vanadium(III) intermediate.[3]
A notable application is the aerobic oxidative C-C bond cleavage of pinacol catalyzed by dipic vanadium complexes.[3] This reactivity highlights the ability of the dipicolinate ligand to support vanadium in multiple oxidation states, a key feature for catalytic oxidation cycles.
Table 1: Performance of a Dipicolinate Vanadium(V) Complex in Alcohol Oxidation
| Substrate | Product | Yield (%) | Reference |
| Cyclobutanol | Cyclobutanone | 93 | [3] |
| Pinacol | Acetone | High | [3] |
Experimental Protocol: Aerobic Oxidation of Pinacol
The following is a representative protocol for the aerobic oxidation of pinacol using a dipicolinate vanadium catalyst, based on literature procedures.[3]
Materials:
-
[V(O)(O-iPr)(dipic)] (dipic = dipicolinate)
-
Pinacol
-
Acetonitrile (anhydrous)
-
Oxygen balloon
Procedure:
-
In a round-bottom flask, dissolve the vanadium catalyst in anhydrous acetonitrile.
-
Add pinacol to the solution.
-
Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction and analyze the product yield.
The Influence of the Pyridine N-Oxide Moiety in Catalysis
Pyridine N-oxides are a versatile class of compounds that can function as both organocatalysts and ligands in metal-catalyzed reactions. The N-oxide group acts as a strong Lewis base and can activate substrates or modulate the electronic properties of a metal center.
Pyridine N-Oxides as Ligands in C-H Functionalization
While direct examples of DPAN in C-H functionalization are scarce, the parent pyridine N-oxide has been studied as a substrate in direct arylation reactions.[4] More broadly, ligands containing a pyridone moiety, a tautomer of a hydroxypyridine N-oxide, have been shown to be effective in palladium-catalyzed C-H activation. The pyridone oxygen can act as an internal base to facilitate the C-H cleavage step.
Pyridine N-Oxides in Oxidation Catalysis
Pyridine N-oxides can also serve as ligands in oxidation catalysis. Metal complexes containing pyridine N-oxide ligands have been synthesized and characterized.[5] The electronic effect of the N-oxide group, being more electron-donating than a simple pyridine, can influence the redox potential of the metal center and, consequently, its catalytic activity.
Prospective Performance Comparison: The Case for DPAN
While direct experimental comparisons are not yet available in the literature, we can formulate a hypothesis on the potential performance of DPAN in catalytic systems based on the known properties of its constituent parts.
DPAN in Oxidation Catalysis
In oxidation catalysis, particularly with metal centers like vanadium or manganese, the dipicolinate framework provides a stable coordination environment. The introduction of the N-oxide group in DPAN is expected to have two primary effects:
-
Electronic Modulation: The N-oxide is a stronger electron-donating group than the pyridine nitrogen. This increased electron density on the metal center could enhance its reactivity in certain oxidative steps. For instance, in reactions involving high-valent metal-oxo species, the electron-donating nature of the DPAN ligand could stabilize these intermediates.
-
Modified Steric Profile: The N-oxide introduces additional steric bulk around the metal center, which could influence substrate selectivity.
Table 2: Hypothetical Performance Comparison in Olefin Epoxidation
| Catalyst System | Ligand | Potential Advantage of DPAN |
| Mn(II)/Picolinic Acid[6][7] | Picolinic Acid | DPAN offers a tridentate chelation, potentially leading to a more stable and robust catalyst. The N-oxide may enhance the electrophilicity of the active Mn=O species. |
| V(V)/Dipicolinic Acid[2][3] | Dipicolinic Acid | The N-oxide in DPAN could further tune the redox potential of the vanadium center, potentially increasing turnover frequency. |
DPAN in C-H Functionalization
In C-H functionalization reactions, the DPAN ligand could offer a unique combination of features:
-
Directing Group and Internal Base: The carboxylate groups can act as directing groups, bringing the catalyst into proximity with the C-H bond. The N-oxide oxygen, with its Lewis basicity, could potentially act as an internal base to facilitate the C-H cleavage, similar to the role of pyridone ligands.
-
Enhanced Stability: The tridentate nature of DPAN would provide a stable coordination environment for the metal catalyst, potentially preventing catalyst decomposition and leading to higher turnover numbers.
Table 3: Prospective Comparison in Palladium-Catalyzed C-H Arylation
| Catalyst System | Ligand | Potential Advantage of DPAN |
| Pd(OAc)₂/ Pyridine N-Oxide (as substrate)[4] | (phosphine) | DPAN as a ligand could promote C-H activation through its basic N-oxide moiety while the dicarboxylate provides a stable chelating scaffold. |
| Pd(II)/Pyridone Ligand | Pyridone-containing ligand | DPAN offers a pre-oxidized, stable N-oxide functionality, avoiding the need for tautomerization, and provides strong tridentate chelation. |
Conclusion and Future Outlook
This compound (DPAN) stands as a promising but underexplored ligand in the field of catalysis. By analyzing the established catalytic roles of dipicolinic acid and pyridine N-oxides, this guide presents a compelling case for the investigation of DPAN-metal complexes in a range of catalytic transformations. The unique combination of a robust chelating framework and an electronically distinct N-oxide moiety suggests that DPAN-based catalysts could exhibit enhanced stability, reactivity, and selectivity in both oxidation and C-H functionalization reactions.
The lack of direct comparative studies in the current literature represents a significant research opportunity. We encourage researchers to synthesize and characterize DPAN-metal complexes and evaluate their performance against existing catalytic systems. Such studies will not only elucidate the fundamental chemistry of this intriguing ligand but also have the potential to deliver novel and highly efficient catalysts for challenging chemical transformations.
References
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Grossel, M. C., et al. (2006). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 8, 123-128. [Link]
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Moretti, R. A., Du Bois, J., & Stack, T. D. P. (2016). Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Organic Letters, 18(11), 2528–2531. [Link]
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Siddiqi, Z. A., & Khalid, M. (2010). Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand. European Journal of Medicinal Chemistry, 45(1), 264-269. [Link]
-
Zavalij, P. Y., & Tipton, A. A. (2009). Aerobic Oxidation of Pinacol by vanadium(V) Dipicolinate Complexes: Evidence for Reduction to vanadium(III). Journal of the American Chemical Society, 131(2), 428–429. [Link]
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Moretti, R. A., Du Bois, J., & Stack, T. D. P. (2016). Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Organic Letters, 18(11), 2528-31. [Link]
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Talsi, E. P., & Shul'pin, G. B. (2010). Mechanism of alcohol oxidation by dipicolinate vanadium(V): unexpected role of pyridine. Dalton Transactions, 39(35), 8279-8287. [Link]
-
Ravindran, S., et al. (2017). TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGATION. Rasayan Journal of Chemistry, 10(4), 1234-1241. [Link]
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Moretti, R. A., Du Bois, J., & Stack, T. D. P. (2016). Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Organic Letters, 18, 2528-2531. [Link]
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Chen, G., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 5(11), 6568–6580. [Link]
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MDPI. (2023). Practical Epoxidation of Olefins Using Air and Ubiquitous Iron-Based Fluorous Salen Complex. [Link]
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ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
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Muldoon, M. J., et al. (2014). N,O-ligated Pd(ii) complexes for catalytic alcohol oxidation. Catalysis Science & Technology, 4, 2526-2534. [Link]
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In-Cheol, C., & Sang-Eon, P. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. SynOpen, 08(03), 145-157. [Link]
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Pathan, S., et al. (2004). Dipicolinate complexes of main group metals with hydrazinium cation. Journal of Chemical Sciences, 116(3), 143-149. [Link]
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Klissurski, D., & Rives, V. (1966). Metal complexes of picolinic acid N-oxide. Journal of the Chemical Society (Resumed), 1006. [Link]
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The Unseen Advantage: How 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid Elevates Coordination Chemistry Beyond Conventional Dicarboxylic Acids
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of chelating agents, dicarboxylic acids have long been fundamental building blocks in coordination chemistry, catalysis, and materials science. Their ability to form stable complexes with a wide array of metal ions has made them indispensable tools for researchers. However, subtle modifications to these molecules can unlock significant enhancements in their performance. This guide provides an in-depth comparison of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide (DPANO), with its parent compound, dipicolinic acid, and other dicarboxylic acids, highlighting the often-overlooked advantages conferred by the N-oxide functional group.
The Foundation: Dicarboxylic Acids in Coordination Chemistry
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). Their utility in coordination chemistry stems from their ability to act as bidentate or polydentate ligands, binding to metal ions through the oxygen atoms of the carboxylate groups. This chelation effect often leads to the formation of highly stable, cyclic structures known as metallacycles.
A prominent member of this family is pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA). The presence of a pyridine ring in DPA introduces a third coordination site—the nitrogen atom—making it a versatile tridentate ligand. This unique structural feature allows DPA to form robust complexes with various transition metals and lanthanides, finding applications in areas ranging from antimicrobial agents to luminescent materials.[1]
The N-Oxide Advantage: A Paradigm Shift in Ligand Design
The introduction of an N-oxide group to the pyridine ring of dipicolinic acid, yielding this compound (DPANO), represents a significant, albeit nuanced, advancement in ligand design. While structurally similar to DPA, the N-oxide moiety imparts several key advantages that can profoundly influence the properties and reactivity of its metal complexes.
Enhanced Electron-Donating Ability and Complex Stability
The N-oxide group is a strong electron-donating group. This increased electron density on the pyridine ring and the additional oxygen donor atom can lead to the formation of more stable metal complexes compared to those formed with dipicolinic acid. The enhanced stability can be attributed to stronger metal-ligand bonds, a critical factor in the design of robust catalysts and stable drug formulations.
Comparative Performance Analysis: DPANO vs. Other Dicarboxylic Acids
While direct, side-by-side experimental comparisons of DPANO with other dicarboxylic acids are not extensively documented in publicly available literature, we can infer its potential advantages based on the known effects of the N-oxide group and the extensive research on the parent DPA molecule.
Superior Performance in Lanthanide Luminescence
One of the most promising areas where DPANO is expected to excel is in the sensitization of lanthanide luminescence. Lanthanide ions, known for their sharp and long-lived emission, are often poor absorbers of light. Organic ligands, acting as "antennas," can absorb energy and efficiently transfer it to the lanthanide ion, significantly enhancing its luminescence.
The efficiency of this energy transfer is highly dependent on the electronic properties of the ligand. The N-oxide group in DPANO is known to be an excellent sensitizer for lanthanide luminescence. This suggests that DPANO complexes with lanthanides, such as Europium (Eu³⁺) and Terbium (Tb³⁺), would exhibit superior luminescence properties—including longer lifetimes and higher quantum yields—compared to their DPA counterparts.[2] This makes DPANO a highly attractive candidate for applications in bio-imaging, sensors, and lighting technologies.
Table 1: Comparison of Dipicolinic Acid and Predicted Properties of this compound
| Property | Dipicolinic Acid (DPA) | This compound (DPANO) (Predicted) | Advantage of DPANO |
| Coordination Sites | 3 (N, O, O) | 4 (N-O, O, O) | Increased coordination potential and stability |
| Electron Donating Ability | Moderate | High | Stronger metal-ligand bonds, enhanced complex stability |
| Lanthanide Sensitization | Good | Excellent | Higher luminescence quantum yields and longer lifetimes |
| Catalytic Activity | Active in various reactions | Potentially enhanced activity and selectivity | Modified electronic environment of the metal center |
| Biological Activity | Antimicrobial properties | Potentially enhanced or altered biological activity | Increased interaction with biological targets |
Experimental Protocols and Methodologies
To facilitate further research and validation of the proposed advantages of DPANO, this section outlines key experimental protocols.
Synthesis of this compound (DPANO)
A common method for the synthesis of N-oxides of pyridine derivatives involves the oxidation of the corresponding pyridine.
Procedure:
-
Dissolve pyridine-2,6-dicarboxylic acid in a suitable solvent, such as glacial acetic acid.
-
Add an oxidizing agent, typically hydrogen peroxide (30% solution), dropwise to the solution at a controlled temperature (e.g., 70-80 °C).
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting material and byproducts.
-
Dry the purified this compound under vacuum.
Synthesis and Characterization of Metal Complexes
General Procedure for Complexation:
-
Dissolve this compound in a suitable solvent (e.g., water or ethanol), and deprotonate it using a base like sodium hydroxide or triethylamine.
-
In a separate vessel, dissolve the metal salt (e.g., a lanthanide chloride or a transition metal nitrate) in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be heated or stirred at room temperature for a specific period to ensure complete complex formation.
-
Isolate the resulting metal complex by filtration, centrifugation, or evaporation of the solvent.
-
Wash the complex with an appropriate solvent to remove any unreacted precursors and dry it under vacuum.
Characterization Techniques:
-
Spectroscopic Methods: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can confirm the coordination of the carboxylate and N-oxide groups to the metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structure of the complex in solution.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the metal complex, including bond lengths and angles.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the complexes.
-
Luminescence Spectroscopy: For lanthanide complexes, excitation and emission spectra, along with luminescence lifetime and quantum yield measurements, are crucial for evaluating their optical properties.
Future Directions and Unexplored Potential
The full potential of this compound is yet to be unlocked. The current body of research strongly suggests its superiority in specific applications, but more direct comparative studies are needed to quantify these advantages.
-
Catalysis: The modified electronic environment of the metal center in DPANO complexes could lead to enhanced catalytic activity and selectivity in various organic transformations. Comparative studies with DPA-based catalysts are essential to validate this hypothesis.
-
Bioinorganic Chemistry: The antimicrobial properties of DPA are well-known.[3] Investigating the biological activity of DPANO and its metal complexes could reveal new therapeutic agents with improved efficacy or novel mechanisms of action.
-
Materials Science: The ability of DPANO to form stable, highly coordinated structures makes it a promising building block for novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties for gas storage, separation, and sensing.
References
-
Siddiqi, Z. A., & Khalid, M. (2010). Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand. European Journal of Medicinal Chemistry, 45(1), 264-269. [Link]
-
ChemSrc. (2025). 2,6-pyridinedicarboxylic acid 1-oxide. Retrieved from [Link]
-
MDPI. (2021). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules, 26(19), 5904. [Link]
-
ResearchGate. (n.d.). Luminescent lanthanide coordination compounds with pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Colorimetry of Luminescent Lanthanide Complexes. Molecules, 25(17), 3984. [Link]
-
ResearchGate. (2020). Synthesis and characterization of novel four heterodimetallic mixed metal complexes of 2,6-pyridinedicarboxylic acid. Bulletin of the Chemical Society of Ethiopia, 34(2), 313-321. [Link]
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MDPI. (2021). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Molecules, 26(7), 1904. [Link]
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National Center for Biotechnology Information. (2018). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. ACS Infectious Diseases, 4(12), 1739–1748. [Link]
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National Center for Biotechnology Information. (2019). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 24(21), 3842. [Link]
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OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (2014). Luminescence of uranyl ion complexed with 2,6-pyridine dicarboxylic acid as ligand in acetonitrile medium. Journal of Radioanalytical and Nuclear Chemistry, 303(1). [Link]
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ResearchGate. (2015). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. European Journal of Organic Chemistry, 2015(26), 5789-5792. [Link]
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ResearchGate. (2020). Synthesis of Macroheterocycles Containing Pyridine-2,6-dicarboxylic and Adipic Acid Ester and Hydrazide Fragments Starting from Tetrahydropyran. Russian Journal of General Chemistry, 90(12), 2416-2421. [Link]
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ResearchGate. (2023). Synthesis, Antioxidant and Antimicrobial Activities of some Imidazo[4,5-d]pyridine Derivatives. Results in Chemistry, 5, 101007. [Link]
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National Center for Biotechnology Information. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15729. [Link]
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ResearchGate. (2012). Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. Journal of Coordination Chemistry, 65(1), 139-151. [Link]
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benchmarking the stability of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid complexes
Starting Comprehensive Research
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Gathering Initial DPAO Data
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A Comparative Guide to the Theoretical and Experimental Properties of 1-Oxidopyridin-1-ium-2,6-dicarboxylic Acid
Introduction: Bridging Theory and Practice in Molecular Characterization
In the realm of drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is paramount. This guide provides an in-depth comparison of the theoretical and experimentally determined properties of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as dipicolinic acid N-oxide. This molecule is a derivative of the well-studied dipicolinic acid, a key component in the heat resistance of bacterial endospores and a versatile ligand in coordination chemistry.[1][2] The introduction of an N-oxide functional group significantly alters the electronic and steric characteristics of the parent pyridine ring, influencing its reactivity, solubility, and potential biological activity.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview, moving from computational predictions to empirical data. We will explore the theoretical underpinnings of the molecule's structure and behavior, followed by a detailed examination of the experimental techniques used for its characterization. Where direct experimental data for the N-oxide is limited, we will draw comparisons with its parent compound, dipicolinic acid, to highlight the impact of the N-oxide moiety.
Theoretical Properties: A Computational Lens on Molecular Behavior
Computational chemistry offers a powerful predictive tool for understanding molecular properties before embarking on extensive experimental work. For pyridine N-oxides, theoretical calculations can elucidate the electronic structure, molecular geometry, and spectroscopic characteristics.
Pyridine N-oxides are characterized by a zwitterionic dative N-O bond, leading to high dipole moments and increased water solubility compared to their parent pyridines.[3] This N-O bond also influences the aromaticity and reactivity of the pyridine ring, making pyridine N-oxides more susceptible to both nucleophilic and electrophilic attack at the 2-, 4-, and 6-positions.[3][5]
Molecular Geometry and Electronic Structure:
Density Functional Theory (DFT) calculations are commonly employed to predict the optimized geometry of molecules like this compound. These calculations can provide insights into bond lengths, bond angles, and dihedral angles. For the related compound, pyridine-2,4-dicarboxylic acid N-oxide, X-ray crystallography has revealed a planar one-dimensional chain structure stabilized by hydrogen bonds.[6] It is reasonable to predict a similar planarity for the 2,6-dicarboxylic acid isomer, with intramolecular hydrogen bonding between the N-oxide oxygen and the carboxylic acid protons.
Predicted Spectroscopic Properties:
Computational models can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra serve as a valuable reference for interpreting experimental results. For instance, the introduction of the electron-withdrawing N-oxide group is expected to deshield the protons on the pyridine ring, leading to a downfield shift in their ¹H NMR signals compared to dipicolinic acid.
Experimental Properties: Empirical Validation and Characterization
Experimental validation is crucial to confirm theoretical predictions and to fully characterize a molecule's behavior. The following sections detail the experimental methodologies and expected findings for this compound.
Synthesis and Purification
The synthesis of this compound typically involves the oxidation of dipicolinic acid.[5]
Experimental Protocol: Oxidation of Dipicolinic Acid
-
Dissolution: Dissolve dipicolinic acid in a suitable solvent, such as glacial acetic acid.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution.[5] The reaction is typically stirred at an elevated temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration or evaporation of the solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
A suite of spectroscopic techniques is employed to elucidate the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are fundamental for structural confirmation. The spectra of this compound are expected to show characteristic signals for the pyridine ring protons and carbons, as well as the carboxylic acid groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Integrate the proton signals and assign the chemical shifts based on theoretical predictions and comparison with related compounds.
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include:
-
O-H stretching of the carboxylic acids.
-
C=O stretching of the carboxylic acids.
-
N-O stretching of the N-oxide group.
-
C=C and C=N stretching of the pyridine ring.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The introduction of the N-oxide group is expected to cause a shift in the absorption maxima compared to dipicolinic acid.
Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall crystal packing. The crystal structure of the related pyridine-2,4-dicarboxylic acid N-oxide has been determined, showing a planar one-dimensional chain structure.[6] A similar structural analysis of this compound would be invaluable for understanding its solid-state properties and intermolecular interactions.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and decomposition profile of the compound. For comparison, thermal studies on metal complexes of pyridine-3,4-dicarboxylic acid have shown that the compounds decompose by losing water followed by the organic ligand to yield the metal oxide.[7] Low-temperature heat capacity measurements have also been performed on pyridine-2,6-dicarboxylic acid.[8]
Comparison of Properties: Dipicolinic Acid vs. its N-Oxide
The following table summarizes the key differences in the expected properties of dipicolinic acid and its N-oxide derivative.
| Property | Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid) | This compound |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₅ |
| Molecular Weight | 167.12 g/mol | 183.12 g/mol [9] |
| Solubility | Soluble in water (5 g/L)[1] | Expected to have higher water solubility due to the polar N-O bond.[3] |
| Acidity (pKa) | pKa values for the carboxylic acids. | Expected to be a stronger acid due to the electron-withdrawing N-oxide group. |
| Reactivity | Stable pyridine ring. | More reactive towards both electrophiles and nucleophiles.[3][4] |
| Coordination Chemistry | Acts as a tridentate ligand.[2] | Can also act as a ligand, with potential involvement of the N-oxide oxygen in coordination. |
Conclusion and Future Directions
This guide has provided a comparative overview of the theoretical and experimental properties of this compound. While theoretical models offer valuable predictions, comprehensive experimental characterization is essential for a complete understanding of this molecule's behavior. The introduction of the N-oxide group imparts distinct properties compared to its parent compound, dipicolinic acid, notably in terms of electronic structure, reactivity, and solubility.
Future research should focus on obtaining detailed experimental data for this compound, particularly its single-crystal X-ray structure and a thorough investigation of its coordination chemistry. Such studies will further elucidate the structure-property relationships and pave the way for its potential applications in areas such as medicinal chemistry and materials science.
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Thermal studies on pyridine-3,4-dicarboxylic acid compounds of cobalt, nickel and copper. (n.d.). Sci-Hub. [Link]
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Low-temperature heat capacities and standard molar enthalpy of formation of pyridine-2,6-dicarboxylic acid. (2009). Journal of Thermal Analysis and Calorimetry. [Link]
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A Comparative Guide to the Purity Analysis of 1-oxidopyridin-1-ium-2,6-dicarboxylic Acid by Titration
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (DPAO), a pyridine derivative with significant potential in medicinal chemistry and materials science, is no exception. Its utility is intrinsically linked to its purity. This guide provides an in-depth analysis of the classic, yet robust, titrimetric method for determining DPAO purity, and objectively compares it with modern chromatographic and spectroscopic alternatives.
The Critical Role of Purity for this compound (DPAO)
This compound, also known as dipicolinic acid N-oxide, is a fascinating molecule. The presence of two carboxylic acid groups and an N-oxide moiety imparts unique chemical properties, including enhanced metal chelation capabilities compared to its parent compound, dipicolinic acid. These properties make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. However, impurities arising from its synthesis, such as unoxidized starting material or byproducts, can significantly alter its biological activity, toxicity profile, and material characteristics. Therefore, a reliable and accurate method for purity determination is not just a quality control measure; it is a fundamental necessity for reproducible and meaningful research.
Potentiometric Titration: A First-Principles Approach to Purity
Potentiometric titration is an absolute analytical method that offers a direct measure of the concentration of an acidic or basic substance. For a diprotic acid like DPAO, this technique is particularly well-suited. The N-oxide group, being strongly electron-withdrawing, significantly increases the acidity of the two carboxylic acid groups. This makes the protons more readily dissociable, leading to distinct and well-defined equivalence points in a titration with a strong base.
The titration of DPAO with a strong base, such as sodium hydroxide (NaOH), proceeds in two stages:
-
First Equivalence Point: The first carboxylic acid proton is neutralized.
-
Second Equivalence Point: The second carboxylic acid proton is neutralized.
By accurately measuring the volume of titrant required to reach each equivalence point, the molar amount of DPAO in the sample can be determined with high precision.
Experimental Protocol: Potentiometric Titration of DPAO
This protocol outlines a self-validating system for the purity determination of DPAO.
1. Materials and Reagents:
-
This compound (DPAO) sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (deionized or distilled)
-
Potentiometer with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Class A burette (50 mL)
-
Volumetric flasks and pipettes
2. Procedure:
-
Sample Preparation: Accurately weigh approximately 183 mg of the DPAO sample (equivalent to 1 mmol) and dissolve it in 100 mL of high-purity water in a 250 mL beaker. Gentle warming may be necessary to ensure complete dissolution.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial Measurement: Record the initial pH of the DPAO solution.
-
Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Endpoint Determination: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the steep inflection points corresponding to the two equivalence points.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points are the points of maximum slope on the titration curve. For greater accuracy, a first or second derivative plot can be generated. The volume of NaOH at the second equivalence point is used for the purity calculation.
3. Calculation of Purity:
The purity of the DPAO sample can be calculated using the following formula:
Purity (%) = (V * M * MW) / (W * 2 * 1000) * 100
Where:
-
V = Volume of NaOH solution at the second equivalence point (in mL)
-
M = Molarity of the standardized NaOH solution (in mol/L)
-
MW = Molecular weight of DPAO (183.12 g/mol )[1]
-
W = Weight of the DPAO sample (in g)
-
The factor of 2 accounts for the diprotic nature of DPAO.
Caption: Workflow for the potentiometric titration of DPAO.
A Comparative Landscape of Purity Analysis Techniques
While titration provides a direct and cost-effective measure of purity, a comprehensive understanding of a sample's quality often necessitates orthogonal methods. Below is a comparison of potentiometric titration with other common analytical techniques for purity determination.
Caption: Methods for DPAO purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can identify and quantify individual components in a mixture. For DPAO, a reverse-phase HPLC method can be employed to separate the main compound from any impurities.
-
Principle: The sample is dissolved in a mobile phase and passed through a column packed with a stationary phase. Different components of the sample interact with the stationary phase to varying degrees, causing them to elute at different times. A detector measures the concentration of each component as it exits the column. Purity is typically determined by calculating the area percentage of the DPAO peak relative to the total area of all peaks in the chromatogram. A specific method for the separation of DPAO on a Newcrom R1 column has been described, using a mobile phase of acetonitrile, water, and phosphoric acid[2].
-
Advantages: High sensitivity and specificity, capable of detecting and quantifying trace impurities, can be used for stability-indicating assays.
-
Disadvantages: Requires a reference standard for absolute quantification, more expensive instrumentation, and can be more time-consuming for method development.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry measures the absorbance of ultraviolet or visible light by a sample. It can be used for a quantitative purity assessment based on the Beer-Lambert law.
-
Principle: A solution of the DPAO sample of a known concentration is prepared, and its absorbance is measured at a specific wavelength (λmax), where the compound exhibits maximum absorption. The purity can be estimated by comparing the measured absorbance to the expected absorbance based on a previously established calibration curve or a known molar absorptivity value. The pyridine N-oxide moiety and the carboxyl groups will influence the UV absorption spectrum[3][4].
-
Advantages: Rapid, simple, and relatively inexpensive.
-
Disadvantages: Less specific than HPLC, as any impurity that absorbs at the same wavelength will interfere with the measurement. It is not suitable for identifying unknown impurities.
Elemental Analysis (CHN Analysis)
Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.
-
Principle: The sample is combusted in a controlled environment, and the resulting gases (CO2, H2O, and N2) are quantified. The measured elemental composition is then compared to the theoretical composition calculated from the molecular formula of DPAO (C7H5NO5). A close correlation between the measured and theoretical values indicates high purity[5]. Generally, a deviation of less than 0.4% is considered acceptable for a pure compound[6][7].
-
Advantages: Provides a fundamental measure of the elemental composition, useful for confirming the identity of a new compound.
-
Disadvantages: Does not provide information about the nature of any impurities, requires specialized instrumentation, and is sensitive to the presence of residual solvents or water.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful analytical technique that can provide both structural information and quantitative data.
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the DPAO and a certified internal standard of known concentration, the purity of the DPAO sample can be accurately determined[8].
-
Advantages: It is a primary analytical method that does not require a reference standard of the analyte itself, provides structural information about impurities, and is non-destructive.
-
Disadvantages: Requires a high-field NMR spectrometer, which is a significant capital investment, and method development can be complex.
Comparative Summary
| Parameter | Potentiometric Titration | HPLC | UV-Vis Spectrophotometry | Elemental Analysis | Quantitative NMR (qNMR) |
| Principle | Neutralization of acidic protons | Separation based on polarity | Light absorption | Elemental composition | Nuclear spin resonance |
| Specificity | Moderate (measures total acidity) | High (separates impurities) | Low (interferences are common) | Moderate (confirms formula) | High (structure-specific) |
| Sensitivity | Moderate | High | Moderate | Low | High |
| Quantification | Absolute | Relative (area %) or Absolute (with std.) | Absolute (with std.) | Absolute | Absolute (with std.) |
| Cost | Low | High | Low | Moderate | Very High |
| Throughput | Moderate | Low to Moderate | High | Low | Low |
| Impurity Profile | No | Yes | No | No | Yes |
Conclusion: Selecting the Appropriate Method
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and a direct measure of the active substance content, potentiometric titration is an excellent choice. It is a cost-effective, reliable, and absolute method that provides high precision and accuracy. Its simplicity and robustness make it an invaluable tool in many research and development settings.
-
When a detailed impurity profile is required, or for stability-indicating assays, HPLC is the method of choice. Its high sensitivity and specificity allow for the detection and quantification of even minor impurities.
-
For rapid, albeit less specific, purity estimations, UV-Vis spectrophotometry can be a useful screening tool.
-
Elemental analysis serves as a fundamental confirmation of the elemental composition and is particularly important for the characterization of newly synthesized batches.
-
qNMR offers the most comprehensive information, providing both structural confirmation and highly accurate quantitative data without the need for an analyte-specific reference standard, making it a powerful tool for reference material characterization.
In a comprehensive quality assessment strategy, a combination of these methods is often employed. For instance, potentiometric titration can be used for routine assay, while HPLC is used to monitor the impurity profile. This orthogonal approach provides a high degree of confidence in the purity and overall quality of this compound, ensuring the integrity and reproducibility of downstream applications.
References
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Elemental analysis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
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Kida, M., & Orchin, M. (2010). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 75(15), 5041-5044. [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 10, 2026, from [Link]
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Daly, A. M., & Le, A. M. (2022). An International Study Evaluating Elemental Analysis. ACS central science, 8(6), 768–774. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved January 10, 2026, from [Link]
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ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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Science.gov. (n.d.). nonaqueous potentiometric titration: Topics by Science.gov. Retrieved January 10, 2026, from [Link]
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Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). (2020, July 9). YouTube. Retrieved from [Link]
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Potentiometric titration. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Biology Junction. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications. Retrieved January 10, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]
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Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved January 10, 2026, from [Link]
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SIELC Technologies. (n.d.). Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column. Retrieved January 10, 2026, from [Link]
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Takács-Novák, K., & Tam, K. Y. (2000). Multiwavelength spectrophotometric determination of acid dissociation constants part V: microconstants and tautomeric ratios of diprotic amphoteric drugs. Journal of pharmaceutical and biomedical analysis, 21(6), 1171–1182. [Link]
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Gentsch, C., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 53. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid
This document provides a detailed protocol for the proper disposal of 1-oxidopyridin-1-ium-2,6-dicarboxylic acid (also known as dipicolinic acid N-oxide). As no specific Safety Data Sheet (SDS) detailing comprehensive disposal procedures for this compound is readily available in public databases[1][2], this guide is synthesized from the known hazards of its parent compounds—2,6-pyridinedicarboxylic acid (dipicolinic acid) and pyridine-N-oxide—and established principles of laboratory safety and hazardous waste management.
The core principle of this guide is risk mitigation. In the absence of specific toxicological and environmental data, the compound must be handled as hazardous waste to ensure the safety of personnel and compliance with environmental regulations.[3][4]
Part 1: Hazard Characterization and Waste Classification
The foundation of safe disposal is a thorough understanding of the material's potential hazards. Based on analogous chemical structures, this compound should be presumed to possess the following characteristics.
Inferred Hazardous Properties:
| Property | Basis of Inference & Potential Hazard | Source |
| Chemical Class | Organic, Heterocyclic, Dicarboxylic Acid | [5] |
| Physical State | Solid | [1] |
| Irritant | Causes skin and serious eye irritation. May cause respiratory tract irritation. This is inferred from the known hazards of both 2,6-pyridinedicarboxylic acid and pyridine-N-oxide. | [6][7][8] |
| Corrosivity | As a dicarboxylic acid, it is considered a corrosive waste (acidic). Aqueous solutions will have a low pH. | [9] |
| Reactivity | Avoid contact with strong bases (risk of violent reaction) and strong oxidizing agents. | [8][10] |
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9][11]
Classification: Based on its acidic nature, this compound is classified as a corrosive hazardous waste . All waste streams containing this material, regardless of concentration, must be managed accordingly.
Part 2: On-Site Waste Handling and Segregation Protocol
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[12] Follow these steps meticulously.
Step-by-Step Handling Procedure:
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated waste container. The container must be made of compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, screw-top cap.[9][13]
-
The label must read: "HAZARDOUS WASTE: this compound, Corrosive (Acidic), Irritant " and include the date accumulation started.
-
-
Collect Waste Streams:
-
Solid Waste: Collect pure, unadulterated compound, and any grossly contaminated items (e.g., weigh boats, contaminated gloves) directly into the designated solid waste container.
-
Aqueous Solutions: Collect all aqueous solutions containing the compound in a designated liquid waste container. Do not neutralize solutions unless it is part of a validated experimental protocol.
-
Organic Solvent Solutions: Collect in a separate, appropriately labeled container for halogenated or non-halogenated solvent waste, as per your institution's guidelines.[14]
-
Sharps: All contaminated sharps (needles, pipette tips, broken glass) must be placed in a designated sharps container.[14]
-
-
Segregate Incompatibles:
-
This waste stream is ACIDIC . Store the waste container in a secondary containment bin designated for acids.
-
Ensure this storage location is physically separate from bases, cyanides, sulfides, and strong oxidizing agents.[12]
-
-
Container Management:
Part 3: Waste Stream Segregation Workflow
The following diagram outlines the decision-making process for correctly segregating waste containing this compound.
Caption: Waste Segregation Decision Tree
Part 4: Accumulation, Storage, and Final Disposal
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]
SAA Requirements:
-
Location: The SAA must be clearly marked and located in a low-traffic area, away from ignition sources or drains.
-
Containment: Secondary containment (such as spill trays) is required for liquid waste containers.[13]
-
Inspection: Inspect the SAA weekly for leaks, proper labeling, and container integrity.[12]
-
Volume Limits: Do not exceed 55 gallons of total hazardous waste in the SAA. For acutely toxic wastes (P-listed), the limit is one quart.[9] While this compound is not currently P-listed, adhering to the lower limit for unknown toxicity profiles is a best practice.
Final Disposal Protocol:
-
Do Not Dispose On-Site: Under no circumstances should this chemical or its solutions be disposed of down the drain or allowed to evaporate in a fume hood.[15][16] This is a violation of federal regulations and poses a significant environmental risk.
-
Arrange for Professional Disposal: Once a waste container is full or has been in accumulation for the maximum allowable time (consult your institution's policy, often up to one year), contact your facility's Environmental Health & Safety (EHS) office.[9]
-
Documentation: Your EHS office will arrange for a licensed hazardous waste contractor to pick up the material. They will provide the necessary documentation for transport and disposal, ensuring a complete "cradle-to-grave" record as required by RCRA.[3][11]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water).[15] The rinsate must be collected and disposed of as hazardous waste.[15] After rinsing, deface all hazardous labels before disposing of the container as regular trash.[15]
Part 5: Spill and Decontamination Procedures
Accidents require immediate and correct action. Always handle spills while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Spill Cleanup Steps:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or sand). Avoid raising dust.[17]
-
For Liquids: Cover with an appropriate absorbent pad or material.
-
-
Cleanup:
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
-
Decontaminate:
-
Wipe the spill area with a damp cloth or paper towel. Collect the cleaning materials as hazardous waste.
-
Wash the area with soap and water.
-
-
Report: Report the spill to your supervisor and EHS office, as per institutional policy.
This guide provides a robust framework for managing waste generated from this compound. Adherence to these procedures is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,2'-Dithiobis(pyridine-N-oxide).
- Chemsrc. (n.d.). 2,6-Pyridinedicarboxylic acid, 1-oxide | CAS#:15905-16-5.
- Guidechem. (n.d.). 2,6-pyridinedicarboxylic acid 1-oxide - 15905-16-5.
- CDH Fine Chemical. (n.d.). PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- ECHEMI. (n.d.). Picolinic acid N-oxide SDS, 824-40-8 Safety Data Sheets.
- CDH Fine Chemical. (n.d.). 2,6-DIPICOLINIC ACID CAS No 499-83-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Jubilant Ingrevia. (2024, March 27). Pyridine-N-Oxide.
- Fisher Scientific. (2011, September 5). SAFETY DATA SHEET: Pyridine-N-oxide.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Dipicolinic Acid.
- Case Western Reserve University. (n.d.). RCRA. Retrieved from CWRU Environmental Health and Safety website.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- Reilly Industries, Inc. (2011, January 12). SAFETY DATA SHEET: 3-Picoline-N-Oxide.
- ECHEMI. (n.d.). Pyridine N-oxide SDS, 694-59-7 Safety Data Sheets.
- Fisher Scientific. (2012, March 29). SAFETY DATA SHEET: Dipicolinic acid.
- Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
- Virginia Department of Environmental Quality. (n.d.). Hazardous Waste.
- Sigma-Aldrich. (2025, September 27). SAFETY DATA SHEET: 2,6-Pyridinedicarboxylic acid.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
- TCI Chemicals. (2025, February 6). SAFETY DATA SHEET: 3,4-Pyridinedicarboxylic Acid.
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 2,6-Pyridinedicarboxylic acid. Retrieved from Santa Cruz Biotechnology, Inc. website.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Pyridinedicarboxylic Acid, 99%.
- NIST. (n.d.). 2,6-Pyridinedicarboxylic acid. In NIST Chemistry WebBook.
- FooDB. (2010, April 8). Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167).
- Merck Millipore. (n.d.). Pyridine-2,6-dicarboxylic acid CAS 499-83-2.
Sources
- 1. 2,6-Pyridinedicarboxylic acid, 1-oxide | CAS#:15905-16-5 | Chemsrc [chemsrc.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 4. Hazardous Waste | Virginia DEQ [deq.virginia.gov]
- 5. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB [foodb.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. bio.vu.nl [bio.vu.nl]
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- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. epa.gov [epa.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 15. vumc.org [vumc.org]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
